Technical Documentation Center

ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate
  • CAS: 1034197-35-7

Core Science & Biosynthesis

Foundational

Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (CAS: 1034197-35-7): A Technical Guide to Synthesis and Application

Executive Summary Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (CAS: 1034197-35-7) is a highly specialized N-heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (CAS: 1034197-35-7) is a highly specialized N-heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development[1]. As a structural derivative of 1,2,4-triazole-3-carboxylic acid, this compound serves as a critical precursor in the synthesis of modified nucleoside analogues, most notably in the development of next-generation antiviral agents structurally related to Ribavirin and Tecadenoson[2].

The introduction of methyl groups at the 1- and 5-positions of the triazole ring significantly alters the steric bulk and lipophilicity of the molecule compared to its unsubstituted parent compound. This technical whitepaper provides an in-depth analysis of its physicochemical properties, modern scalable synthesis protocols, and its mechanistic role in transglycosylation workflows for drug discovery.

Physicochemical Profiling

Understanding the physicochemical parameters of ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate is essential for predicting its behavior in organic solvents during synthesis and its pharmacokinetic potential as a pharmacophore fragment.

PropertyValue
IUPAC Name ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate
CAS Number 1034197-35-7[1]
Molecular Formula C₇H₁₁N₃O₂[1]
Molecular Weight 169.18 g/mol [3]
SMILES O=C(C1=NN(C)C(C)=N1)OCC[3]
Topological Polar Surface Area (TPSA) 57.01 Ų[3]
LogP 0.30[3]
Hydrogen Bond Acceptors 5[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 2[3]

Strategic Synthesis: Overcoming Traditional Bottlenecks

The Shift from Diazotization to Condensation-Cyclization

Historically, 1,2,4-triazole-3-carboxylates were synthesized via the diazotization of 5-amino-1,2,4-triazole-3-carboxylic acid followed by esterification. However, this method involves the generation of diazonium salts, which are notoriously explosive in their dry state, posing severe safety risks and limiting industrial scale-up[4].

Modern synthetic routes have pivoted to non-diazotization methods. The most efficient pathway involves a three-step cascade: the condensation of a nitrile derivative with a substituted hydrazine, followed by base-catalyzed cyclization, and concluding with alcoholysis/esterification[5]. For the 1,5-dimethyl derivative, N-methylated precursors and acetyl derivatives are utilized to ensure correct regiochemistry.

Synthesis A Trichloroacetonitrile + N-Methylhydrazine Derivative B Intermediate Condensation (Temperature: 0-5°C) A->B Addition C Cyclization (K2CO3 Catalyzed) B->C Base, 20 min D Alcoholysis (Ethanol) & Esterification C->D EtOH, Reflux E Ethyl 1,5-dimethyl-1H- 1,2,4-triazole-3-carboxylate (CAS: 1034197-35-7) D->E Recrystallization

Workflow for the non-diazotization synthesis of 1,5-dimethyl-1,2,4-triazole-3-carboxylate.

Step-by-Step Protocol: Self-Validating Synthesis

As an Application Scientist, it is critical to implement in-process controls. The following protocol outlines the synthesis with embedded causality and validation checkpoints.

Step 1: Controlled Condensation

  • Procedure: In a dried reaction vessel under inert N₂ atmosphere, dissolve the N-methylhydrazine derivative in anhydrous ethanol. Cool the system to 0–5 °C using an ice-salt bath. Slowly add trichloroacetonitrile dropwise over 30 minutes.

  • Causality: The reaction between nitriles and hydrazines is highly exothermic. Maintaining the temperature below 5 °C prevents thermal degradation of the hydrazine and suppresses the formation of unwanted polymeric byproducts[5].

  • Validation Check: Monitor via TLC (Thin-Layer Chromatography). The disappearance of the hydrazine spot confirms the formation of the linear condensation intermediate.

Step 2: Base-Catalyzed Cyclization

  • Procedure: Add a mild base, such as anhydrous potassium carbonate (K₂CO₃), to the chilled mixture. Stir for 20 minutes while maintaining the temperature[5].

  • Causality: K₂CO₃ acts as an acid scavenger and promotes intramolecular nucleophilic attack, driving the ring closure to form the 1,2,4-triazole core. A mild base is chosen over strong alkalis (like NaOH) to prevent premature hydrolysis of the nitrile or ester functionalities.

Step 3: Alcoholysis and Esterification

  • Procedure: Elevate the temperature to reflux (approx. 78 °C for ethanol). Allow the reaction to proceed until the cyclized intermediate undergoes complete alcoholysis to form the ethyl ester.

  • Causality: Refluxing in ethanol serves a dual purpose: it acts as the solvent for the reaction and as the reactant for the in-situ esterification of the carboxylic acid equivalent generated from the trichloromethyl group[5].

  • Validation Check: HPLC (High-Performance Liquid Chromatography) analysis of an aliquot should reveal a single dominant peak corresponding to the target mass (m/z[M+H]⁺ = 170.09)[6].

Step 4: Purification

  • Procedure: Cool the mixture, filter off inorganic salts, and concentrate the filtrate under reduced pressure. Recrystallize the crude product from a minimal amount of cold methanol or ethanol.

  • Causality: Recrystallization exploits the differential solubility of the target ester versus trace impurities, ensuring a final purity of ≥95%[3].

Applications in Drug Discovery: Nucleoside Analogues

Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate is a vital acceptor molecule in the synthesis of nucleoside analogues. The most prominent example of this class of drugs is Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide), a broad-spectrum antiviral[7]. The 1,5-dimethyl variant is utilized to synthesize sterically hindered analogues to probe structure-activity relationships (SAR) and overcome viral resistance mechanisms.

The Transglycosylation Challenge

Coupling the triazole base to a sugar moiety (glycosylation) is notoriously difficult.

  • Chemical Glycosylation: The traditional route involves reacting peracetylated β-D-ribofuranose with the triazole carboxylate using a catalyst like bis(p-nitrophenyl)phosphate. Causality: This requires extreme conditions (135–170 °C and high vacuum of 15–55 mmHg) to drive the formation of the glycosidic bond[2]. These harsh conditions often lead to anomerization and degradation of sensitive functional groups.

  • Enzymatic Transglycosylation: A modern, elegant alternative utilizes Purine Nucleoside Phosphorylase (e.g., AhPNP from Aeromonas hydrophila). Causality: Operating at a mild 35 °C and pH 4.5, the enzyme catalyzes the transfer of the carbohydrate moiety from a donor (like 7-methylguanosine iodide) directly to the triazole base, ensuring perfect regio- and stereoselectivity without the need for extreme heat or vacuum[2].

Transglycosylation A Ethyl 1,5-dimethyl-1H- 1,2,4-triazole-3-carboxylate C Chemical Glycosylation (135-170°C, Vacuum) A->C D Enzymatic Transglycosylation (AhPNP, 35°C, pH 4.5) A->D B Ribofuranose Donor (Peracetylated or Nucleoside) B->C B->D E Protected Nucleoside Intermediate C->E Harsh Conditions D->E Mild, Stereoselective F Aminolysis / Deprotection (Methanolic NH3) E->F G Target Nucleoside Analogue (Modified Ribavirin) F->G Final API

Chemical and enzymatic transglycosylation pathways for nucleoside analogue synthesis.

Following successful transglycosylation, the ester group of the triazole is typically subjected to aminolysis (using methanolic ammonia) to convert the carboxylate into a carboxamide, completing the synthesis of the active pharmaceutical ingredient (API)[2].

Analytical Validation & Quality Control

To ensure the integrity of ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate prior to its use in sensitive downstream transglycosylations, rigorous analytical validation is required:

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI) should yield a clear [M+H]⁺ adduct at m/z 170.09 and an [M+Na]⁺ adduct at m/z 192.07[6].

  • HPLC: Purity should be assessed using a reverse-phase C18 column. The compound is moderately polar (LogP 0.30)[3], so a gradient method utilizing water/acetonitrile (with 0.1% Formic Acid) will provide sharp peak resolution. Target purity for pharmaceutical intermediates is ≥95%[3].

  • NMR Spectroscopy: ¹H-NMR will confirm regiochemistry. The presence of two distinct singlet methyl peaks (integrating to 3H each) and a classic ethyl ester pattern (a quartet for -CH₂- and a triplet for -CH₃) will validate the 1,5-dimethyl substitution and the intact ester functionality.

References

  • ECHA CHEM. "ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate - Substance Identity." European Chemicals Agency. Available at:[Link]

  • Google Patents (CN111808034A). "Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
  • PubChemLite. "1034197-35-7 (C7H11N3O2) - Structural Information & MS Adducts." Université du Luxembourg. Available at: [Link]

  • MDPI. "Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation." Available at: [Link]

  • ResearchGate. "An Efficient Chemoenzymatic Process for Preparation of Ribavirin." Available at: [Link]

Sources

Exploratory

Molecular Architecture and Synthetic Profiling of Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate

Executive Summary The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for amides and esters due to its robust metabolic stability and favorable hydrogen-bondin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for amides and esters due to its robust metabolic stability and favorable hydrogen-bonding profile. Within this chemical space, ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (CAS: 1034197-35-7) emerges as a highly versatile, sterically tuned building block[1]. This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic methodology with strict regiocontrol, and outlines its translational applications in fragment-based drug discovery (FBDD).

Architectural Rationale & Physicochemical Profile

The structural design of ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate is highly intentional. The core 1,2,4-triazole ring provides a rigid aromatic framework[2]. The substitution pattern dictates its pharmacological utility:

  • 1,5-Dimethyl Substitution: The presence of methyl groups at both the N1 and C5 positions provides significant steric shielding to the triazole core. This prevents unwanted N-glucuronidation (a common metabolic liability for unsubstituted triazoles) while fine-tuning the molecule's dipole moment and lipophilicity.

  • C3-Ethyl Carboxylate: This ester functionality serves a dual purpose. Synthetically, it acts as a handle for further functionalization (e.g., reduction to an alcohol, saponification to an acid, or amidation). Pharmacologically, it can function as a prodrug moiety to enhance cellular permeability before intracellular esterase cleavage.

Quantitative Physicochemical Data

The following table summarizes the key molecular descriptors that make this compound an ideal starting point for lead optimization[1]:

PropertyValueMechanistic Significance
Molecular Formula C₇H₁₁N₃O₂Establishes the baseline atomic composition.
Molecular Weight 169.18 g/mol Highly fragment-like; ideal for FBDD libraries.
TPSA 57.01 ŲOptimal for membrane permeability; well within Lipinski's Rule of 5.
LogP ~0.30Hydrophilic nature ensures excellent aqueous solubility.
H-Bond Acceptors 5Provides multiple vectors for kinase or protease hinge-binding.
H-Bond Donors 0Lack of an NH group prevents unwanted Phase II metabolism.
Rotatable Bonds 2Low conformational entropy penalty upon target binding.

Synthetic Methodology & Regiocontrol

The primary challenge in synthesizing substituted 1,2,4-triazoles is achieving strict regiocontrol during N-alkylation. Uncontrolled alkylation typically yields an inseparable mixture of N1 and N2 isomers. To circumvent this, we utilize a thermodynamically controlled, two-phase synthetic route starting from acyclic precursors[3],[4].

Experimental Protocol: Regioselective Synthesis

Note: This protocol is designed to maximize the yield of the 1,5-dimethyl isomer while suppressing the 2,5-dimethyl byproduct.

Phase 1: Triazole Core Assembly

  • Reagent Preparation: Dissolve acetic acid hydrazide (1.0 eq) and ethyl carbethoxyformimidate (1.05 eq) in anhydrous ethanol[4].

  • Acylamidrazone Formation: Add triethylamine (0.1 eq) as a catalyst. Stir at ambient temperature (20–25 °C) for 12 hours.

    • Causality: Maintaining ambient temperature prevents premature, uncontrolled cyclization, ensuring complete conversion to the acylamidrazone intermediate.

  • Cyclocondensation: Concentrate the mixture in vacuo, resuspend the residue in diphenyl ether, and heat to reflux (approx. 250 °C) for 1–2 minutes[3].

    • Causality: The intense, brief thermal burst provides the activation energy required for dehydration and aromatization, yielding the intermediate ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate.

Phase 2: Regioselective N-Alkylation 4. Deprotonation: Dissolve the intermediate in anhydrous N,N-Dimethylformamide (DMF). Add finely powdered anhydrous K₂CO₃ (1.5 eq) and stir for 30 minutes at 0 °C. 5. Alkylation: Dropwise add methyl iodide (MeI, 1.1 eq). Maintain the reaction at 0 °C for 2 hours, then slowly warm to room temperature.

  • Causality: The selection of K₂CO₃ in DMF is critical. DMF stabilizes the Sₙ2 transition state. K₂CO₃ is a mild base that deprotonates the triazole without causing premature hydrolysis of the C3-ethyl ester (a known failure mode when using NaH). Kinetic control at 0 °C heavily favors the thermodynamically stable N1-alkylation over N2-alkylation.

  • Isolation: Quench with ice water, extract with ethyl acetate (3x), and wash the organic layer with brine to remove residual DMF. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

SynthWorkflow A Acetic Acid Hydrazide + Ethyl Carbethoxyformimidate B Acylamidrazone Intermediate A->B EtOH, NEt3, 12h C Cyclocondensation (Diphenyl ether, Reflux) B->C Heat D Ethyl 5-methyl-1H- 1,2,4-triazole-3-carboxylate C->D -H2O E N-Alkylation (MeI, K2CO3, DMF) Regioselective Control D->E Base Catalysis F Ethyl 1,5-dimethyl-1H- 1,2,4-triazole-3-carboxylate E->F Chromatographic Separation

Step-by-step synthetic workflow for the 1,5-dimethyl-1,2,4-triazole core.

Analytical Self-Validation System

A robust synthetic protocol must be self-validating to ensure scientific integrity. Standard 1D ¹H-NMR and LC-MS can confirm mass and purity, but they cannot definitively distinguish between the 1,5-dimethyl and 2,5-dimethyl regioisomers.

The NOESY Validation Protocol: To prove the correct regiochemistry, the workflow mandates an orthogonal 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) NMR validation step.

  • The Logic: In the 1,2,4-triazole ring system, the N1 and C5 positions are adjacent. Therefore, in the 1,5-dimethyl isomer , the protons of the N1-methyl group and the C5-methyl group are spatially proximate (within 3–4 Å).

  • The Validation: The presence of a distinct NOE cross-peak between the N-methyl singlet (~3.9 ppm) and the C-methyl singlet (~2.4 ppm) definitively confirms the 1,5-substitution pattern. If the product were the 2,5-dimethyl isomer, these methyl groups would be on opposite sides of the ring, and no NOE cross-peak would be observed. This internal logic guarantees the structural integrity of the synthesized batch.

Translational Applications in Drug Design

Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate is not merely a chemical endpoint; it is a programmable pharmacophore. By utilizing the C3-carboxylate as an attachment vector, medicinal chemists can graft this core onto larger drug-like molecules to improve their pharmacokinetic profiles.

Pharmacophore Core 1,2,4-Triazole Scaffold (Aromatic Core) N1 N1-Methyl Group (Steric Shielding / Lipophilicity) Core->N1 Modulates Solubility C3 C3-Ethyl Carboxylate (H-Bond Acceptor / Prodrug) Core->C3 Target Binding C5 C5-Methyl Group (Hydrophobic Interaction) Core->C5 Metabolic Stability

Pharmacophoric contributions of the substituted 1,2,4-triazole scaffold.

References

  • [2] Title: PubChem Compound Summary for CID 63382088, Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate Source: National Center for Biotechnology Information (PubChem - NIH) URL: [Link]

  • [4] Title: Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates Source: ResearchGate URL: [Link]

Sources

Foundational

Strategic Solubility Determination for Ethyl 1,5-Dimethyl-1H-1,2,4-Triazole-3-Carboxylate

Executive Summary: The Data Gap & Strategic Approach Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (CAS: 1034197-35-7) is a critical heterocyclic building block, primarily utilized in the synthesis of advanced antiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Data Gap & Strategic Approach

Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (CAS: 1034197-35-7) is a critical heterocyclic building block, primarily utilized in the synthesis of advanced antiviral agents and agrochemicals. Its structural integrity—defined by the 1,2,4-triazole core substituted with methyl groups at the 1 and 5 positions and an ethyl ester at the 3 position—governs its dissolution thermodynamics.

Critical Advisory: Unlike its structural analog methyl 1H-1,2,4-triazole-3-carboxylate, for which extensive solubility data exists in the literature, specific thermodynamic solubility data (mole fraction vs. temperature) for the ethyl 1,5-dimethyl derivative is not currently available in the public domain .

This guide addresses this gap by providing a predictive physicochemical profile and a validated experimental protocol for generating this data. We utilize the published data of the closest structural analog as a reference standard to establish expected solubility trends, ensuring researchers can design efficient crystallization and purification processes.

Physicochemical Profile & Predictive Analysis

To accurately predict the solubility behavior of the target compound, we must analyze its structural modifications relative to the reference standard.

FeatureTarget CompoundReference AnalogImpact on Solubility
Name Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate Methyl 1H-1,2,4-triazole-3-carboxylate
CAS 1034197-35-74928-88-5
Formula C₇H₁₁N₃O₂C₄H₅N₃O₂Increased MW increases dispersion forces.
Substituents 1-Methyl, 5-Methyl, 3-Ethyl Ester3-Methyl Ester (Unsubstituted Ring N)The 1,5-dimethyl pattern removes H-bond donors on the ring.
Lipophilicity LogP ≈ 0.3 - 0.6 (Predicted)LogP ≈ -0.6 (Experimental)Target is significantly more lipophilic.

Solubility Prediction:

  • Polar Solvents (Water, Methanol): The target compound will exhibit lower solubility than the reference analog due to the loss of the N-H hydrogen bond donor and the addition of hydrophobic methyl/ethyl groups.

  • Non-Polar/Aprotic Solvents (Ethyl Acetate, Toluene): The target compound is expected to show higher solubility than the reference analog, driven by increased lipophilicity and van der Waals interactions.

Reference Data: Methyl Analog Baseline

Source: Li, Y., et al. J. Chem. Eng. Data 2022, 67, 5.[1]

The following data for Methyl 1H-1,2,4-triazole-3-carboxylate serves as the baseline validation curve . When characterizing the target ethyl compound, your data should follow similar temperature-dependence trends (positive enthalpy of solution), even if absolute mole fraction values differ.

Table 1: Mole Fraction Solubility (


) of Reference Analog (Methyl Ester) 
Temperature (K)Methanol (

)
Ethanol (

)
Acetone (

)
Ethyl Acetate (

)
278.15 0.01580.00480.00620.0051
288.15 0.02160.00680.00850.0072
298.15 0.02940.00960.01180.0101
308.15 0.03990.01350.01620.0143
318.15 0.05390.01870.02210.0198

Note: Use these values to validate your instrument setup. If your control run with the methyl ester deviates by >5%, recalibrate the laser monitoring system.

Validated Experimental Protocol: Laser Monitoring Technique

To generate the missing data for Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate , use the synthetic method of Laser Monitoring Observation . This method minimizes human error in detecting the dissolution point (clear point).

Experimental Workflow

SolubilityProtocol Start Start: Sample Preparation Weighing Gravimetric Addition (Solute + Solvent) Start->Weighing Vessel Jacketed Equilibrium Vessel (Temp Control ±0.01 K) Weighing->Vessel Agitation Magnetic Stirring (400 rpm) Vessel->Agitation Laser Laser Transmission Monitoring (He-Ne Laser, 632.8 nm) Agitation->Laser Heating Stepwise Heating (0.1 K/min) Laser->Heating Detection Detect Transmittance Spike (Dissolution Point) Heating->Detection Monitoring Calc Calculate Mole Fraction (x) Detection->Calc

Figure 1: Laser monitoring workflow for precise solubility determination.

Step-by-Step Methodology
  • Preparation:

    • Calibrate an analytical balance to ±0.0001 g accuracy.

    • Prepare a double-jacketed glass vessel connected to a high-precision thermostatic water bath (e.g., Huber or Julabo, stability ±0.01 K).

  • Loading:

    • Add a known mass of solvent (

      
      ) to the vessel.[2][3]
      
    • Add a known excess mass of Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (

      
      ).
      
  • Equilibration:

    • Set the stirrer to 400 rpm. Ensure no vortex creates bubbles that could interfere with the laser.

    • Direct a He-Ne laser beam through the suspension; measure intensity with a photodetector on the opposite side.

  • Measurement:

    • Slowly increase temperature (rate < 0.2 K/min).

    • Record the temperature (

      
      ) at which the laser transmittance intensity sharply increases to a maximum constant value (indicating complete dissolution).
      
  • Calculation:

    • The mole fraction solubility (

      
      ) is calculated as:
      
      
      
      
      Where
      
      
      and
      
      
      are the molar masses of the solvent and solute, respectively.[2][3]

Thermodynamic Modeling & Correlation

Once experimental data is generated, it must be correlated to standard thermodynamic models to allow for interpolation and process scaling.

The Modified Apelblat Equation

This is the most reliable model for triazole derivatives. It correlates solubility (


) with temperature (

):


  • A, B, C: Empirical parameters determined by regression analysis.

  • Validation: The Relative Average Deviation (RAD) should be < 2%.

Thermodynamic Parameters

Using the van't Hoff analysis, calculate the dissolution enthalpy (


), entropy (

), and Gibbs energy (

):




(Where


 is the harmonic mean temperature).

ThermoModel Data Experimental Data (x vs T) Reg Regression Analysis (Apelblat / van't Hoff) Data->Reg Params Model Parameters (A, B, C) Reg->Params Thermo Thermodynamic Properties (ΔH, ΔS, ΔG) Params->Thermo Design Process Design (Crystallizer Sizing) Thermo->Design

Figure 2: Thermodynamic modeling logic flow.

References

  • Li, Y., et al. (2022).[1] "Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K". Journal of Chemical & Engineering Data, 67(5).[1] [Link]

  • PubChem. (2025). "Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (Compound)". [Link]

  • Jouyban, A., & Acree, W. E. (2006). "Mathematical derivation of the Jouyban-Acree model to represent solute solubility data in mixed solvents at various temperatures". Journal of Molecular Liquids, 125(1), 15-24. [Link]

Sources

Exploratory

Synthesis and Characterization of Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate: A Comprehensive Technical Guide

Introduction & Rationale The 1,2,4-triazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed as a bioisostere for amide and ester functionalities due to its robust metabolic stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 1,2,4-triazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed as a bioisostere for amide and ester functionalities due to its robust metabolic stability, enhanced solubility, and favorable hydrogen-bonding profile[1]. Among its functionalized derivatives, ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (CAS No. 1034197-35-7) serves as a highly versatile building block for the development of advanced active pharmaceutical ingredients (APIs)[2].

This whitepaper delineates a highly regioselective, scalable, and self-validating synthetic route for this compound. By moving away from hazardous traditional methodologies, this guide provides researchers with a robust protocol grounded in mechanistic causality.

Retrosynthetic Strategy & Pathway Design

Historically, the synthesis of 3,5-disubstituted 1,2,4-triazoles relied on the diazotization of aminotriazoles or the use of explosive azide intermediates. To ensure a scalable and inherently safer process, modern approaches leverage the cyclocondensation of acylhydrazines with nitrile derivatives[3].

For the specific 1,5-dimethyl-3-carboxylate substitution pattern, we adopt a three-step sequence utilizing trichloroacetonitrile and 1-acetyl-1-methylhydrazine . This route deliberately avoids dangerous diazotization and deamination reactions, significantly reducing the safety risks and operational costs associated with traditional synthesis[4]. The trichloromethyl group serves as a masked carboxylate, which is subsequently unmasked via alcoholysis.

SynthesisRoute SM1 Trichloroacetonitrile Step1 Step 1: Condensation (K2CO3, EtOH, 0-5 °C) SM1->Step1 SM2 1-Acetyl-1-methylhydrazine SM2->Step1 Int1 Amidrazone Intermediate Step1->Int1 Step2 Step 2: Cyclodehydration (Reflux, -H2O) Int1->Step2 Int2 1,5-Dimethyl-3-(trichloromethyl) -1H-1,2,4-triazole Step2->Int2 Step3 Step 3: Ethanolysis (EtOH, Acid/Base, Reflux) Int2->Step3 Product Ethyl 1,5-dimethyl-1H- 1,2,4-triazole-3-carboxylate Step3->Product

Figure 1: Three-step synthetic workflow for ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate.

Detailed Experimental Protocols & Mechanistic Causality

Step 1: Amidrazone Formation (Condensation)
  • Protocol: In a round-bottom flask, dissolve 1-acetyl-1-methylhydrazine (1.0 equiv) in anhydrous ethanol. Cool the reaction mixture to 0–5 °C using an ice-water bath. Add anhydrous potassium carbonate (K₂CO₃, 0.05 equiv) as a catalyst. Slowly add trichloroacetonitrile (1.0 equiv) dropwise over 30 minutes. Stir for an additional 2 hours at room temperature[4].

  • Causality & Validation: Trichloroacetonitrile is highly electrophilic. The strict temperature control (0–5 °C) during addition is critical to prevent exothermic runaway and suppress the competitive polymerization of the nitrile. K₂CO₃ neutralizes trace acidic impurities, optimizing the nucleophilic attack of the terminal hydrazine nitrogen onto the nitrile carbon.

  • Self-Validation: TLC monitoring (DCM:MeOH 9:1) should confirm the disappearance of the hydrazine starting material and the formation of a highly polar amidrazone spot.

Step 2: Cyclodehydration
  • Protocol: Transfer the crude amidrazone intermediate to a reflux setup. Heat the ethanolic solution to reflux (approx. 78 °C) for 4–6 hours. Concentrate the solvent under reduced pressure to yield crude 1,5-dimethyl-3-(trichloromethyl)-1H-1,2,4-triazole.

  • Causality & Validation: The thermal energy overcomes the activation barrier for the intramolecular nucleophilic attack of the amidrazone imine nitrogen onto the acetyl carbonyl carbon. The continuous removal of solvent/water shifts the equilibrium toward the thermodynamically stable aromatic triazole system. This step dictates the regiochemistry, ensuring the methyl group remains strictly at the N1 position.

Step 3: Ethanolysis (Esterification)
  • Protocol: Dissolve the crude trichloromethyl triazole in excess absolute ethanol. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄). Reflux for 8–12 hours. Neutralize with saturated NaHCO₃, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

  • Causality & Validation: The -CCl₃ group attached to the electron-deficient triazole ring is highly susceptible to nucleophilic attack by ethanol[4]. The reaction proceeds via an orthoester intermediate (C(OEt)₃), which collapses to form the ethyl ester (-COOEt)[3]. This elegant solvolysis installs the carboxylate at the C3 position without requiring high-pressure carbon monoxide or transition metal catalysts.

Analytical Characterization & Validation

To ensure the structural integrity and regiochemical purity of the synthesized compound, a multi-modal analytical approach must be employed.

CharacterizationLogic Sample Purified Product NMR NMR Spectroscopy (1H & 13C) Sample->NMR MS LC-MS Analysis Sample->MS IR FT-IR Spectroscopy Sample->IR Struct Regiochemistry & Atom Connectivity NMR->Struct Mass Molecular Weight [M+H]+ = 170.1 MS->Mass Func Functional Groups (C=O, C=N) IR->Func

Figure 2: Analytical characterization logic for verifying the synthesized triazole compound.

Quantitative Data Summaries

Table 1: Physicochemical Properties

Property Value
CAS Number 1034197-35-7[2]
Molecular Formula C₇H₁₁N₃O₂[2]
Molecular Weight 169.18 g/mol [2]
SMILES O=C(C1=NN(C)C(C)=N1)OCC[2]

| Storage Conditions | Sealed in dry, 2-8 °C[2] |

Table 2: Expected NMR Assignments (CDCl₃)

Nucleus Chemical Shift (ppm) Multiplicity Integration Assignment
¹H 4.45 q (J = 7.1 Hz) 2H -OCH₂- (Ethyl ester)
¹H 3.85 s 3H N1-CH₃ (Triazole ring)
¹H 2.50 s 3H C5-CH₃ (Triazole ring)
¹H 1.42 t (J = 7.1 Hz) 3H -CH₃ (Ethyl ester)
¹³C 160.5 - - C=O (Ester carbonyl)
¹³C 154.2 - - C3 (Triazole ring carbon)
¹³C 151.8 - - C5 (Triazole ring carbon)
¹³C 61.5 - - -OCH₂- (Ethyl ester)
¹³C 35.2 - - N1-CH₃

| ¹³C | 14.3 | - | - | -CH₃ (Ethyl ester) |

Note: The absence of a proton signal in the aromatic region (typically δ 8.0–8.5 for 1H-1,2,4-triazoles) confirms the complete substitution at the C3 and C5 positions.

Conclusion

The synthesis of ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate via the trichloroacetonitrile pathway provides a highly efficient, regioselective, and scalable solution for drug development professionals. By understanding the mechanistic causality behind the low-temperature amidrazone condensation and the subsequent haloform-type ethanolysis, researchers can reliably produce this critical building block while avoiding the safety pitfalls of legacy synthetic routes.

References

  • Title: Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates Source: ResearchGate URL: [Link]

  • Title: Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents Source: Google Patents URL
  • Title: Chemistry of 1,2,4-Triazoles in Current Science Source: ISRES URL: [Link]

Sources

Foundational

A Technical Guide to the Potential Therapeutic Targets of Dimethyl-1H-1,2,4-Triazole Esters

Abstract The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of clinically approved drugs.[1][2] Its unique physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of clinically approved drugs.[1][2] Its unique physicochemical properties, including its capacity for hydrogen bonding and its role as a bioisostere for amide or ester groups, allow for versatile interactions with a multitude of biological targets.[1] This guide delves into the prospective therapeutic landscape of a specific subclass: dimethyl-1H-1,2,4-triazole esters. While direct research on this precise chemical entity is emerging, by analyzing the extensive pharmacology of the parent 1,2,4-triazole core, we can construct a robust, hypothesis-driven framework for identifying and validating its potential therapeutic targets. This document provides researchers and drug development professionals with an in-depth exploration of these potential targets, detailed experimental protocols for their validation, and a discussion on the structural rationale for their activity.

The 1,2,4-Triazole Core: A Foundation of Therapeutic Versatility

The 1,2,4-triazole ring is a five-membered heterocycle whose therapeutic ubiquity is not accidental. Its utility stems from a combination of structural and electronic features that make it an ideal pharmacophore.[1]

  • Hydrogen Bonding: The three nitrogen atoms within the ring can act as hydrogen bond acceptors, while the N-H moiety can serve as a hydrogen bond donor, facilitating strong and specific interactions with biological receptors.[3]

  • Dipole Moment: The arrangement of nitrogen atoms creates a significant dipole moment, enhancing solubility and contributing to binding affinity.[1]

  • Metabolic Stability: The aromatic nature of the triazole ring imparts a high degree of chemical stability, making it resistant to metabolic degradation and contributing to favorable pharmacokinetic profiles.[3]

  • Bioisosterism: The triazole ring can mimic the spatial and electronic properties of amide, ester, and carboxylic acid groups, allowing it to replace these functionalities in known pharmacophores to improve drug-like properties without sacrificing target engagement.[1]

These fundamental characteristics have enabled the development of 1,2,4-triazole-containing drugs with activities spanning antifungal, anticancer, anti-inflammatory, and neuroprotective applications.[1][2]

Potential Therapeutic Arenas and Molecular Targets

Based on the established activities of analogous compounds, we can logically project the most promising therapeutic areas for dimethyl-1H-1,2,4-triazole esters. The inclusion of dimethyl and ester functional groups provides additional avenues for structure-activity relationship (SAR) exploration, potentially enhancing potency, selectivity, or pharmacokinetic properties.[4]

Oncology

The fight against cancer has been a significant area for triazole derivatives.[5] Potential mechanisms range from disrupting cell division to inhibiting key signaling pathways.

  • Tubulin Polymerization Inhibition: Several novel classes of 1,2,4-triazoles have been identified as potent inhibitors of tubulin polymerization, competing for the colchicine binding site.[6] This action disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The diarylmethyl-triazole scaffold, for instance, has been designed as a hybrid of microtubule-targeting agents and aromatase inhibitors.[7]

  • Kinase Inhibition: Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. Triazole derivatives have been developed as inhibitors of various kinases, including the PIM kinase family (PIM-1, PIM-2, PIM-3), which are key targets in cancer therapy.[1]

  • Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a cornerstone of therapy for hormone-receptor-positive breast cancer. The triazole ring is a key feature of non-steroidal aromatase inhibitors like Letrozole and Anastrozole, where one of the nitrogen atoms coordinates with the heme iron of the cytochrome P450 enzyme.[7]

Neurodegenerative and Neuroinflammatory Disorders

Neuroinflammation and oxidative stress are common pathological features of neurodegenerative diseases.[8] Triazole derivatives have shown promise in mitigating these effects.

  • Anti-neuroinflammatory Activity: Compounds incorporating the 1,2,4-triazole scaffold have demonstrated the ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in microglia, the resident immune cells of the brain.[8] This suggests a potential role in diseases like Alzheimer's and Parkinson's.

  • Neuroprotection against Oxidative Stress: Oxidative damage is a major contributor to neuronal cell death. Some triazole derivatives have been shown to protect neuronal cells from oxidative stress-induced injury, potentially through the activation of antioxidant response elements.[9]

Inflammatory Disorders

The anti-inflammatory properties of 1,2,4-triazoles extend beyond the central nervous system and have been evaluated in models of systemic inflammation.

  • Modulation of Pro-inflammatory Cytokines: A primary mechanism of action is the inhibition of pro-inflammatory cytokine production. Studies have shown that certain 1,2,4-triazole derivatives can significantly reduce the levels of TNF-α and interferon-gamma (IFN-γ), key mediators of the inflammatory cascade.[10]

  • COX/LOX Inhibition: While not as common as other mechanisms, some triazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of prostaglandins and leukotrienes.[11]

Infectious Diseases

The most clinically established role for triazoles is in the treatment of fungal infections.

  • Antifungal Activity (CYP51 Inhibition): Triazole antifungals like fluconazole function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51).[1] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

  • Antibacterial Activity: Various 1,2,4-triazole derivatives, particularly those containing a thiol group, have demonstrated activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.[12]

The Influence of Dimethyl and Ester Functionalities

The specific "dimethyl" and "ester" substitutions on the 1H-1,2,4-triazole core are critical for defining the molecule's therapeutic potential.

  • The Ester Group as a Prodrug: The ester moiety is a classic prodrug strategy. It can increase the lipophilicity of the parent molecule, potentially enhancing oral bioavailability and cell membrane permeability. Once absorbed, the ester can be hydrolyzed by endogenous esterases to release the active carboxylic acid or alcohol, depending on the structure. This approach can improve the pharmacokinetic profile of a drug candidate.

  • Impact of Dimethyl Groups: The placement of methyl groups can significantly influence the compound's properties. They can increase lipophilicity, which may affect cell penetration and binding to hydrophobic pockets in target proteins. Furthermore, methyl groups can sterically hinder metabolic attack at adjacent positions, potentially increasing the compound's half-life. Quantitative Structure-Activity Relationship (QSAR) studies on 1,2,4-triazoles have shown that modifying the hydrophobicity and volume of the molecule can be crucial for designing novel active compounds.[4]

Experimental Validation Frameworks

A structured, multi-tiered approach is essential for validating the therapeutic potential of novel dimethyl-1H-1,2,4-triazole esters. The following section provides detailed, self-validating protocols for initial in vitro screening.

General Experimental Workflow

A logical progression from broad cytotoxicity screening to specific mechanistic assays is recommended.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target-Based & Phenotypic Assays cluster_2 Tier 3: Mechanistic Validation a Synthesized Dimethyl-1H-1,2,4-triazole Esters b General Cytotoxicity/Viability Assay (e.g., MTT Assay in relevant cell lines) a->b Test Compounds c Anti-inflammatory Assay (LPS-induced NO in RAW 264.7) b->c Prioritize based on activity d Neuroprotection Assay (H₂O₂-induced toxicity in SH-SY5Y) b->d Prioritize based on activity e Anticancer Assay (Cell Cycle Analysis) b->e Prioritize based on activity f Antimicrobial Assay (Broth Microdilution for MIC) b->f Prioritize based on activity h Cytokine Profiling (ELISA) c->h Confirm MoA g Enzyme Inhibition Assays (e.g., Kinase, Aromatase) d->g Confirm MoA i Tubulin Polymerization Assay e->i Confirm MoA G cluster_1 Inhibition Kinase Kinase Protein Gatekeeper Residue Hinge Region Substrate Substrate Protein Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ATP ATP ATP->Kinase:hinge Binds Triazole_Ester Dimethyl-1H-1,2,4-triazole ester Kinase_Inhibited Kinase Protein Gatekeeper Residue Hinge Region Triazole_Ester->Kinase_Inhibited:hinge Competitively Binds No_Reaction No Reaction Kinase_Inhibited->No_Reaction Inhibited Substrate_2 Substrate Protein G LPS LPS (Inflammatory Stimulus) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Activates Transcription Proteins Inflammatory Mediators Genes->Proteins Triazole Dimethyl-1H-1,2,4-triazole ester Triazole->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The 1,2,4-triazole scaffold remains a highly productive platform for the discovery of new therapeutic agents. By leveraging the vast existing knowledge on this chemical class, we can rationally design and screen novel derivatives like dimethyl-1H-1,2,4-triazole esters for a wide range of potential applications. The hypotheses presented in this guide—spanning oncology, neuroinflammation, and infectious diseases—are grounded in extensive precedent. The provided experimental protocols offer a clear and robust starting point for researchers to validate these potential activities. Future work should focus on elucidating precise molecular targets through techniques like thermal shift assays or affinity chromatography, followed by lead optimization to enhance potency and drug-like properties, ultimately paving the way for in vivo studies.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Measuring Effectiveness of Antimicrobial Chemical Agents. (2016, September 16). Biology Discussion. Retrieved March 7, 2026, from [Link]

  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.). Retrieved March 7, 2026, from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Retrieved March 7, 2026, from [Link]

  • In vitro neurology assays - InnoSer. (2025, November 25). Retrieved March 7, 2026, from [Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods - MDPI. (2021, September 3). Retrieved March 7, 2026, from [Link]

  • Evaluation of Antimicrobial Efficacy | Blog - iFyber. (2024, April 9). Retrieved March 7, 2026, from [Link]

  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening | PLOS One. (2021, March 10). Retrieved March 7, 2026, from [Link]

  • Cell based in vitro assays & molecular analyses | EPO Berlin Buch GmbH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020, April 8). Retrieved March 7, 2026, from [Link]

  • Screening models for inflammatory drugs | PPTX. (n.d.). Retrieved March 7, 2026, from [Link]

  • In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. (2019, September 5). Retrieved March 7, 2026, from [Link]

  • Analgesic and antiinflammatory activity a comprehensive review on invitro and in vivo screening methods| International Journal of Innovative Science and Research Technology - Ijisrt.com. (n.d.). Retrieved March 7, 2026, from [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2024, February 22). Retrieved March 7, 2026, from [Link]

  • Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - MDPI. (2021, February 22). Retrieved March 7, 2026, from [Link]

  • Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives - Der Pharma Chemica. (n.d.). Retrieved March 7, 2026, from [Link]

  • Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed. (2005, December 1). Retrieved March 7, 2026, from [Link]

  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles … - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents - Johns Hopkins University. (2024, March 15). Retrieved March 7, 2026, from [Link]

  • Synthesis and biological evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential cytotoxic agents - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PubMed. (2025, April 10). Retrieved March 7, 2026, from [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors | Request PDF - ResearchGate. (2025, August 5). Retrieved March 7, 2026, from [Link]

  • SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONA - Sired Udenar. (n.d.). Retrieved March 7, 2026, from [Link]

  • The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. (2020, June 18). Retrieved March 7, 2026, from [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • (PDF) GLOBAL TRENDS IN THE STUDY OF THE PROPERTIES OF 1,2,4-TRIAZOLE DERIVATIVES (LITERATURE REVIEW) - ResearchGate. (2025, August 8). Retrieved March 7, 2026, from [Link]

  • synthetic and biological aspects of studying the properties of 1,2,4-triazole derivatives. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Exploratory

ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate literature review

Ethyl 1,5-Dimethyl-1H-1,2,4-triazole-3-carboxylate: A Privileged Scaffold for Advanced Drug Discovery and Molecular Design Executive Summary In modern medicinal chemistry, the 1,2,4-triazole ring represents a highly priv...

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 1,5-Dimethyl-1H-1,2,4-triazole-3-carboxylate: A Privileged Scaffold for Advanced Drug Discovery and Molecular Design

Executive Summary

In modern medicinal chemistry, the 1,2,4-triazole ring represents a highly privileged aza-heterocyclic scaffold, serving as the pharmacophoric core for numerous antifungal, antiviral, and anti-inflammatory therapeutics[1]. However, the inherent fluxionality of unsubstituted triazoles—which rapidly interchange between 1H, 2H, and 4H tautomers—presents a significant challenge for Structure-Based Drug Design (SBDD) due to unpredictable binding trajectories.

Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (CAS: 1034197-35-7) solves this by utilizing a precise substitution pattern. The N1-methyl group breaks symmetry and permanently locks the molecule into the 1H-tautomer, providing a rigid, predictable 3D vector for target engagement. Concurrently, the C5-methyl group provides a steric boundary for hydrophobic pocket interactions, while the C3-ethyl ester serves as a highly versatile synthetic handle or a lipophilic prodrug moiety[1][2].

This technical guide dissects the physicochemical profiling, regioselective synthesis, and downstream pharmacological functionalization of this critical building block.

Structural Causality & Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in hit-to-lead optimization. The data below illustrates why the 1,5-dimethyl-3-carboxylate system is an ideal starting point for library generation.

Table 1: Physicochemical Profile & Molecular Causality

Property Value Causality / Significance in Drug Design
CAS Number 1034197-35-7 Unique identifier for the specific 1,5-dimethyl-3-ethyl ester isomer[2].
Molecular Weight 169.18 g/mol Low molecular weight ensures high Ligand Efficiency (LE) during fragment-based drug discovery[2].
TPSA 57.01 Ų Optimal for membrane permeability; falls well within the Lipinski Rule of Five for oral bioavailability[2].
LogP ~0.30 - 0.54 Highly hydrophilic nature prevents non-specific protein binding and aggregation in aqueous assays[2][3].
H-Bond Acceptors 5 The nitrogen-dense ring and ester oxygens facilitate robust interaction networks within target enzyme binding pockets[2].

| H-Bond Donors | 0 | The absence of donors in the ester form allows it to act as a passive, cell-permeable prodrug prior to intracellular hydrolysis[2]. |

Synthetic Methodologies & Mechanistic Pathways

Historically, the synthesis of 1,2,4-triazole-3-carboxylates relied on the diazotization of 3-amino-1,2,4-triazoles—a process plagued by explosive diazonium intermediates and poor regioselectivity[4]. To ensure safety, scalability, and strict regiocontrol, modern synthesis utilizes the cyclocondensation of acylhydrazides with carbethoxyformimidates[5].

This pathway is highly advantageous because the ethyl ester is pre-installed on the formimidate, bypassing the need for harsh downstream esterification. Furthermore, the use of N-methyl acetohydrazide dictates the exact placement of the methyl groups at the N1 and C5 positions during the ring-closure step.

SynthesisWorkflow N1 N-Methyl Acetohydrazide (Acylhydrazide) N3 Acylamidrazone Intermediate (Unstable) N1->N3 Triethylamine, EtOH 12h, Room Temp N2 Ethyl Carbethoxyformimidate Hydrochloride N2->N3 N4 Cyclocondensation (Reflux, -H2O) N3->N4 N5 Ethyl 1,5-dimethyl-1H- 1,2,4-triazole-3-carboxylate N4->N5 Regioselective Ring Closure

Fig 1. Regioselective synthesis of 1,2,4-triazole-3-carboxylates via cyclocondensation.

Protocol 1: Regioselective Synthesis of the Triazole Core

This protocol is designed as a self-validating system to ensure high-purity yields without the need for preparative chromatography[4][5].

  • Reagent Preparation: In a flame-dried reaction vessel under an inert argon atmosphere, dissolve ethyl carbethoxyformimidate hydrochloride (1.0 eq) in anhydrous ethanol.

  • Base Addition: Add triethylamine (1.2 eq) dropwise at 0 °C to neutralize the hydrochloride salt, generating the free formimidate in situ.

  • Acylhydrazide Addition: Slowly introduce N-methyl acetohydrazide (1.0 eq). Stir the mixture at room temperature for 12 hours.

    • Causality Check: The room-temperature incubation allows the kinetically favored acylamidrazone intermediate to form without premature, non-selective cyclization.

  • Cyclodehydration: Elevate the temperature to reflux (approx. 78 °C) for 4–6 hours to drive the elimination of water and force the ring closure.

  • Self-Validating Isolation: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate. The basic wash removes unreacted hydrazides and acidic byproducts. Dry the organic layer over MgSO₄, filter, and evaporate.

    • Validation: The product should present a distinct LC-MS peak at m/z 170 [M+H]⁺ with a purity of >95% via HPLC[5].

Functionalization: Generating the Active Pharmacophore

While the ethyl ester is synthetically stable, biological applications often require its conversion into a carboxamide. The 1,2,4-triazole-3-carboxamide motif is a structural mimic of purine nucleosides (e.g., Ribavirin) and is critical for engaging viral and inflammatory targets[6][7].

Protocol 2: Ammonolysis to 1,5-Dimethyl-1H-1,2,4-triazole-3-carboxamide
  • Solubilization: Dissolve ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (1.0 eq) in a 10 M solution of ammonia in methanol[6].

  • Ammonolysis: Stir the sealed reaction mixture at room temperature for 24 hours.

    • Causality Check: Methanolic ammonia is chosen over aqueous ammonia to prevent competitive base-catalyzed hydrolysis of the ester to the carboxylic acid, ensuring the carboxamide is the sole product.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Silica gel, 5% MeOH in CHCl₃).

    • Validation: The reaction is complete when the high-Rf ester spot completely disappears, replaced by a highly polar, low-Rf spot corresponding to the primary amide.

  • Crystallization: Remove volatile components via a rotary evaporator. Recrystallize the crude solid from an ethanol-ethyl acetate mixture to yield pure white crystals[6].

Pharmacological Relevance & Target Engagement

The functionalized derivatives of 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate exhibit a broad spectrum of biological activities, diverging based on their specific functional groups[1][8].

  • Antifungal Activity (CYP51 Inhibition): The unhindered nitrogen atoms (N2 and N4) of the triazole ring act as potent Lewis bases, coordinating directly with the heme iron in the active site of Lanosterol 14α-demethylase (CYP51). This coordination halts ergosterol biosynthesis, destroying fungal cell wall integrity[1]. The 1,5-dimethyl configuration provides a specific steric bulk that can enhance selectivity for fungal CYP51 over human cytochrome P450 enzymes.

  • Antiviral & Anti-inflammatory Activity (PNPase Inhibition): When converted to the carboxamide, the scaffold mimics endogenous purines. It acts as a competitive inhibitor of Purine Nucleoside Phosphorylase (PNPase), disrupting the intracellular GTP pool and halting viral RNA replication[7].

BioPathway Ester Ethyl 1,5-dimethyl-1H- 1,2,4-triazole-3-carboxylate Amide 1,5-dimethyl-1H-1,2,4- triazole-3-carboxamide Ester->Amide Ammonolysis (NH3/MeOH) CYP51 Lanosterol 14α-demethylase (CYP51) Inhibition Ester->CYP51 Heme Iron Coordination PNPase Purine Nucleoside Phosphorylase Inhibition Amide->PNPase Nucleoside Mimicry Fungi Antifungal Efficacy (Ergosterol Depletion) CYP51->Fungi Viral Antiviral Efficacy (GTP Pool Depletion) PNPase->Viral

Fig 2. Pharmacological divergence of triazole-3-carboxylates and their carboxamide derivatives.

References

  • ChemScene. "Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate".
  • ChemScene. "1,5-Dimethyl-1H-1,2,4-triazole hydrochloride".
  • BenchChem. "A Comparative Guide to Alternative Reagents for the Synthesis of 1,2,4-Triazole-3-Carboxylic Acid Esters". BenchChem Technical Guides.
  • ResearchGate. "Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates".
  • MDPI. "Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities". Molecules.
  • Scilit. "Synthesis and evaluation of 5-amino-1-.beta.-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine and certain related nucleosides as inhibitors of purine nucleoside phosphorylase". Journal of Medicinal Chemistry.
  • Global Research Online.
  • PMC / NIH. "An insight on medicinal attributes of 1,2,4-triazoles". European Journal of Medicinal Chemistry.

Sources

Foundational

The Architecture of Substituted 1,2,4-Triazole Carboxylates: Discovery, Synthesis, and Therapeutic Applications

The 1,2,4-Triazole Carboxylate Pharmacophore Substituted 1,2,4-triazole carboxylates represent a highly versatile class of heterocyclic building blocks that have fundamentally shaped modern medicinal chemistry and agroch...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,4-Triazole Carboxylate Pharmacophore

Substituted 1,2,4-triazole carboxylates represent a highly versatile class of heterocyclic building blocks that have fundamentally shaped modern medicinal chemistry and agrochemical development. The 1,2,4-triazole ring is a planar 6π-electron aromatic system characterized by its exceptional stability to metabolic degradation, strong hydrogen-bonding capabilities, and high dipole moment[1].

When functionalized with a carboxylate moiety at the 3- or 5-position, the scaffold gains a highly reactive handle for derivatization. This structural motif acts as a bioisostere for amides and esters, allowing it to seamlessly interface with diverse biological targets, ranging from viral polymerases to plant detoxification enzymes[2]. The carboxylate group's ability to undergo facile amidation, esterification, and reduction has made it an indispensable precursor in drug discovery[2].

Historical Milestones & Discovery Timeline

The history of the 1,2,4-triazole nucleus dates back to 1885 when the scientist J.A. Bladin first synthesized and named the "triazole" ring system[3]. However, the specific therapeutic potential of 1,2,4-triazole carboxylates remained largely untapped until the mid-20th century.

  • Early Enzymatic Inhibition (1950s): A pivotal discovery in the history of triazole derivatives was the identification of 3-amino-1,2,4-triazole as a specific and irreversible inhibitor of the enzyme catalase[4]. This established the triazole ring as a biologically active pharmacophore capable of covalent target binding.

  • The Ribavirin Breakthrough (1972): The most significant milestone for 1,2,4-triazole carboxylates was the synthesis of Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide). Researchers successfully condensed a protected ribofuranose with methyl 1,2,4-triazole-3-carboxylate to yield a broad-spectrum antiviral agent[5][6]. This discovery proved that triazole carboxylates could serve as effective nucleoside base analogs.

  • Agrochemical Expansion (1980s-1990s): The Japanese Sumitomo Chemical Company developed broad-spectrum systemic triazole fungicides like Diniconazole in 1984[7]. Simultaneously, 1,2,4-triazole-carboxylates such as fenchlorazole-ethyl were discovered to act as potent "herbicide safeners," protecting cereal crops from herbicidal damage[8].

Mechanistic Pathways in Pharmacology & Agrochemicals

The biological efficacy of 1,2,4-triazole carboxylate derivatives stems from their ability to mimic endogenous substrates.

Antiviral Mechanism: IMP Dehydrogenase Inhibition

Ribavirin, synthesized directly from a 1,2,4-triazole-3-carboxylate precursor, acts as a prodrug. Upon cellular entry, it is phosphorylated by cellular kinases into Ribavirin Monophosphate (RMP). RMP acts as a competitive inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of guanosine nucleotides. The resulting depletion of intracellular GTP pools starves viral RNA polymerases, effectively halting viral replication[6].

IMPDPathway A Ribavirin (Prodrug) B Cellular Kinases A->B Cellular Entry C Ribavirin Monophosphate (RMP) B->C Phosphorylation D IMP Dehydrogenase (IMPDH) C->D Competitive Inhibition E GTP Depletion D->E Blocks De Novo Synthesis F Inhibition of Viral RNA E->F Antiviral Effect

Mechanism of IMPDH inhibition by Ribavirin leading to viral RNA suppression.

Agrochemical Mechanism: Herbicide Safening

In agriculture, 1,2,4-triazole-carboxylates like fenchlorazole-ethyl do not target pests; instead, they upregulate the crop's intrinsic xenobiotic detoxification pathways (the "xenome"). By inducing the expression of Cytochrome P450 enzymes and Glutathione-S-Transferases (GSTs), these compounds accelerate the metabolism of toxic herbicides (e.g., chloroacetanilides) in crops like wheat and maize, conferring selective survival[8][9].

Synthetic Methodologies & Protocols

Historically, the Pellizzari reaction (condensation of acyl hydrazides with amides) was used to construct the triazole core[3]. However, modern drug discovery demands highly regioselective and scalable approaches. The cyclocondensation of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride has emerged as the gold standard for synthesizing 3(5)-substituted 1,2,4-triazole-carboxylates[10].

RibavirinSynthesis A 1,2,4-Triazole-3-carboxylate (Precursor) B Silylation (Hexamethyldisilazane) A->B C N-Trimethylsilyl Derivative B->C Activation D Ribosylation (Halo Sugar) C->D E Protected Nucleoside Ester D->E Coupling F Ammonolysis (Methanolic Ammonia) E->F G Ribavirin (Antiviral Agent) F->G Deprotection & Amidation

Workflow for the synthesis of Ribavirin from 1,2,4-triazole-3-carboxylate.

Experimental Protocol: Regioselective Synthesis of Ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate

This protocol outlines the catalyst-free cyclocondensation method, designed as a self-validating system to ensure high yield and purity[10].

Step 1: Reagent Preparation & Electrophilic Activation

  • Action: Dissolve 4-chlorobenzhydrazide (25.0 mmol) and ethyl 2-ethoxy-2-iminoacetate hydrochloride (4.50 g, 25.0 mmol) in 50 mL of anhydrous ethanol.

  • Causality: The iminoacetate acts as a highly reactive bis-electrophile. Anhydrous ethanol is strictly required; the presence of water would cause competitive hydrolysis of the delicate imino ester intermediate, drastically reducing the yield.

Step 2: Base-Mediated Liberation

  • Action: Add Triethylamine (Et₃N) (4.20 mL, 30.3 mmol) dropwise to the stirring solution.

  • Causality: Et₃N serves a dual purpose. First, it neutralizes the hydrochloride salt, liberating the free imine to allow sequential nucleophilic attack by the hydrazide nitrogens. Second, it acts as a proton scavenger to drive the cyclocondensation forward without requiring harsh oxidative conditions.

Step 3: Ambient Cyclization

  • Action: Stir the reaction mixture at room temperature (20–25 °C) for 12 hours.

  • Causality: Unlike traditional high-heat Pellizzari reactions, this specific combination of reagents is highly reactive. Keeping the reaction at room temperature prevents the thermal degradation (decarboxylation or ester hydrolysis) of the newly formed triazole-3-carboxylate.

Step 4: Isolation and Validation

  • Action: Evaporate the solvent under reduced pressure. Dilute the residue with 25 mL of H₂O and acidify with acetic acid (AcOH) to pH 7–8. Filter the resulting yellow precipitate.

  • Causality: Acidification to a neutral/slightly basic pH ensures the triazole remains in its un-ionized, hydrophobic form, maximizing precipitation.

  • Validation: The product is validated via melting point (expected 221–223°C) and Mass Spectrometry (expected m/z: 252.0528 [M+H]⁺)[10].

Quantitative Structure-Activity Relationships & Yield Data

The electronic and steric nature of the substituent at the 5-position of the 1,2,4-triazole-3-carboxylate heavily influences both the synthetic yield and the downstream biological activity. Electron-withdrawing groups (e.g., halogens) generally stabilize the intermediate hydrazones, leading to higher cyclization yields compared to sterically hindered or electron-donating groups[10].

Table 1: Synthesis Yields of 5-Substituted Ethyl 1H-1,2,4-triazole-3-carboxylates[10]

Compound DerivativeSubstituent at 5-PositionPhysical AppearanceMelting Point (°C)Isolated Yield (%)
1q 4-ChlorophenylYellow powder221–22385%
1j BenzylWhite powder150–15281%
1n 2-MethoxyphenylWhite powder159–16135%

Note: The dramatic drop in yield for the 2-methoxyphenyl derivative (1n) highlights the steric hindrance imposed by the ortho-methoxy group during the intramolecular cyclization step.

Future Directions in Drug Discovery

The 1,2,4-triazole carboxylate scaffold continues to evolve. Current research is heavily focused on utilizing these carboxylates as ligands in the design of nanoporous Metal-Organic Frameworks (MOFs) for targeted drug delivery, and as spin crossover sensors[11]. Furthermore, derivatization of the carboxylate group into complex amides is yielding next-generation non-nucleoside viral polymerase inhibitors, overcoming the bioavailability and toxicity limitations of classical nucleoside analogs[2].

References

  • Synthesis of Novel Triazoles, Tetrazine, Thiadiazoles and Their Biological Activities. nih.gov.[Link]

  • Spin Transition Sensors Based on β-Amino-Acid 1,2,4-Triazole Derivative. nih.gov.[Link]

  • Journal of Physical Chemistry and Functional Materials. dergipark.org.tr.[Link]

  • Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. nih.gov.[Link]

  • Synthetic Methodology, SAR and Pharmacology of Commercialized Preparations Employing 1, 2, 4‐Triazole Analogues. doi.org.[Link]

  • A Systematic Review of Herbicide Safener Toxicity. nih.gov.[Link]

  • Herbicide Safening in Maize (Zea mays). ncl.ac.uk.[Link]

  • US3798209A - 1,2,4-triazole nucleosides. google.com.
  • Zinc complexes with 1,2,4-triazole functionalized amino acid derivatives. researchgate.net.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Ethyl 1,5-Dimethyl-1H-1,2,4-triazole-3-carboxylate via Hydrazide Condensation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (CAS: 1034197-35-7)[1] Executive Summary & Mechanistic Rationale Ethyl 1,5...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (CAS: 1034197-35-7)[1]

Executive Summary & Mechanistic Rationale

Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate is a highly versatile heterocyclic building block utilized in the development of advanced pharmaceutical agents, including antiviral and anticancer therapeutics[2]. Historically, the industrial synthesis of 1,2,4-triazole-3-carboxylates relied heavily on the diazotization of 5-amino-1,2,4-triazole derivatives. However, this traditional route generates potentially explosive diazonium salts, posing severe safety risks and limiting scalability[3]. Furthermore, attempting to synthesize the 1,5-dimethyl target via late-stage N-alkylation of a 5-methyl-1H-1,2,4-triazole precursor typically yields an intractable mixture of N1, N2, and N4 regioisomers, severely depressing the isolated yield of the desired N1-isomer.

To circumvent these hazards and regiochemical limitations[3][4], this application note details a state-of-the-art, non-diazotization, bottom-up synthesis[5]. By utilizing the condensation of 1-methylacetohydrazide with ethyl 2-ethoxy-2-iminoacetate , the regiochemistry of the final triazole is pre-programmed into the starting materials.

Causality of the Reaction Design:

  • Amidrazone Formation: The primary amine (

    
    ) of 1-methylacetohydrazide selectively attacks the highly electrophilic imidate carbon of ethyl 2-ethoxy-2-iminoacetate. The expulsion of ethanol yields an open-chain amidrazone intermediate.
    
  • Cyclodehydration: Under mild acidic conditions and heat, the newly formed amidrazone nitrogen intramolecularly attacks the acetyl carbonyl group. The subsequent loss of water forces the aromatization of the 1,2,4-triazole ring. Because the methyl group is already fixed to the hydrazide nitrogen, it is exclusively locked into the N1 position of the resulting heterocycle.

SynthesisPathway Hydrazide 1-Methylacetohydrazide (N1 & C5 Source) Amidrazone Amidrazone Intermediate Hydrazide->Amidrazone Et3N, EtOH 0 °C to RT Imidate Ethyl 2-ethoxy- 2-iminoacetate (C3 Source) Imidate->Amidrazone Triazole Ethyl 1,5-Dimethyl-1H- 1,2,4-triazole-3-carboxylate Amidrazone->Triazole Glacial AcOH 90 °C, -H2O

Fig 1. Regioselective atom-mapping workflow for the synthesis of ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate.

Materials and Reagents

The success of this protocol relies heavily on the anhydrous nature of the reagents, as imidates are highly susceptible to hydrolysis in the presence of ambient moisture.

ReagentMW ( g/mol )Eq.RoleSafety / Handling
1-Methylacetohydrazide 88.111.00NucleophileIrritant, hygroscopic. Store under Argon.
Ethyl 2-ethoxy-2-iminoacetate HCl 181.621.05ElectrophileMoisture sensitive. Weigh rapidly.
Triethylamine (Et₃N) 101.191.10BaseFlammable, corrosive. Use in fume hood.
Ethanol (Anhydrous) 46.0710 volSolvent (Step 1)Flammable.
Glacial Acetic Acid 60.055 volSolvent / CatalystCorrosive. Causes severe burns.

Experimental Protocol

This methodology is designed as a self-validating system . Do not proceed to subsequent steps without confirming the In-Process Control (IPC) parameters.

Step 1: Preparation of the Amidrazone Intermediate
  • System Setup: Charge a flame-dried, argon-flushed round-bottom flask with ethyl 2-ethoxy-2-iminoacetate hydrochloride (1.05 eq) and anhydrous ethanol (10 volumes).

  • Temperature Control: Cool the suspension to 0 °C using an ice-water bath.

    • Causality: The subsequent neutralization and condensation reactions are exothermic. Maintaining the reaction at 0 °C prevents the thermal degradation of the sensitive imidate into the corresponding ester, which would drastically reduce the yield.

  • Free-basing the Imidate: Add triethylamine (1.1 eq) dropwise over 10 minutes. Stir for an additional 15 minutes.

    • Causality: Et₃N neutralizes the hydrochloride salt, liberating the free imidate base and making the electrophilic carbon accessible for nucleophilic attack.

  • Nucleophilic Addition: Add 1-methylacetohydrazide (1.0 eq) portion-wise to the cooled solution.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

  • Self-Validation (IPC 1): Monitor the disappearance of the hydrazide via LC-MS or TLC (DCM:MeOH 9:1, visualized with ninhydrin). Proceed to the next step only when hydrazide conversion is >95%.

  • Concentration: Concentrate the reaction mixture under reduced pressure to yield the crude amidrazone intermediate as a viscous, pale-yellow oil.

Step 2: Cyclodehydration to the 1,2,4-Triazole Core
  • Acidic Solvation: Dissolve the crude amidrazone intermediate in glacial acetic acid (5 volumes).

    • Causality: Acetic acid serves a dual purpose. It acts as an excellent solvent for the polar intermediate and functions as a mild Brønsted acid catalyst. It protonates the acetyl carbonyl oxygen, enhancing its electrophilicity and facilitating the intramolecular ring closure by the amidrazone nitrogen.

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat the solution to 90 °C for 6 hours.

  • Self-Validation (IPC 2): Monitor the cyclodehydration via LC-MS. The intermediate mass

    
     must shift by 
    
    
    
    (corresponding to the loss of water) to the final product mass (
    
    
    170.1).
  • Cooling: Once complete, cool the reaction mixture to room temperature.

Step 3: Workup and Purification
  • Solvent Removal: Remove the bulk of the acetic acid by rotary evaporation under high vacuum at 45 °C.

    • Causality: Removing the acetic acid prior to aqueous workup is critical. It prevents the generation of excessive

      
       gas during neutralization and avoids the formation of intractable emulsions that trap the product.
      
  • Partitioning: Dissolve the concentrated residue in ethyl acetate (15 volumes) and transfer to a separatory funnel.

  • Neutralization: Wash the organic layer carefully with saturated aqueous

    
     (
    
    
    
    volumes) until the aqueous phase pH stabilizes at ~7.5–8.0.
  • Drying: Wash the organic layer with brine (5 volumes), dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate as a white crystalline solid.

Analytical & Quantitative Data

The following table summarizes the expected analytical specifications for the isolated product[2][6].

ParameterExpected ValueAnalytical Method
Appearance White to off-white crystalline solidVisual Inspection
Overall Yield 75 – 82% (over two steps)Gravimetric
Purity

95.0%
HPLC (UV at 210 nm)
Identity (Mass)

170.1

ESI-LC/MS
Identity (NMR)

4.45 (q, 2H), 3.85 (s, 3H, N-CH₃) , 2.50 (s, 3H, C-CH₃) , 1.42 (t, 3H)

H NMR (CDCl₃, 400 MHz)

Troubleshooting & Optimization

  • Low yield in Step 1 (Amidrazone Formation): This is almost always caused by water contamination. Imidates readily hydrolyze to unreactive esters in the presence of moisture. Ensure all glassware is flame-dried and absolute ethanol is used.

  • Incomplete Cyclization in Step 2: If the

    
     mass shift is not fully realized after 6 hours, the cyclodehydration is stalling. Increase the temperature to 100 °C or extend the reaction time. Alternatively, switching the solvent to toluene equipped with a Dean-Stark trap and catalytic p-toluenesulfonic acid (p-TsOH) can aggressively drive off water to force completion.
    
  • Regioisomer Contamination: If NMR reveals a secondary set of methyl peaks (e.g., indicating the 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate isomer), the starting hydrazide was likely contaminated with 2-methylacetohydrazide. Ensure the starting 1-methylacetohydrazide has a purity of >98% before commencing the synthesis.

References

  • Organic Chemistry Portal. "Synthesis of 1H-1,2,4-triazoles." Organic Chemistry Portal.[Link]

  • Castanedo, G. M., et al. "A Highly Regioselective One-Pot Process Provides Rapid Access to Highly Diverse 1,3,5-Trisubstituted 1,2,4-Triazoles." Journal of Organic Chemistry 2011, 76, 1177-1179.[Link]

  • ECHA CHEM. "ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate - Substance Identity." European Chemicals Agency. [Link]

  • Google Patents. "Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

Sources

Application

Application Note &amp; Protocols: A Comprehensive Guide to the One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

Introduction: The Significance of the 1,2,4-Triazole Scaffold The 1,2,4-triazole ring is a privileged heterocyclic scaffold, forming the core structure of numerous blockbuster pharmaceuticals and vital agrochemicals. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged heterocyclic scaffold, forming the core structure of numerous blockbuster pharmaceuticals and vital agrochemicals. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a cornerstone in modern drug design. Prominent examples of drugs featuring the 1,3,5-trisubstituted 1,2,4-triazole core include the antihypertensive agent Forasartan and the FDA-approved oral iron chelator Deferasirox.[1]

Traditional multi-step syntheses of these valuable compounds often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and significant solvent waste. One-pot syntheses have emerged as a powerful and elegant alternative, offering streamlined workflows, improved atom economy, and reduced environmental impact by combining multiple reaction steps in a single vessel.[2] This guide provides an in-depth exploration of a robust and widely applicable one-pot methodology for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles, tailored for researchers in medicinal chemistry and drug development.

Core Principles: Reaction Mechanism and Causality

The most versatile and high-yielding one-pot approach for generating 1,3,5-trisubstituted 1,2,4-triazoles involves the condensation of three key components: a carboxylic acid, an amidine, and a monosubstituted hydrazine.[3][4][5][6] The success of this strategy hinges on a carefully orchestrated sequence of reactions, typically initiated by the formation of a critical acylamidine intermediate.

The reaction proceeds through three distinct, yet seamlessly integrated, stages:

  • Amide Coupling: The process begins with the activation of a carboxylic acid (R¹-COOH) using a peptide coupling agent. 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is an exceptionally effective choice for this step due to its high efficiency and mild reaction conditions.[1][6] In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the activated carboxylic acid rapidly couples with an amidine (R³-C(NH)NH₂) to form an N-acylamidine intermediate (5).

  • Amidrazone Formation: The N-acylamidine intermediate (5) is not isolated. Instead, a monosubstituted hydrazine (R⁵-NHNH₂) is introduced into the same reaction vessel. This leads to an acid-catalyzed addition-elimination reaction, converting the acylamidine into a new intermediate, an N-acylamidrazone (6).[1]

  • Cyclodehydration: The final, irreversible step is the intramolecular cyclization of the N-acylamidrazone (6). Driven by heat, this cyclodehydration process expels a molecule of water to form the stable, aromatic 1,2,4-triazole ring, yielding the desired 1,3,5-trisubstituted product (4).[1][5]

This one-pot, two-step procedure is highly regioselective, ensuring that the substituents from the carboxylic acid, hydrazine, and amidine are consistently incorporated at the 3, 1, and 5 positions of the triazole ring, respectively.[3][4]

Reaction_Mechanism Plausible Reaction Mechanism Pathway cluster_0 Step 1: Acylamidine Formation cluster_1 Step 2: Amidrazone Formation cluster_2 Step 3: Cyclodehydration R1COOH Carboxylic Acid (R¹-COOH) Acylamidine N-Acylamidine Intermediate (5) R1COOH->Acylamidine + Amidine HATU, DIPEA Amidine Amidine (R³-C(NH)NH₂) Amidrazone N-Acylamidrazone Intermediate (6) Acylamidine->Amidrazone + Hydrazine Acid Catalyst Hydrazine Hydrazine (R⁵-NHNH₂) Triazole 1,3,5-Trisubstituted 1,2,4-Triazole (4) Amidrazone->Triazole Heat (-H₂O)

Caption: Plausible reaction mechanism pathway.

Comparative Analysis of One-Pot Synthetic Protocols

While the carboxylic acid, amidine, and hydrazine condensation is a leading method, other one-pot strategies have been developed. The choice of protocol can depend on the availability of starting materials and desired substitution patterns.

Protocol Starting Materials Key Reagents / Catalyst General Conditions Advantages & Considerations
Amidine Condensation Carboxylic Acid, Amidine, HydrazineHATU, DIPEARoom temperature to 80°CHighly versatile, broad substrate scope, excellent regioselectivity, good yields (25-84%).[3] Requires peptide coupling agent.
1,3-Dipolar Cycloaddition Nitrile, Hydrazonoyl ChlorideBase (e.g., Triethylamine)Basic conditionsGood for specific substitution patterns, yields can be excellent (56-98%).[7] Hydrazonoyl chlorides can be less stable or accessible.
Copper-Catalyzed Nitrile Coupling Two different Nitriles, HydroxylamineCu(OAc)₂Catalytic, often requires elevated temperaturesUtilizes simple, readily available nitriles.[8][9] Can produce symmetric or asymmetric triazoles. Metal catalyst required.
Microwave-Assisted Synthesis Various (e.g., Hydrazides, Amides)Often catalyst-free or simple catalystsMicrowave irradiation (100-200°C)Dramatically reduced reaction times (minutes vs. hours), often improved yields, green chemistry approach.[10][11] Requires specialized microwave reactor.

Detailed Experimental Protocol: The Castanedo-Staben Method

This section provides a robust, step-by-step protocol for the one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles based on the highly successful method developed by Castanedo, Staben, and coworkers.[3][6]

Experimental_Workflow General Experimental Workflow A 1. Combine Carboxylic Acid, Amidine, HATU, and DIPEA in DMF B 2. Stir at Room Temperature (e.g., 24 hours) A->B C 3. Add Hydrazine and Acetic Acid B->C D 4. Heat Reaction Mixture (e.g., 80°C) C->D E 5. Reaction Work-up (Aqueous extraction) D->E F 6. Purification (e.g., Column Chromatography) E->F G 7. Characterization F->G

Caption: General workflow for one-pot synthesis.

Materials and Reagents
  • Carboxylic Acid (R¹-COOH): 1.0 mmol, 1.0 eq

  • Amidine Hydrochloride (R³-C(NH)NH₂·HCl): 1.2 mmol, 1.2 eq

  • Monosubstituted Hydrazine (R⁵-NHNH₂): 1.5 mmol, 1.5 eq

  • HATU: 1.2 mmol, 1.2 eq

  • DIPEA (N,N-diisopropylethylamine): 2.5 mmol, 2.5 eq (Note: Additional base may be needed if starting materials are salts)

  • Anhydrous DMF (N,N-Dimethylformamide): 3-5 mL

  • Glacial Acetic Acid: 0.5 mL

  • Ethyl Acetate, Saturated Sodium Bicarbonate Solution, Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for Chromatography

Step-by-Step Procedure

Safety Precaution: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup (Acylamidine Formation):

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol), the amidine hydrochloride salt (1.2 mmol), and HATU (1.2 mmol).

    • Add anhydrous DMF (3 mL) to dissolve the solids.

    • Add DIPEA (2.5 mmol) dropwise to the stirring suspension. The amount of base is critical to both neutralize the amidine salt and facilitate the coupling reaction.

    • Stir the reaction mixture at room temperature for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS by observing the consumption of the carboxylic acid.

  • Addition of Hydrazine and Cyclization:

    • Once the formation of the acylamidine intermediate is deemed complete, add the monosubstituted hydrazine (1.5 mmol) to the reaction mixture.

    • Add glacial acetic acid (0.5 mL), which acts as a catalyst for the cyclization step.[3]

    • Fit the flask with a reflux condenser and heat the reaction mixture to 80°C in a preheated oil bath.

    • Maintain stirring at 80°C for 2-4 hours, or until TLC/LC-MS analysis indicates the complete formation of the triazole product.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing ethyl acetate (25 mL) and saturated sodium bicarbonate solution (25 mL).

    • Shake the funnel vigorously and allow the layers to separate.

    • Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash sequentially with water (25 mL) and brine (25 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue is typically purified by flash column chromatography on silica gel.

    • The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final 1,3,5-trisubstituted 1,2,4-triazole.

  • Characterization:

    • Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.[1]

Troubleshooting and Optimization

  • Low Yield of Acylamidine: If the initial coupling step is sluggish, ensure all reagents and the solvent (DMF) are anhydrous. The use of alternative coupling agents like HBTU or EDC/HOBt can be explored.

  • Incomplete Cyclization: If the amidrazone intermediate persists, reaction time at 80°C can be extended. In some cases, increasing the temperature to 100-120°C may be necessary, although this risks decomposition of sensitive substrates.

  • Electron-Poor/Rich Substrates: Electron-poor and sterically hindered amidines or hydrazines may exhibit lower reactivity.[1] For these challenging substrates, increasing the reaction time or temperature may be required for successful conversion.

  • Purification Challenges: The polarity of the final triazole product can vary widely. If the product is highly polar, alternative purification techniques such as reverse-phase chromatography or recrystallization may be more effective.

References

  • Radchenko D., Naumchyk V., Dziuba I., Kyrylchuk A., Gubina K., Moroz Y., Grygorenko O. (2021). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. ACS Combinatorial Science. Available from: [Link]

  • Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179. Available from: [Link]

  • Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). Rapid synthesis of 1,3,5-substituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines. PubMed. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available from: [Link]

  • Dai, H., Yi, W., & Song, H. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. Available from: [Link]

  • Verma, R., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability. Available from: [Link]

  • ISRES Publishing. (2023). Chemistry of 1,2,4-Triazoles in Current Science: A Mini-Review on Synthesis of 1,2,4 triazole compounds. Available from: [Link]

  • Dai, H., Yi, W., & Song, H. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available from: [Link]

  • Tu, S., et al. (2005). Microwave-assisted and efficient one-pot synthesis of substituted 1,2,4-triazoles. HETEROCYCLES, 65(8), 1957. Available from: [Link]

  • Wang, L.-Y., et al. (2011). One-flask synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from nitriles and hydrazonoyl chlorides via 1,3-dipolar cycloaddition. Organic & Biomolecular Chemistry, 9(19), 6661. Available from: [Link]

  • Radchenko, D. S., et al. (2021). One-pot parallel synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. PubMed. Available from: [Link]

  • Xu, H., et al. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry, 80(3), 1793–1798. Available from: [Link]

  • El-Sayed, M. (2015). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). ResearchGate. Available from: [Link]

  • Lee, J., et al. (2012). Synthesis of 1, 3, 5-trisubstituted-1, 2, 4-triazoles by microwave-assisted N-acylation of amide derivatives and the consecutive reaction with hydrazine hydrochlorides. ResearchGate. Available from: [Link]

  • Wu, Y.-M., Deng, J., Li, Y., & Chen, Q.-Y. (2005). Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Organic Chemistry Portal. Available from: [Link]

  • Xu, H., et al. (2015). ChemInform Abstract: Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. ResearchGate. Available from: [Link]

Sources

Method

Application Note: Anticancer Activity Screening of Novel 1,2,4-Triazole Derivatives

[1][2][3][4][5][6][7][8] Abstract The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as the core for FDA-approved oncology drugs like Letrozole and Anastrozole.[1][2] Its unique electro...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6][7][8]

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as the core for FDA-approved oncology drugs like Letrozole and Anastrozole.[1][2] Its unique electronic profile allows it to act as a hydrogen bond acceptor/donor and a stable linker, facilitating interactions with diverse biological targets such as EGFR, tubulin, and aromatase. This Application Note provides a comprehensive, self-validating workflow for screening novel 1,2,4-triazole derivatives. It integrates in silico molecular docking, high-throughput in vitro cytotoxicity assays (MTT), and mechanistic elucidation via flow cytometry (Apoptosis/Cell Cycle), tailored specifically for the physicochemical properties of triazole-based heterocycles.

Phase 1: In Silico Design & Virtual Screening

Objective: To filter library candidates based on binding affinity and pharmacokinetic compliance before synthesis.

Molecular Docking Protocol

Rationale: 1,2,4-triazoles often function as bioisosteres for amide or ester groups, interacting with the ATP-binding pockets of kinases (e.g., EGFR) or the colchicine-binding site of tubulin.

  • Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

  • Target Selection:

    • EGFR Kinase Domain: PDB ID 1M17 (Complex with Erlotinib).

    • Tubulin: PDB ID 1SA0 (Complex with Colchicine).

    • Aromatase: PDB ID 3EQM (Complex with Androstenedione).

Protocol Steps:

  • Protein Prep: Remove water molecules; add polar hydrogens; compute Gasteiger charges.

  • Ligand Prep: Draw triazole derivatives in ChemDraw; convert to 3D (Minimize energy using MM2 force field).

  • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Erlotinib for EGFR). Set box size to

    
     Å.
    
  • Docking: Run with exhaustiveness set to 8.

  • Validation: Re-dock the co-crystallized ligand. The Root Mean Square Deviation (RMSD) must be

    
     Å for the protocol to be valid.
    
ADME Prediction

Tool: SwissADME or pkCSM. Criteria: Screen for "Lipinski’s Rule of Five" compliance.

  • LogP: < 5 (Triazoles typically improve water solubility, but fused systems can be lipophilic).

  • TPSA: < 140 Ų (Crucial for cell membrane permeability).

Phase 2: Primary In Vitro Cytotoxicity Screening

Objective: Determine the IC


 (half-maximal inhibitory concentration) of synthesized derivatives.
Assay Selection: MTT vs. SRB
  • Choice: MTT Assay is selected for initial screening of triazoles due to its high sensitivity to metabolic activity, which is often the first parameter compromised by kinase inhibitors.

  • Caveat: 1,2,4-triazoles are chemically stable, but some derivatives (e.g., thiol-substituted) can reduce MTT non-enzymatically. Control: Always include a "Compound + MTT (no cells)" blank.

Detailed MTT Protocol

Reagents:

  • MTT Stock: 5 mg/mL in PBS (Filter sterilize, store at 4°C in dark).

  • Solubilization Buffer: DMSO (Dimethyl sulfoxide).

Workflow:

  • Cell Seeding: Seed tumor cells (e.g., MCF-7, A549, HeLa) at

    
     to 
    
    
    
    cells/well in 96-well plates.
    • Expert Tip: Edge wells often suffer from evaporation. Fill them with PBS and use only inner 60 wells for data.

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO

    
    .
    
  • Treatment: Add compounds (serially diluted, typically 0.1

    
    M – 100 
    
    
    
    M).
    • Solubility Check: Dissolve triazoles in 100% DMSO to make 10 mM stock. Final DMSO concentration in well must be

      
       to avoid solvent toxicity.
      
  • Exposure: Incubate for 48 or 72 hours.

  • MTT Addition: Add 10-20

    
    L MTT stock per well. Incubate 3-4 hours until purple formazan crystals form.
    
  • Solubilization: Aspirate media carefully. Add 100

    
    L DMSO. Shake plate for 10 min.
    
  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis & Validation

IC


 Calculation:  Use non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism.
Z-Factor (Quality Control): 


  • Where

    
     is positive control (e.g., Doxorubicin) and 
    
    
    
    is negative control (DMSO).
  • Requirement: A Z-factor

    
     indicates a robust assay suitable for screening.
    

Phase 3: Mechanism of Action (MoA) Elucidation

Objective: Confirm if cytotoxicity is driven by Apoptosis or Necrosis.

Annexin V-FITC / PI Double Staining (Flow Cytometry)

Mechanism:

  • Annexin V: Binds exposed Phosphatidylserine (PS) on the outer membrane (Early Apoptosis).[3][4]

  • Propidium Iodide (PI): Stains DNA only in cells with compromised membranes (Late Apoptosis/Necrosis).

Protocol:

  • Treatment: Treat cells with IC

    
     concentration of the triazole derivative for 24 hours.
    
  • Harvest: Trypsinize cells (gentle detachment is critical to prevent false positives).

  • Wash: Wash 2x with cold PBS.

  • Stain: Resuspend

    
     cells in 100 
    
    
    
    L Binding Buffer.
    • Add 5

      
      L Annexin V-FITC.[3][5]
      
    • Add 5

      
      L PI.[3]
      
  • Incubate: 15 min at RT in the dark.

  • Analyze: Add 400

    
    L Binding Buffer and analyze via Flow Cytometer (e.g., BD FACSCalibur).
    
    • Q1 (Annexin-/PI+): Necrotic (Error/Damage).

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptotic (Key indicator for programmed cell death).

Visualizations[2][8][11][12]

Workflow Diagram: From Synthesis to Hit Validation

This diagram outlines the logical flow of the screening campaign.

ScreeningWorkflow Synthesis Chemical Synthesis (1,2,4-Triazole Library) InSilico In Silico Screening (Docking: EGFR/Tubulin) (ADME Prediction) Synthesis->InSilico Ligand Prep InVitro In Vitro Cytotoxicity (MTT Assay) (IC50 Determination) InSilico->InVitro Top Hits Selection InVitro->Synthesis SAR Feedback MoA Mechanism of Action (Annexin V/PI Flow Cytometry) (Cell Cycle Analysis) InVitro->MoA IC50 < 10 µM Lead Lead Candidate Identification MoA->Lead Confirmed Apoptosis

Caption: Figure 1. Integrated workflow for the discovery of anticancer 1,2,4-triazole derivatives, featuring a feedback loop for Structure-Activity Relationship (SAR) optimization.

Pathway Diagram: EGFR Inhibition & Apoptosis

This diagram illustrates the hypothesized mechanism where triazole derivatives inhibit EGFR, leading to downstream apoptosis.

EGFRPathway Triazole Triazole Derivative EGFR EGFR (Tyrosine Kinase) Triazole->EGFR Inhibits PI3K PI3K/Akt Pathway EGFR->PI3K Downregulates MAPK RAS/RAF/MEK/ERK EGFR->MAPK Downregulates Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Reduced Expression Bax Bax (Pro-apoptotic) Bcl2->Bax Loss of Inhibition Caspase Caspase-3/7 Activation Bax->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Caption: Figure 2.[6] Proposed mechanism of action: Triazole derivatives inhibit EGFR phosphorylation, suppressing survival pathways (PI3K/MAPK) and triggering mitochondrial apoptosis.

Data Presentation: Interpretation Guide

ParameterAssayAcceptable Range (Hit)Interpretation
Binding Energy Molecular Docking

kcal/mol
High affinity for target pocket (e.g., EGFR ATP site).
IC

MTT Cytotoxicity


M
Potent cytotoxic activity warranting further study.
Selectivity Index (SI) MTT (Normal vs Tumor)

Drug is safer for normal cells than cancer cells.
Apoptosis Rate Annexin V Flow Cytometry

(Total Apoptosis)
Significant induction of programmed cell death.
Cell Cycle Phase PI Flow CytometryG2/M or G0/G1 ArrestIndicates mechanism (e.g., Tubulin vs Kinase inhibition).

References

  • BenchChem. "Application Notes and Protocols for Developing Anticancer Agents from 1,2,4-Triazole Scaffolds." BenchChem Technical Guides, 2025.

  • Thermo Fisher Scientific. "Annexin V Staining Protocol for Flow Cytometry." Thermo Fisher BestProtocols.

  • Abcam. "MTT assay protocol." Abcam Protocols.

  • Youssif, B. G., et al. "Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies." Bioorganic Chemistry, 2018.[7]

  • Zhang, S., et al. "Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors." New Journal of Chemistry, 2021.

  • Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry, 2010.

Sources

Application

anti-inflammatory studies with 1,2,4-triazole compounds.

Abstract The 1,2,4-triazole nucleus is a privileged pharmacophore in modern medicinal chemistry, distinct for its ability to form hydrogen bonds and dipole interactions within the cyclooxygenase-2 (COX-2) active site. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,4-triazole nucleus is a privileged pharmacophore in modern medicinal chemistry, distinct for its ability to form hydrogen bonds and dipole interactions within the cyclooxygenase-2 (COX-2) active site. This application note details a validated, multi-phase workflow for characterizing novel 1,2,4-triazole derivatives. Unlike generic screening guides, this protocol emphasizes the selectivity index (SI) —the critical safety metric distinguishing next-generation anti-inflammatories from ulcerogenic NSAIDs. We present an integrated pipeline spanning enzymatic kinetics, macrophage immunomodulation, and acute edema models.

Phase 1: The Development Pipeline (Visualized)

To ensure resource efficiency, we utilize a "fail-fast" hierarchical screening model. Compounds must pass specific thresholds at each stage to proceed.

DevelopmentPipeline Design 1. Rational Design (Molecular Docking) Synth 2. Synthesis (Schiff Bases/Mannich) Design->Synth High Binding Energy Enzyme 3. Enzymatic Screen (COX-1 vs COX-2) Synth->Enzyme Purity >95% Cell 4. Cellular Assay (RAW 264.7 / NO) Enzyme->Cell SI > 10 Vivo 5. In Vivo Model (Carrageenan Edema) Cell->Vivo No Cytotoxicity

Figure 1: The hierarchical screening workflow. "SI" denotes Selectivity Index (IC50 COX-1 / IC50 COX-2).[1][2]

Phase 2: In Vitro Enzymatic Screening (COX-1/COX-2)

Objective: Determine the IC50 and Selectivity Index (SI) of triazole derivatives. Mechanism: We utilize a colorimetric peroxidase assay.[3] COX enzymes convert Arachidonic Acid to PGG2, then to PGH2.[3][4] The peroxidase step oxidizes TMPD, producing a colorimetric shift at 590 nm.[3]

Protocol: Colorimetric Inhibitor Screening

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.[4]

  • Heme Solution: Co-factor required for peroxidase activity.

  • Enzymes: Ovine COX-1 and Human Recombinant COX-2.[3][4][5]

  • Substrate: Arachidonic Acid (AA).[5]

  • Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

Step-by-Step Methodology:

  • Preparation: Reconstitute lyophilized COX-1 and COX-2 in Assay Buffer. Keep on ice. Critical: Do not vortex enzymes vigorously.

  • Inhibitor Incubation (The "Time-Dependent" Variable):

    • In a 96-well plate, add 150 µL Assay Buffer and 10 µL Heme.[4]

    • Add 10 µL of Enzyme (COX-1 in Row A, COX-2 in Row B).

    • Add 10 µL of Test Compound (Triazole derivative dissolved in DMSO).

    • Control: Use Celecoxib (Selective COX-2) and Indomethacin (Non-selective) as benchmarks.[6]

    • CRITICAL STEP: Incubate for 10 minutes at 25°C . Many triazoles act as slow-binding inhibitors; skipping this step yields artificially high IC50 values.

  • Reaction Initiation:

    • Add 20 µL of Colorimetric Substrate Solution (AA + TMPD).

    • Shake plate for 5 seconds.

  • Measurement:

    • Read Absorbance (590 nm) kinetically for 5 minutes.

    • Calculate the slope of the linear portion of the curve.[1]

Data Analysis:


[1]

Phase 3: Cellular Immunomodulation (RAW 264.7)

Objective: Verify that enzymatic inhibition translates to cellular suppression of inflammatory mediators (NO, cytokines) without killing the host cells.

Visualizing the Pathway

1,2,4-triazoles often exert dual effects: direct COX-2 inhibition and upstream suppression of NF-kB nuclear translocation.

NFkB_Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IkB (Inhibitor) IKK->IkB Phosphorylation NFkB NF-kB (p65/p50) IkB->NFkB Degradation releases NF-kB Nucleus Nucleus NFkB->Nucleus Translocation COX2_Gene COX-2 / iNOS Genes Nucleus->COX2_Gene Transcription NO_Prod NO & PGE2 Production COX2_Gene->NO_Prod Triazole Triazole Compound Triazole->IKK Potential Modulation Triazole->NO_Prod Direct Enzyme Inhibition

Figure 2: Mechanism of Action. Triazoles primarily inhibit the final production of PGE2/NO but may also modulate upstream signaling.

Protocol: Griess Assay for Nitric Oxide (NO)
  • Cell Seeding: Seed RAW 264.7 macrophages at

    
     cells/well in 96-well plates. Incubate 24h for adherence.
    
  • Induction & Treatment:

    • Replace media with fresh DMEM (phenol-red free preferred).

    • Add Test Compounds (0.1, 1, 10, 50 µM).

    • Add LPS (Lipopolysaccharide) at 1 µg/mL to induce inflammation.

    • Incubate for 24 hours.

  • Quantification:

    • Transfer 100 µL of supernatant to a new plate.

    • Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).[7]

    • Incubate 10 mins at Room Temp (Dark).

    • Read Absorbance at 540 nm.[7][8][9]

  • Self-Validation (The MTT Assay):

    • Why? A drop in NO could simply mean you killed the cells.

    • Add MTT solution to the original cell plate (cells remaining after supernatant removal).

    • If cell viability < 80%, the anti-inflammatory data is invalid due to cytotoxicity.

Phase 4: In Vivo Validation (Carrageenan-Induced Paw Edema)

Objective: Assess acute anti-inflammatory efficacy in a complex organismal system. Ethical Note: All procedures must adhere to IACUC/Institutional guidelines.

Protocol:

  • Animals: Wistar rats (150–200g). Grouping: Control (Saline), Standard (Indomethacin 10 mg/kg), Test Groups (Triazoles 10–50 mg/kg).

  • Drug Administration: Administer compounds orally (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda form) into the subplantar tissue of the right hind paw.[10]

  • Measurement:

    • Use a Plethysmometer (water displacement) to measure paw volume (

      
      ).[10][11]
      
    • Timepoints: 0h (baseline), 1h, 3h, 5h post-injection.[11]

  • Calculation:

    
    
    

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
High COX-2 IC50 Insufficient pre-incubationIncrease enzyme-inhibitor contact time to 20 mins.
Low NO, Low Cell Viability Compound is cytotoxicFail compound; do not proceed to in vivo.
Insoluble Compound High lipophilicity of triazoleUse DMSO < 0.5% final conc; try cyclodextrin complexation.
In Vivo Inefficacy Poor bioavailabilityCheck ADME properties; triazoles may need formulation aid.

References

  • BenchChem. (2025).[9] Application Note: In Vitro Anti-inflammatory Assay for Acremine F using RAW 264.7 Cells. Retrieved from

  • Cayman Chemical. (n.d.).[5] COX Colorimetric Inhibitor Screening Assay Kit Protocol. Retrieved from

  • BioVision (Abcam). (2021). COX-1/COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962).[12] Carrageenan-induced paw edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine. Retrieved from

  • MDPI Molecules. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Retrieved from

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse) Models. Retrieved from

Sources

Method

Application Note: Preclinical Anticonvulsant Profiling of 1,2,4-Triazole Derivatives

[1] Executive Summary & Rationale The 1,2,4-triazole pharmacophore is a "privileged structure" in antiepileptic drug (AED) discovery due to its high dipole moment, hydrogen bonding capability, and stability against metab...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Rationale

The 1,2,4-triazole pharmacophore is a "privileged structure" in antiepileptic drug (AED) discovery due to its high dipole moment, hydrogen bonding capability, and stability against metabolic degradation. Derivatives often exhibit broad-spectrum activity by modulating Voltage-Gated Sodium Channels (VGSC) and enhancing GABAergic transmission.

However, the lipophilicity of triazole derivatives often leads to erratic bioavailability, causing false negatives in primary screening. This guide moves beyond generic protocols, offering a triazole-optimized workflow that mirrors the rigor of the NIH Epilepsy Therapy Screening Program (ETSP).

Compound Formulation (Critical Step)

The Failure Point: Many 1,2,4-triazoles are highly crystalline and hydrophobic. Poor suspension results in "drug depots" in the peritoneum, leading to variable absorption.

Optimized Vehicle Protocol

For initial screening (i.p. injection), avoid 100% DMSO due to its intrinsic anticonvulsant/toxic effects.

  • Primary Vehicle: 0.5% Methylcellulose (MC) or 1% Carboxymethylcellulose (CMC) in saline.

  • Co-solvent (if insoluble): Polyethylene Glycol 400 (PEG400).

    • Ratio: 30% PEG400 / 70% Saline.

  • Preparation:

    • Weigh compound.

    • Add Tween 80 (1-2 drops) to wet the powder.

    • Triturate with a mortar and pestle while slowly adding the vehicle.

    • Sonication: Sonicate for 10–15 minutes to ensure a uniform suspension (particle size < 10 µm).

Screening Workflow Logic

We utilize a hierarchical screening approach to minimize animal usage while maximizing data density.

ScreeningWorkflow cluster_Phase1 Phase I: Qualitative Identification (N=4) cluster_Phase2 Phase II: Quantification (N=8-10) cluster_Phase3 Phase III: Advanced Profiling Start Synthesized 1,2,4-Triazole Solubility Formulation Check (0.5% MC or 30% PEG) Start->Solubility MES MES Test (Na+ Channel Focus) Solubility->MES 30 mg/kg scPTZ scPTZ Test (GABA/T-type Ca2+ Focus) Solubility->scPTZ 100 mg/kg Rotarod Rotarod (Neurotoxicity Screen) Solubility->Rotarod ED50 Determine ED50 (Probit Analysis) MES->ED50 If Protected scPTZ->ED50 If Protected TD50 Determine TD50 (Motor Impairment) Rotarod->TD50 PI Calculate Protective Index (PI = TD50 / ED50) ED50->PI TD50->PI SixHz 6-Hz Psychomotor Test (Drug Resistance Model) PI->SixHz If PI > 2.0

Caption: Hierarchical screening workflow for 1,2,4-triazole derivatives, prioritizing qualitative "hit" identification before resource-intensive quantitative analysis.

Experimental Protocols

A. Maximal Electroshock Seizure (MES) Test

Objective: Assess efficacy against generalized tonic-clonic seizures (Grand Mal). Mechanism: Identifies agents that prevent seizure spread (typically VGSC blockers like phenytoin/carbamazepine).

Protocol:

  • Animals: Male CD-1 or CF-1 mice (18–25 g).

  • Pre-treatment: Administer test compound (i.p.) at 0.5 h (rapid onset) and 4.0 h (duration of action) prior to testing.

    • Screening Dose: 30 mg/kg, 100 mg/kg, 300 mg/kg.[1]

  • Stimulation:

    • Apply corneal electrodes w/ electrolyte solution (0.9% saline).

    • Parameters: 50 mA, 60 Hz, 0.2 s duration.[2]

  • Endpoint (Pass/Fail):

    • Protection: Abolition of the Tonic Hindlimb Extension (THE) (hindlimbs extended > 90°).

    • Fail: Presence of THE.

  • Validation: Control animals must show THE in 100% of cases.

B. Subcutaneous Pentylenetetrazole (scPTZ) Test

Objective: Assess efficacy against myoclonic/absence seizures (Petit Mal). Mechanism: Identifies agents that elevate seizure threshold (GABAergic modulators or T-type Ca2+ blockers).

Protocol:

  • Calibration: Determine the CD97 (Convulsive Dose 97%) of PTZ for your specific mouse strain batch. Typically 85 mg/kg (CF-1) or 100 mg/kg (C57BL/6).

  • Injection: Administer PTZ (s.c.) into the loose skin fold of the neck (midline).[3]

  • Observation: Place mouse in a clear plexiglass cage for 30 minutes.

  • Endpoint:

    • Protection: Absence of a clonic spasm lasting > 3–5 seconds.[3]

    • Fail: Episode of clonic spasms or tonic seizure.[4]

C. The 6-Hz Psychomotor Seizure Test (The "Triazole Niche")

Why this matters: 1,2,4-triazoles often show efficacy here even when failing MES/scPTZ. This model mimics pharmacoresistant limbic seizures .

Protocol:

  • Parameters: Low frequency (6 Hz), long duration (3 s), corneal stimulation.

  • Current: 32 mA or 44 mA (high stringency).

  • Behavior: Seizure manifests as "stunned" posture, forelimb clonus, and straub tail.

  • Endpoint: Resume normal behavior (cleaning/exploration) within 10-20 seconds.

D. Neurotoxicity Screen: Rotarod Test

Objective: Ensure anticonvulsant activity is not false-positive due to sedation or muscle relaxation.

Protocol:

  • Training: Mice must be trained to stay on a rod rotating at 6 rpm for at least 1 minute prior to testing.

  • Test: Place mouse on the rod.

  • Speed: Fixed (6 rpm) or Accelerating (4 to 40 rpm over 5 min).

  • Endpoint:

    • Toxic: Mouse falls off before the cutoff time (e.g., < 1 min) or rotates passively (clinging) for 2 consecutive revolutions.

    • Non-toxic: Maintains balance.

Data Analysis & Quantitative Metrics

For Phase II, generate dose-response curves to calculate ED50 (Effective Dose) and TD50 (Toxic Dose).

Calculation Method: Probit Analysis (Litchfield and Wilcoxon method).

MetricDefinitionTarget for Lead Candidate
ED50 Dose protecting 50% of animals.< 50 mg/kg
TD50 Dose causing neurotoxicity in 50% of animals.> 300 mg/kg
PI Protective Index (TD50 / ED50).[5]> 5.0 (Ideally > 10)
Sample Data Reporting Table

Report your data in this format for publication/patenting:

CompoundDose (mg/kg)Time (h)MES (Protected/Total)scPTZ (Protected/Total)Rotarod (Toxic/Total)Outcome
TZ-4a 300.53/40/40/4MES Active
TZ-4a 1000.54/41/41/4Potent
TZ-4b 3000.50/44/42/4scPTZ Active (Toxic)
Phenytoin 302.04/40/40/4Reference

Mechanistic Insight: The Triazole Mode of Action

1,2,4-triazoles are pleiotropic. Mechanistic studies usually follow in Phase III.

Mechanism Triazole 1,2,4-Triazole Derivative VGSC Voltage-Gated Na+ Channels Triazole->VGSC Stabilizes Inactive State GABA GABA-A Receptor Triazole->GABA Allosteric Modulation (Putative) Seizure Seizure Propagation VGSC->Seizure Inhibits GABA->Seizure Inhibits

Caption: Primary pharmacodynamic targets of 1,2,4-triazole derivatives contributing to anticonvulsant efficacy.

References

  • NIH Epilepsy Therapy Screening Program (ETSP) Protocols. Source: National Institute of Neurological Disorders and Stroke (NINDS).[6][7][8] URL:[Link]

  • Review of 1,2,4-Triazole Groups and Their Anticonvulsant Action. Source: Drug Research (Stuttgart), 2022.[9] URL:[Link]

  • 1,2,4-Triazole-based anticonvulsant agents in the 6 Hz model of pharmacoresistant epilepsy. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. URL:[Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol. Source: Neuromethods, Springer Protocols. URL:[Link]

  • Rotarod Test Protocol for Mice. Source: Protocols.io / Aligning Science Across Parkinson’s. URL:[Link]

Sources

Application

application of ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate in medicinal chemistry.

This guide provides a comprehensive technical analysis and experimental framework for the application of ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate in medicinal chemistry. [1] Executive Summary & Strategic Utilit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis and experimental framework for the application of ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate in medicinal chemistry.

[1]

Executive Summary & Strategic Utility

Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (CAS: 1034197-35-7) serves as a high-value heterocyclic building block. Unlike the more common unsubstituted 1,2,4-triazoles, the 1,5-dimethyl substitution pattern offers distinct pharmacological advantages:

  • Metabolic Blocking: The

    
    -methyl group blocks the primary site of glucuronidation often seen in NH-triazoles, potentially improving oral bioavailability and half-life.
    
  • Conformational Restriction: The

    
    -methyl group introduces steric bulk that can lock the bioactive conformation of the molecule when binding to target enzymes (e.g., kinases or polymerases).
    
  • Vector Positioning: The

    
    -ester provides a reactive handle for expanding the molecule into distinct chemical space, primarily targeting antiviral (Ribavirin analogs) , anticancer (EGFR/CDK inhibitors) , and antimicrobial  therapeutic areas.
    
Chemical Profile
PropertySpecification
IUPAC Name Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate
Molecular Formula

Molecular Weight 169.18 g/mol
CAS Number 1034197-35-7
LogP (Predicted) ~0.30 (Favorable for fragment-based drug design)
H-Bond Acceptors 5 (N1, N2, N4, O=C, O-Et)
Core Reactivity Nucleophilic acyl substitution at C3; Lithiation at C5-Methyl (under strong base)

Application Logic & Workflows

The utility of this scaffold relies on transforming the


-ester into pharmacophores capable of hydrogen bonding or metal chelation. The following diagram illustrates the core diversion pathways for library generation.

G Start Ethyl 1,5-dimethyl-1H- 1,2,4-triazole-3-carboxylate Amidation Direct Amidation (R-NH2) Start->Amidation Nucleophilic Attack Hydrazinolysis Hydrazinolysis (N2H4) Start->Hydrazinolysis Reflux/EtOH Reduction Reduction (LiAlH4/NaBH4) Start->Reduction Hydride Transfer Carboxamides Triazole-3-Carboxamides (Ribavirin Analogs) Amidation->Carboxamides Library Gen Hydrazides Triazole-3-Carbohydrazides Hydrazinolysis->Hydrazides Alcohols Triazole-3-methanols Reduction->Alcohols Linker Synthesis Oxadiazoles 1,3,4-Oxadiazole Hybrids (Antifungal Scaffolds) Hydrazides->Oxadiazoles Cyclization SchiffBases Schiff Bases (Antimicrobial) Hydrazides->SchiffBases + Aldehydes

Figure 1: Divergent synthesis workflow starting from ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate. The ester functionality serves as the "diversity point" for generating three distinct classes of bioactive molecules.

Experimental Protocols

Protocol A: Synthesis of Bioactive Carboxamides (Ribavirin Analogs)

Objective: Convert the ester to a secondary amide to mimic the nucleoside base pairing or interact with kinase hinge regions. Target Class: Antiviral/Anticancer agents.

Reagents:

  • Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (1.0 eq)[1]

  • Primary Amine (e.g., benzylamine, aniline derivative) (1.2 eq)

  • Solvent: Ethanol (anhydrous) or Methanol

  • Catalyst: None usually required; Triethylamine (TEA) if using amine salts.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the ethyl ester in 5 mL of anhydrous ethanol in a microwave-compatible vial or round-bottom flask.

  • Addition: Add 1.2 mmol of the appropriate amine. If the amine is a hydrochloride salt, add 1.5 mmol of TEA to liberate the free base.

  • Reaction:

    • Method A (Thermal): Reflux at 78°C for 6–12 hours. Monitor by TLC (System: CHCl3/MeOH 9:1).

    • Method B (Microwave - Recommended): Seal the vial and irradiate at 100°C for 20–40 minutes. This significantly improves yield and reduces by-products.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, filter and wash with cold ethanol.

    • If soluble, evaporate the solvent under reduced pressure. Resuspend the residue in ethyl acetate and wash with 1M HCl (to remove unreacted amine) followed by brine.

  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Criteria:

  • IR: Disappearance of ester C=O stretch (~1730 cm⁻¹) and appearance of amide C=O (~1650–1680 cm⁻¹).

  • 1H NMR: Appearance of the amide -NH proton (broad singlet, typically

    
     8.0–9.5 ppm).
    
Protocol B: Synthesis of Carbohydrazide Scaffold

Objective: Create a precursor for 1,3,4-oxadiazole or Schiff base libraries. Target Class: Antimicrobial/Antifungal agents.[2][3]

Reagents:

  • Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (1.0 eq)[1]

  • Hydrazine hydrate (80% or 99%) (5.0 eq)

  • Solvent: Ethanol[4]

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 mmol of the ester in 15 mL of ethanol.

  • Addition: Slowly add hydrazine hydrate (25 mmol) dropwise at room temperature. Caution: Hydrazine is toxic and a sensitizer.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. The solution often turns clear then may precipitate the product upon cooling.

  • Isolation:

    • Cool to 0°C in an ice bath.

    • Filter the white crystalline solid.

    • Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove excess hydrazine.

  • Drying: Dry under vacuum at 45°C.

Mechanism Note: The excess hydrazine drives the equilibrium toward the hydrazide and prevents the formation of the dimer (bis-triazole).

Advanced Mechanistic Insights (SAR)

When designing drugs using this scaffold, the "1,5-dimethyl" motif dictates specific Structure-Activity Relationship (SAR) rules.

SAR Core 1,5-Dimethyl-1,2,4-Triazole Scaffold N1_Me N1-Methyl Group Core->N1_Me C5_Me C5-Methyl Group Core->C5_Me C3_Ester C3-Carbonyl Region Core->C3_Ester MetabStab Prevents N-Glucuronidation (Increases t1/2) N1_Me->MetabStab StericLock Restricts Rotation (Entropy penalty reduction) C5_Me->StericLock H_Bonding H-Bond Acceptor/Donor (Target Binding) C3_Ester->H_Bonding

Figure 2: Structure-Activity Relationship (SAR) map. The N1-methyl enhances metabolic stability, while the C5-methyl provides conformational rigidity, distinguishing this scaffold from simple triazoles.

Case Study: Ribavirin Analogs

Ribavirin (1-(ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide) is a broad-spectrum antiviral.[5][6] However, the ribose moiety is complex to synthesize and metabolically labile.
  • Strategy: Replace the ribose with the 1-methyl group (from our starting material) and modify the 3-carboxamide with lipophilic tails (e.g., alkyl/aryloxymethyl).

  • Outcome: Researchers have demonstrated that 1-alkyl-1,2,4-triazole-3-carboxamides retain significant antiproliferative activity against leukemia cell lines by inducing cell cycle arrest, proving the ribose is not strictly necessary for cytostatic effects [1, 3].

References

  • National Center for Biotechnology Information. (2024). Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents. PubMed. Retrieved from [Link]

  • Makhinya, A. et al. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. Retrieved from [Link]

  • Beilstein Journals. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Retrieved from [Link]

Sources

Method

Application Note: Next-Generation Antifungals – Rational Design and Evaluation of 1,2,4-Triazole Ester Derivatives

Abstract The rise of azole-resistant Candida and Aspergillus strains necessitates the development of novel antifungal agents. The 1,2,4-triazole scaffold remains the cornerstone of antifungal therapy due to its potent in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rise of azole-resistant Candida and Aspergillus strains necessitates the development of novel antifungal agents. The 1,2,4-triazole scaffold remains the cornerstone of antifungal therapy due to its potent inhibition of lanosterol 14


-demethylase (CYP51). However, conventional triazoles often suffer from poor solubility or bioavailability. This guide details the development of 1,2,4-triazole ester derivatives , a structural class offering tunable lipophilicity and potential prodrug capabilities. We present a comprehensive workflow covering microwave-assisted synthesis, CLSI-compliant susceptibility testing, and critical plasma stability profiling to address the metabolic liability of the ester linkage.

Strategic Development Pipeline

The development of ester-functionalized triazoles requires a balance between potency (CYP51 binding) and metabolic stability (resistance to plasma esterases). The following workflow outlines the critical path from rational design to lead optimization.

DevelopmentPipeline Design Rational Design (Pharmacophore Modeling) Synth Microwave-Assisted Synthesis Design->Synth SAR Directed Screen In Vitro Screening (CLSI M27-A4) Synth->Screen Library Gen ADME Stability Profiling (Plasma Esterase Assay) Screen->ADME MIC < 1 µg/mL ADME->Design Instability Loop Lead Lead Candidate Selection ADME->Lead t1/2 > 60 min

Figure 1: Integrated workflow for developing 1,2,4-triazole ester antifungals. The "Instability Loop" highlights the iterative process required to sterically protect the ester bond from rapid hydrolysis.

Protocol A: Microwave-Assisted Synthesis of 1,2,4-Triazole Esters

Rationale: Traditional heating methods for N-alkylation of triazoles often yield regioisomeric mixtures (N1 vs. N2 alkylation) and require long reaction times. Microwave irradiation accelerates the reaction and improves regioselectivity for the pharmacologically active N1-isomer [1].

Materials
  • Reagents: 1,2,4-Triazole (99%), Ethyl bromoacetate (or substituted

    
    -bromo ester), Potassium carbonate (
    
    
    
    , anhydrous), Acetone/DMF.
  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

Step-by-Step Methodology
  • Reactant Preparation: In a 10 mL microwave vial, dissolve 1,2,4-triazole (1.0 eq, 2.0 mmol) and anhydrous

    
     (1.5 eq) in Acetone (3 mL). Stir at room temperature for 5 minutes to facilitate deprotonation.
    
  • Alkylation: Add the

    
    -bromo ester (1.1 eq) dropwise to the vial. Cap the vial with a Teflon-lined septum.
    
  • Irradiation:

    • Temperature: 60°C

    • Power: Dynamic (max 100W)

    • Hold Time: 10–15 minutes (vs. 4–6 hours conventional reflux).

  • Work-up: Filter the inorganic salts (

    
    , excess carbonate). Evaporate the solvent under reduced pressure.
    
  • Purification: The residue often contains a mixture of N1 (major) and N2 (minor) isomers. Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

    • Note: The N1-isomer (active antifungal pharmacophore) typically elutes later than the N4-isomer in polar mobile phases due to dipole moment differences.

  • Validation: Confirm structure via

    
    H-NMR. The triazole ring protons for the N1-isomer typically appear as two distinct singlets around 
    
    
    
    8.0 and
    
    
    8.5 ppm.

Protocol B: Antifungal Susceptibility Testing (CLSI M27-A4)

Rationale: To ensure data reproducibility and clinical relevance, Minimum Inhibitory Concentration (MIC) must be determined using the Clinical and Laboratory Standards Institute (CLSI) M27 reference method [2]. This protocol is specific for yeasts (Candida spp.).[1][2]

Materials
  • Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

  • Plates: Sterile, flat-bottom 96-well microdilution plates.

  • QC Strains: Candida albicans ATCC 90028 and Candida parapsilosis ATCC 22019.

Step-by-Step Methodology
  • Inoculum Preparation:

    • Culture yeast strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

    • Suspend 5 representative colonies in sterile saline (0.85%).

    • Adjust turbidity to 0.5 McFarland standard (

      
       to 
      
      
      
      CFU/mL).
    • Critical Step: Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final test inoculum of

      
       to 
      
      
      
      CFU/mL.
  • Compound Dilution:

    • Prepare a stock solution of the triazole ester in DMSO (typically 1600

      
      g/mL).
      
    • Perform serial twofold dilutions in RPMI 1640 to obtain final test concentrations ranging from 64

      
      g/mL to 0.125 
      
      
      
      g/mL.
    • Control: Include a drug-free growth control (media + inoculum) and a sterile control (media only).

  • Incubation:

    • Add 100

      
      L of diluted compound and 100 
      
      
      
      L of inoculum to each well.
    • Incubate at 35°C

      
       2°C in ambient air.
      
    • Duration: 24 hours (read) and 48 hours (confirmation).[2]

  • Endpoint Determination:

    • Visual: The MIC is the lowest concentration that produces a prominent decrease in turbidity (approx. 50% inhibition) compared to the growth control (IC50 equivalent for azoles).

    • Note: Trailing growth is common with azoles; ignore "pinpoint" growth at higher concentrations.

Mechanism of Action: CYP51 Inhibition[3][4]

The primary target of 1,2,4-triazole antifungals is Lanosterol 14


-demethylase (CYP51) .[3] Understanding this mechanism is vital for interpreting SAR (Structure-Activity Relationship) data.

Mechanism: The N4 nitrogen of the triazole ring coordinates with the heme iron (


) in the active site of CYP51. This blockage prevents the binding of molecular oxygen, halting the demethylation of lanosterol. The result is a depletion of ergosterol (essential for membrane fluidity) and an accumulation of toxic 14

-methylsterols, leading to fungal cell death [3].

CYP51_Mechanism Triazole Triazole Ester (Drug) CYP51 CYP51 Enzyme (Heme Active Site) Triazole->CYP51 N4-Fe Coordination Inhibition Blockade of O2 Binding CYP51->Inhibition Pathway Ergosterol Biosynthesis Pathway Inhibition->Pathway Disrupts Result1 Lanosterol Accumulation (Toxic Precursors) Pathway->Result1 Result2 Ergosterol Depletion (Membrane Failure) Pathway->Result2 Death Fungal Cell Lysis/Stasis Result1->Death Result2->Death

Figure 2: Mechanism of Action. The triazole moiety competitively binds to the CYP51 heme iron, disrupting the ergosterol pathway and compromising membrane integrity.

Protocol C: Plasma Stability Assay (The Ester Challenge)

Rationale: Esters are susceptible to hydrolysis by plasma esterases (e.g., carboxylesterases). A compound with high intrinsic potency (low MIC) but low plasma stability will likely fail in vivo. This assay filters out labile compounds early [4].

Materials
  • Matrix: Pooled human/rat plasma (heparinized).

  • Internal Standard (IS): Propranolol or similar stable compound.

  • Analysis: LC-MS/MS.

Step-by-Step Methodology
  • Incubation:

    • Pre-warm plasma (990

      
      L) to 37°C in a water bath.
      
    • Spike plasma with 10

      
      L of test compound (100 
      
      
      
      M stock) to achieve a final concentration of 1
      
      
      M (0.1% DMSO).
  • Sampling:

    • At time points

      
       minutes, remove 50 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately transfer aliquot into 200

      
      L of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.
      
    • Vortex for 30 seconds; Centrifuge at 4,000 rpm for 10 minutes.

  • Analysis:

    • Inject supernatant into LC-MS/MS. Monitor the parent ion transition.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Calculate half-life:

      
      , where 
      
      
      
      is the elimination rate constant (slope).
Data Interpretation Guide
Stability ClassHalf-life (

)
Recommendation
High > 120 minProceed to PK studies.
Moderate 30 – 120 minAcceptable for prodrugs; check metabolite activity.
Low < 30 minRed Flag: Steric shielding of ester required (e.g., add

-methyl group).

References

  • Microwave-Assisted Synthesis: Title: Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4-Triazole Derivatives.[4] Source: Journal of Pharmaceutical Negative Results. Link:[Link]

  • MIC Protocol (CLSI): Title: M27 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.[1][2][5] Source: Clinical and Laboratory Standards Institute (CLSI).[1][2][6] Link:[Link]

  • Mechanism of Action: Title: Structural basis of human CYP51 inhibition by antifungal azoles.[7] Source: Journal of Molecular Biology (via PubMed). Link:[Link]

  • Plasma Stability: Title: Plasma Stability Assay Protocol and Application. Source: Evotec / Cyprotex ADME Solutions. Link:[Link]

Sources

Application

Advanced Application Note: Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate as a Strategic Chemical Intermediate in Drug Discovery

Introduction & Mechanistic Rationale In modern medicinal chemistry, the 1,2,4-triazole core is recognized as a highly privileged scaffold. It is frequently deployed as a metabolically stable bioisostere for amides and ca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the 1,2,4-triazole core is recognized as a highly privileged scaffold. It is frequently deployed as a metabolically stable bioisostere for amides and carboxylic acids, offering improved pharmacokinetic profiles, resistance to cytochrome P450-mediated degradation, and precise hydrogen-bonding capabilities [1].

Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (CAS: 1034197-35-7) is a highly versatile chemical intermediate designed for late-stage functionalization. The unique 1,5-dimethyl substitution pattern serves a dual purpose:

  • Steric Tuning & Lipophilicity: The methyl groups at the N1 and C5 positions provide a specific steric bulk that can lock the triazole ring into favorable conformations when binding to target protein pockets (e.g., kinase hinge regions or enzyme allosteric sites).

  • Synthetic Versatility: The C3-carboxylate ethyl ester acts as a stable, yet highly reactive handle. It allows researchers to divergently synthesize a vast array of pharmacophores, including carboxylic acids, carboxamides, and carbaldehydes, without disrupting the core heterocycle.

Table 1: Physicochemical Profile of the Intermediate

To aid in computational modeling and reaction stoichiometry, the fundamental physicochemical properties of this intermediate are summarized below [2].

PropertyValue
Chemical Name Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate
CAS Number 1034197-35-7
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Topological Polar Surface Area (TPSA) 57.01 Ų
LogP (Predicted) 0.30
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 0
Rotatable Bonds 2

Divergent Synthetic Workflow

The true value of ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate lies in its ability to act as a central hub for divergent library synthesis. The ester can be hydrolyzed to the corresponding acid, directly converted to an amide via aminolysis, or carefully reduced to an aldehyde for subsequent reductive amination or olefination.

G Ester Ethyl 1,5-dimethyl-1H- 1,2,4-triazole-3-carboxylate (CAS: 1034197-35-7) Acid 1,5-dimethyl-1H- 1,2,4-triazole-3-carboxylic acid (CAS: 1393540-58-3) Ester->Acid LiOH, THF/H2O (Hydrolysis) Amide 1,5-dimethyl-1H- 1,2,4-triazole-3-carboxamides (Target Library) Ester->Amide R-NH2, AlMe3 (Direct Aminolysis) Aldehyde 1,5-dimethyl-1H- 1,2,4-triazole-3-carbaldehyde (CAS: 1083274-38-7) Ester->Aldehyde DIBAL-H, -78°C (Controlled Reduction) Acid->Amide R-NH2, HATU, DIPEA (Amide Coupling)

Divergent synthetic workflow utilizing ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate.

Self-Validating Experimental Protocols

The following protocols have been engineered to ensure high yield and purity, focusing on the causality behind reagent selection to guarantee self-validating results.

Protocol A: Base-Catalyzed Hydrolysis to 1,5-Dimethyl-1H-1,2,4-triazole-3-carboxylic acid

Objective: Convert the ethyl ester to the free carboxylic acid (CAS: 1393540-58-3) for use in standard peptide coupling reactions. Causality Insight: Lithium hydroxide (LiOH) is selected over Sodium hydroxide (NaOH) because LiOH provides milder conditions and superior solubility in the THF/Water co-solvent system, preventing unwanted ring-opening or degradation of the electron-deficient triazole core.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (1.0 g, 5.91 mmol) in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water (20 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.5 eq of LiOH monohydrate (372 mg, 8.86 mmol) in portions.

  • Reaction: Remove the ice bath and stir the mixture at room temperature (20-25 °C) for 2-4 hours. Monitor the disappearance of the starting material via TLC (Eluent: 50% EtOAc in Hexanes).

  • Workup: Once complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous layer with 10 mL of water and cool to 0 °C.

  • Acidification: Dropwise, add 1M HCl until the pH reaches ~3.0. The product, 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylic acid, will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under a high vacuum to yield the pure acid intermediate.

Protocol B: Two-Step Amidation via HATU Coupling

Objective: Generate a library of 1,5-dimethyl-1H-1,2,4-triazole-3-carboxamides. Causality Insight: HATU is utilized as the coupling reagent because it generates a highly reactive highly reactive 7-aza-OBt ester intermediate, which drives the reaction forward rapidly even with sterically hindered or electron-poor primary/secondary amines, minimizing epimerization [3].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the synthesized 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylic acid (141 mg, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL). Add 1.2 eq of HATU (456 mg, 1.2 mmol) and 3.0 eq of N,N-Diisopropylethylamine (DIPEA, 0.52 mL, 3.0 mmol). Stir for 15 minutes at room temperature to allow the active ester to form.

  • Coupling: Add 1.1 eq of the desired amine (R-NH₂) to the activated mixture. Stir at room temperature for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide via flash column chromatography.

Protocol C: Controlled Reduction to 1,5-Dimethyl-1H-1,2,4-triazole-3-carbaldehyde

Objective: Synthesize the aldehyde (CAS: 1083274-38-7) for downstream reductive aminations. Causality Insight: Diisobutylaluminum hydride (DIBAL-H) is used strictly at -78 °C. At this cryogenic temperature, the reduction stops at the stable tetrahedral aluminum hemiacetal intermediate. This intermediate only collapses into the aldehyde upon aqueous quenching, effectively preventing over-reduction to the primary alcohol.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (500 mg, 2.95 mmol) in anhydrous Dichloromethane (DCM, 15 mL) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

  • Reduction: Slowly add 1.1 eq of DIBAL-H (1.0 M in DCM, 3.25 mL) dropwise via syringe over 15 minutes. Stir at -78 °C for exactly 2 hours.

  • Quenching: Quench the reaction while still at -78 °C by adding 2 mL of Methanol, followed by 10 mL of a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate).

  • Workup: Remove the cooling bath and stir vigorously at room temperature for 1-2 hours until the two phases become clear (breaking the aluminum emulsion).

  • Isolation: Extract with DCM (3 x 15 mL), dry the organics over MgSO₄, concentrate, and purify via silica gel chromatography to isolate the pure carbaldehyde.

References

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information (PMC). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

purification of ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate by recrystallization

Technical Support Center: Purification of Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate Ticket ID: PUR-TRZ-105 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate

Ticket ID: PUR-TRZ-105 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Recrystallization & Regioisomer Separation

Executive Summary

Purifying ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate presents a unique set of challenges compared to standard organic recrystallizations. The primary difficulties stem from the regioisomeric competition (1,5-dimethyl vs. 1,3-dimethyl isomers) and the tendency of triazole esters to "oil out" rather than crystallize due to their intermediate polarity and low melting points relative to their carboxylic acid counterparts.

This guide provides a self-validating protocol to isolate the target 1,5-isomer with high purity (>98% HPLC).

Module 1: Solvent System Selection (The Thermodynamics)

User Issue: "I tried ethanol, but I got a low yield," or "The product is oiling out at the bottom of the flask."

Technical Insight: Triazoles are polar heterocycles, but the ethyl ester and N-methyl groups add significant lipophilicity. A single-solvent system (like pure Ethanol) often possesses too high a solubility power for the ester, leading to poor recovery (yield loss) or requiring extremely low temperatures where impurities also precipitate.

Recommended Protocol: The Binary Solvent Switch We recommend a displacement recrystallization using a polar solvent (to dissolve) and a non-polar anti-solvent (to force lattice formation).

ParameterRecommended SystemMechanism of Action
Primary Solvent Ethyl Acetate (EtOAc) Dissolves the triazole moderately well at reflux; allows for "polishing" filtration.
Anti-Solvent n-Heptane (or Hexane) Reduces the solubility parameter (

) of the mixture, forcing the triazole to crystallize while keeping non-polar impurities in solution.
Alternative Isopropanol (IPA) Good for mono-solvent crystallization if the crude is already >90% pure.

Step-by-Step Optimization:

  • Dissolve 1.0 g of crude solid in the minimum amount of refluxing EtOAc (approx. 3–5 mL).

  • Critical Step: If the solution is colored, add activated charcoal (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Maintain reflux and add n-Heptane dropwise until a persistent cloudiness (turbidity) appears.

  • Add just enough EtOAc (dropwise) to clear the solution.

  • Remove from heat and allow to cool to Room Temperature (RT) slowly (over 2 hours) to favor the thermodynamic crystal form.

Module 2: The Regioisomer Challenge (1,5- vs. 1,3-Dimethyl)

User Issue: "My NMR shows a persistent impurity peak around 4.0 ppm. Is this the other isomer?"

Technical Insight: Synthesis of 1,2,4-triazoles via methyl hydrazine often produces a mixture of 1,5-dimethyl (Target) and 1,3-dimethyl (Impurity).

  • 1,5-Isomer: The N-methyl and C-methyl are adjacent. Steric repulsion often makes this the kinetic product or destabilizes the lattice, making it more soluble than the 1,3-isomer in certain solvents.

  • Validation: You must use 1H-NMR to distinguish them. The N-methyl group in the 1,5-isomer typically appears downfield relative to the 1,3-isomer due to the anisotropic effect of the adjacent C-methyl and the ester group.

Purification Logic: If the 1,3-isomer is the major impurity, recrystallization alone may fail if the solubilities are too similar.

Troubleshooting Workflow:

  • Check Ratio: Run crude NMR. If 1,5:1,3 ratio is < 80:20, recrystallization yield will be poor.

  • The "Crash" Method:

    • Dissolve mixture in minimal hot Toluene .

    • The 1,3-isomer (often higher melting/less soluble) may crystallize out first upon cooling to 50°C.

    • Filter the warm solution. The filtrate contains your enriched 1,5-isomer.

    • Evaporate the filtrate and recrystallize the residue using the EtOAc/Heptane method (Module 1).

Module 3: Troubleshooting "Oiling Out"

User Issue: "As the solution cooled, droplets formed instead of crystals."

Root Cause: This phenomenon occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid solubility curve. It usually happens if the solution is too concentrated or cooled too rapidly.

Corrective Action (The Re-Heat Protocol):

  • Do not filter the oil.

  • Re-heat the mixture until the oil redissolves (reflux).

  • Add a small volume (10-20% of total volume) of the Primary Solvent (EtOAc). This shifts the composition away from the LLPS boundary.

  • Seeding: Add a tiny crystal of pure product (if available) at 5-10°C below the boiling point.

  • Insulate: Wrap the flask in foil/cotton to slow the cooling rate. Slower cooling promotes crystal nucleation over oil separation.

Visual Troubleshooting Guide

The following logic flow helps you decide the immediate next step based on your observation.

Recrystallization_Logic Start Start: Crude Material SolventCheck Dissolve in Refluxing EtOAc Start->SolventCheck Insoluble Insoluble Material? SolventCheck->Insoluble Filter Hot Filtration (Remove Salts/Charcoal) Insoluble->Filter Yes AddAnti Add Heptane to Turbidity Insoluble->AddAnti No Filter->AddAnti Cooling Cool to RT AddAnti->Cooling Observation Observation? Cooling->Observation Crystals Crystals Formed Observation->Crystals White Solid Oil Oiling Out Observation->Oil Droplets NoPrecip No Precipitation Observation->NoPrecip Clear Solution Harvest Filter & Wash (Cold Heptane) Crystals->Harvest FixOil Reheat -> Add 10% EtOAc -> Seed Oil->FixOil FixNoPrecip Cool to 0°C or Evaporate 20% Solvent NoPrecip->FixNoPrecip FixOil->Cooling FixNoPrecip->Cooling

Caption: Decision tree for managing phase separation and solubility issues during triazole purification.

Frequently Asked Questions (FAQs)

Q1: My product is slightly yellow after recrystallization. Is it pure?

  • A: Likely yes, but not "analytical grade." Triazoles can form trace oligomers that are highly colored. If the NMR is clean, the color is cosmetic. To remove it, repeat the hot filtration step with activated charcoal (Module 1), but ensure you filter while boiling to prevent product loss on the carbon.

Q2: Can I use water as an anti-solvent with Ethanol?

  • A: We advise against it for this specific ester. While water is a strong anti-solvent, it promotes hydrolysis of the ethyl ester to the carboxylic acid (1,5-dimethyl-1H-1,2,4-triazole-3-carboxylic acid) if heated for too long or if the crude contains trace acid/base. Heptane/EtOAc is chemically inert.

Q3: How do I dry the crystals?

  • A: Triazole esters can sublime. Dry in a vacuum oven at 40°C maximum . Do not use high vacuum (< 1 mbar) at high temperatures, or you may sublime your product into the pump trap.

References

  • Regioselectivity in Triazole Synthesis

    • Smith, J. et al. "Regioselective Synthesis of 1,5-Disubstituted 1,2,4-Triazoles." Journal of Organic Chemistry.
  • Purification Techniques

    • Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry." 5th Ed. Longman Scientific & Technical.
    • (General handling of triazole polarity).

  • Crystallization Thermodynamics: Myerson, A. S. "Handbook of Industrial Crystallization." Butterworth-Heinemann. (Source for "oiling out" mechanisms and phase diagrams).

(Note: Specific melting points and NMR shifts should always be validated against an internal standard due to solvent effects.)

Optimization

Technical Support Center: Regioselective Synthesis of 1,2,4-Triazoles

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the most notorious bottleneck in triazole chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the most notorious bottleneck in triazole chemistry: regioselectivity .

Because the 1,2,4-triazole ring contains three nucleophilic nitrogen atoms and undergoes rapid 1H/4H tautomerization, traditional condensation methods often yield complex isomeric mixtures. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting steps to ensure absolute control over your synthetic pathways.

Section 1: Direct Alkylation & Overcoming Isomeric Mixtures

Q: Why does direct alkylation of 1H-1,2,4-triazole consistently yield a mixture of N1 and N4 isomers, and how can I drive N1 selectivity?

A: The causality lies in the thermodynamics of the triazolate anion. When deprotonated, electron density is delocalized across N1, N2, and N4. While N1 (and its equivalent N2) is kinetically more nucleophilic, N4 alkylation is thermodynamically accessible under standard basic conditions (e.g., NaOH in DMF) and extended heating, leading to a typical 90:10 (N1:N4) mixture[1].

To override this, you must manipulate the transition state kinetics. Utilizing microwave-assisted synthesis with potassium carbonate (


) in an ionic liquid (e.g., hexylpyridinium bromide) stabilizes the transition state of the N1 attack. The ionic liquid acts as a highly efficient microwave susceptor, ensuring rapid, uniform heating that completes the reaction before thermal equilibration to the N4 isomer can occur[1].
Quantitative Comparison of Alkylation Conditions
Reagents & SolventsReaction ConditionMajor ProductRegioselectivity (N1:N4)Expected Yield
Alkyl Halide, NaOH, DMFConventional Heating (80°C)N1-alkyl~90:1060–70%
Alkyl Halide, DBU, THFConventional Stirring (RT)N1-alkyl>90:1085%
Alkyl Halide,

, Ionic Liquid
Microwave (80°C, 10 min)N1-alkyl>99:1>88%
Self-Validating Protocol 1: Microwave-Assisted Regioselective N1-Alkylation
  • Preparation: In a microwave-safe reaction vial, combine 1H-1,2,4-triazole (1.0 equiv), the desired alkyl halide (1.1 equiv), and anhydrous

    
     (1.5 equiv).
    
  • Solvent Addition: Add hexylpyridinium bromide (ionic liquid) to act as both the solvent and the microwave susceptor.

  • Irradiation: Seal the vial and irradiate at 80°C for exactly 10 minutes. Causality Check: Strict adherence to this short timeframe prevents the thermodynamic drift that leads to N4-isomerization and over-alkylation into triazolium salts.

  • Workup: Extract the product using ethyl acetate. The ionic liquid and inorganic salts will cleanly partition into the aqueous phase, allowing the ionic liquid to be recycled.

  • Validation: Analyze the crude product via

    
    -NMR. An N1-alkylated triazole will display two distinct, asymmetric singlets for the C3 and C5 protons (typically ~8.1 ppm and ~8.5 ppm). If you see a single integrated peak for both protons, you have formed the symmetric N4-isomer.
    

Section 2: De Novo Synthesis & Catalyst-Controlled Regioselectivity

Q: I am building the 1,2,4-triazole core de novo via[3+2] cycloaddition. How can I selectively synthesize a 1,3-disubstituted versus a 1,5-disubstituted triazole?

A: When reacting isocyanides with diazonium salts, regioselectivity is entirely dictated by your choice of transition metal catalyst. Silver(I) catalysis coordinates primarily with the terminal carbon of the isocyanide, facilitating a standard concerted [3+2] cycloaddition that selectively yields 1,3-disubstituted 1,2,4-triazoles[2].

Conversely, switching to Copper(II) catalysis alters the mechanistic pathway. Cu(II) engages in a stepwise, radical-mediated process (or forms a specific metallo-intermediate) that alters the steric approach of the diazonium salt, flipping the regioselectivity entirely to produce 1,5-disubstituted 1,2,4-triazoles[2].

CatalystControl Substrates Isocyanide + Diazonium Salt AgCat Ag(I) Catalysis (Concerted Pathway) Substrates->AgCat CuCat Cu(II) Catalysis (Stepwise Pathway) Substrates->CuCat Prod13 1,3-Disubstituted 1,2,4-Triazole AgCat->Prod13 Prod15 1,5-Disubstituted 1,2,4-Triazole CuCat->Prod15

Catalyst-directed [3+2] cycloaddition pathways for regioselective 1,2,4-triazole synthesis.

Q: Can I synthesize 1,2,4-triazoles directly from amidines without using hazardous diazonium salts?

A: Yes. You can utilize a Copper-catalyzed aerobic oxidative synthesis. By reacting amidines with DMF in the presence of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, 

(as the terminal oxidant), and

, you can achieve highly regioselective 1,3-disubstituted 1,2,4-triazoles[3]. Copper(II) catalysis also enables the aerobic oxidative synthesis of triazoles from bisarylhydrazones via sequential C-H functionalization and C-N bond formation.
Self-Validating Protocol 2: Cu-Catalyzed Aerobic Oxidative Synthesis
  • Setup: In a Schlenk tube, add amidine hydrochloride (1.0 equiv),

    
     (10 mol%), and 
    
    
    
    (2.0 equiv).
  • Solvent/Reactant: Add DMF, which acts as the solvent and the carbon source for the triazole C5 position.

  • Atmosphere: Purge the vessel and backfill with an

    
     atmosphere (1 atm via balloon). Causality Check:
    
    
    
    acts as the terminal oxidant to turn over the Cu(I)/Cu(II) catalytic cycle. Without it, the reaction will stall after one turnover.
  • Heating: Stir the mixture at 120°C for 12–24 hours to overcome the activation energy required for the initial

    
     oxidation of DMF[3].
    
  • Validation: Monitor via IR spectroscopy. The disappearance of the broad amidine

    
     stretch (~3300 
    
    
    
    ) and the appearance of a sharp C5-H singlet in the
    
    
    -NMR (~8.3 ppm) confirms successful oxidative ring closure.

Section 3: Troubleshooting Workflows

Q: My Cu-catalyzed oxidative coupling is stalling at <30% yield. What are the critical parameters to check?

A: Stalled oxidative couplings usually stem from premature catalyst deactivation, poor mass transfer of the gaseous oxidant, or base insolubility. Follow the diagnostic workflow below to isolate the variable causing the stall.

Troubleshooting Start Issue: Low Yield (<30%) CheckO2 1. Check O2 Mass Transfer Start->CheckO2 FixO2 Increase stirring rate or use O2 sparging CheckO2->FixO2 Poor aeration CheckBase 2. Check Base Solubility CheckO2->CheckBase Aeration OK FixBase Switch K3PO4 to a more soluble base (e.g., DBU) CheckBase->FixBase Base insoluble CheckLigand 3. Catalyst Aggregation? CheckBase->CheckLigand Base soluble FixLigand Add bidentate ligand (e.g., 1,10-phenanthroline) CheckLigand->FixLigand Cu precipitating

Step-by-step troubleshooting workflow for stalled Cu-catalyzed triazole syntheses.

References

  • Source: isres.
  • Source: researchgate.
  • Source: thieme-connect.
  • Source: frontiersin.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1,2,4-Triazole Formation

Welcome to the Technical Support Center for the synthesis of 1,2,4-triazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,2,4-triazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the technical knowledge to overcome common challenges and successfully synthesize these vital heterocyclic scaffolds. The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a wide range of pharmaceuticals with antifungal, antiviral, and anticancer properties.[1][2]

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses the most frequently encountered problems during 1,2,4-triazole synthesis. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions based on established chemical principles.

Issue 1: Low or No Yield of the Desired 1,2,4-Triazole

Q1: I am consistently obtaining a low yield, or in some cases, no product at all. What are the likely causes and how can I improve my yield?

A1: Low yields are a common hurdle in 1,2,4-triazole synthesis, often stemming from several factors. A systematic approach to troubleshooting is key.[3][4]

  • Purity of Starting Materials: The integrity of your starting materials is paramount. Impurities can introduce side reactions that consume reagents and complicate purification. For instance, the stability of hydrazines can be a concern; always use a fresh or properly stored source.[3]

    • Solution: Verify the purity of all reactants (e.g., amides, acylhydrazides, imides, hydrazines) by appropriate analytical methods such as NMR or LC-MS before commencing the reaction. If necessary, purify starting materials through recrystallization or chromatography.

  • Suboptimal Reaction Conditions: Many traditional methods for synthesizing 1,2,4-triazoles, such as the Pellizzari reaction, necessitate high temperatures and prolonged reaction times, which can lead to thermal degradation of the product.[3][5]

    • Solution:

      • Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] Be mindful that excessive heat can also be detrimental.[4]

      • Reaction Time: Ensure the reaction has proceeded to completion. If the reaction appears to have stalled, extending the reaction time may be beneficial.[4]

      • Microwave Irradiation: For classical methods like the Pellizzari reaction, consider using microwave irradiation. This technique has been demonstrated to significantly reduce reaction times and, in many cases, improve yields.[3][5]

  • Inefficient Water Removal: Many 1,2,4-triazole syntheses are condensation reactions that generate water as a byproduct. According to Le Chatelier's principle, the presence of water can inhibit the forward reaction, leading to an unfavorable equilibrium and low conversion.

    • Solution: If your reaction setup allows, employ a Dean-Stark trap to azeotropically remove water as it is formed. This is particularly effective in solvent-based reactions.[6]

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and yields.

    • Solution: For reactions involving polar intermediates, a polar aprotic solvent like DMF or DMSO can be beneficial. In some cases, running the reaction neat (without solvent) at high temperatures is effective, particularly for the Pellizzari reaction.[6] For the synthesis of 1,2,4-triazole-3-thiols from thiosemicarbazides, chloroform has been identified as a more universal solvent compared to others like dichloromethane, toluene, or DMF.[7]

Issue 2: Formation of Regioisomeric Mixtures

Q2: My reaction is producing a mixture of substituted 1,2,4-triazoles (e.g., 1,3- and 1,5-disubstituted isomers). How can I control the regioselectivity?

A2: The formation of isomers is a common challenge, particularly with unsymmetrical starting materials. The strategy for controlling regioselectivity depends heavily on the chosen synthetic route.

  • Einhorn-Brunner Reaction: In this reaction, the regioselectivity is influenced by the electronic properties of the diacylamine starting material. The acyl group derived from the stronger carboxylic acid will preferentially be located at the 3-position of the triazole ring.[3][8]

    • Solution: To favor the formation of a specific isomer, carefully select the diacylamine based on the pKa values of the corresponding carboxylic acids.

  • Catalyst-Controlled Synthesis: Modern synthetic methods offer excellent control over regioselectivity through the judicious choice of catalyst. For the [3+2] cycloaddition of isocyanides with diazonium salts, different metal catalysts can direct the formation of specific isomers.[3]

    • Solution:

      • For 1,3-disubstituted 1,2,4-triazoles , utilize a Silver(I) catalyst.[9][10]

      • For 1,5-disubstituted 1,2,4-triazoles , a Copper(II) catalyst is preferred.[9][10]

Issue 3: Difficulty in Product Purification

Q3: I am struggling to purify my 1,2,4-triazole product from the reaction mixture. What are some effective purification strategies?

A3: Purification can be challenging due to the presence of unreacted starting materials, side products, and isomers.[3] A multi-step purification approach is often necessary.

  • Initial Work-up: After the reaction is complete, a standard aqueous work-up can remove many water-soluble impurities. For the Einhorn-Brunner reaction, a common procedure is to pour the cooled reaction mixture into ice-cold water to precipitate the crude product.[11] The precipitate is then collected by vacuum filtration and washed with cold water.[11]

  • Column Chromatography: This is a widely used method for purifying 1,2,4-triazole derivatives.[3]

    • Solution: Silica gel is the most common stationary phase. A solvent system of chloroform:methanol (e.g., 90:10) can be an effective mobile phase.[3] The optimal eluent will depend on the polarity of your specific compound and may require some scouting with different solvent mixtures.

  • Crystallization: Recrystallization is a powerful technique for obtaining highly pure crystalline products.[3]

    • Solution: The key to successful recrystallization is the choice of solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Experiment with a range of solvents (e.g., ethanol, acetic acid, or mixtures with water) to find the optimal conditions.[6]

  • Purification via Salt Formation: If the 1,2,4-triazole has a basic nitrogen atom, it can be converted to a salt (e.g., with HCl or another acid). The salt may have different solubility properties, allowing for purification by precipitation or extraction, followed by neutralization to recover the free base.

Section 2: Frequently Asked Questions (FAQs)

Q4: What are the most common classical methods for synthesizing 1,2,4-triazoles?

A4: The two most prominent classical methods are the Pellizzari and Einhorn-Brunner reactions.

  • Pellizzari Reaction: This method involves the condensation of an amide and an acylhydrazide to form a 1,2,4-triazole.[5][12] It often requires high temperatures and can result in low yields, but it is a fundamental approach.[3][13]

  • Einhorn-Brunner Reaction: This reaction synthesizes 1,2,4-triazoles through the condensation of an imide (diacylamine) with a hydrazine in the presence of a weak acid.[2][12] It is particularly useful for preparing N-substituted 1,2,4-triazoles.[14]

Q5: Are there more modern and efficient methods for 1,2,4-triazole synthesis?

A5: Yes, significant progress has been made in developing more efficient and versatile synthetic routes.

  • Copper-Catalyzed Reactions: Copper catalysts are widely used in modern 1,2,4-triazole synthesis. For example, a copper-catalyzed cascade addition-oxidative cyclization of nitriles with amidines using air as the oxidant provides a green and efficient route to 1,2,4-triazole derivatives.[10]

  • Metal-Free Reactions: To avoid potential metal contamination in the final product, which is a significant concern in drug development, several metal-free synthetic methods have been developed. These often involve oxidative cyclization or multicomponent reactions under mild conditions.[9]

  • Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine three or more reactants in a single step to form the desired product, minimizing waste and saving time. Several MCRs have been developed for the synthesis of highly substituted 1,2,4-triazoles.[1]

Q6: What is the general mechanism for the Pellizzari reaction?

A6: The Pellizzari reaction proceeds through a nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by an intramolecular cyclization and a dehydration cascade to form the stable aromatic 1,2,4-triazole ring.[5][6]

Section 3: Data Summary and Protocols

Table 1: Comparison of Classical 1,2,4-Triazole Synthesis Methods
FeaturePellizzari ReactionEinhorn-Brunner Reaction
Starting Materials Amide + Acylhydrazide[5]Imide (Diacylamine) + Hydrazine[12]
Typical Conditions High temperature (>150 °C), often neat[3][6]Reflux in a weak acid (e.g., acetic acid)[11]
Key Advantages Direct formation of the triazole coreGood for N-substituted triazoles, predictable regioselectivity[8][14]
Common Challenges Low yields, high temperatures, potential for side reactions[3][6]Formation of isomeric mixtures with unsymmetrical imides[2]
Modern Improvements Microwave irradiation to reduce reaction time and improve yield[3][5]---

Experimental Protocols

Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole via the Pellizzari Reaction

This protocol describes a symmetrical reaction to avoid the formation of isomeric side products.

Materials:

  • Benzamide

  • Benzoylhydrazide

  • High-boiling point solvent (e.g., nitrobenzene or diphenyl ether), or the reaction can be performed neat.

  • Round-bottom flask with reflux condenser and nitrogen inlet.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide. If using a solvent, add it to the flask.

  • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.[6]

  • Maintain this temperature and stir the mixture for 2-4 hours.[6]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If the reaction was performed neat, triturate the resulting solid with a suitable solvent like ethanol to remove impurities.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.[6]

  • Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its identity and purity.[14]

Protocol 2: Synthesis of 1,5-Diphenyl-1,2,4-triazole via the Einhorn-Brunner Reaction

Materials:

  • N-formylbenzamide

  • Phenylhydrazine

  • Ethanol or acetic acid (solvent)

  • Acetic acid (catalyst)

  • Round-bottom flask with reflux condenser.

Procedure:

  • To a solution of N-formylbenzamide (1.49 g, 10 mmol) in a suitable solvent such as ethanol or acetic acid, add phenylhydrazine (1.08 g, 10 mmol).[14]

  • Add a catalytic amount of a weak acid, such as acetic acid.[14]

  • Reflux the mixture for 4-6 hours.[14]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 1,5-diphenyl-1,2,4-triazole.[14]

  • Characterize the product by its melting point and spectroscopic analysis (NMR, IR, MS).[14]

Section 4: Visualizing Mechanisms and Workflows

Diagram 1: Generalized Mechanism of the Pellizzari Reaction

Pellizzari_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Stages cluster_product Final Product Amide Amide (R1-C(=O)NH2) AcylAmidrazone Acyl Amidrazone Intermediate Amide->AcylAmidrazone Nucleophilic Attack Hydrazide Hydrazide (R2-C(=O)NHNH2) Hydrazide->AcylAmidrazone Cyclized Cyclized Intermediate AcylAmidrazone->Cyclized Intramolecular Cyclization Triazole 1,2,4-Triazole Cyclized->Triazole - H2O (Dehydration)

Caption: Mechanism of the Pellizzari Reaction.[1]

Diagram 2: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low or No Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp If Purity is Confirmed OptimizeTime Extend Reaction Time OptimizeTemp->OptimizeTime RemoveWater Ensure Efficient Water Removal OptimizeTime->RemoveWater ConsiderMW Consider Microwave Irradiation RemoveWater->ConsiderMW Success Improved Yield ConsiderMW->Success

Caption: A step-by-step guide to troubleshooting low reaction yields.

Diagram 3: Catalyst-Controlled Regioselectivity

Regioselectivity_Control Start Isocyanide + Diazonium Salt Ag_Catalyst Ag(I) Catalyst Start->Ag_Catalyst Cu_Catalyst Cu(II) Catalyst Start->Cu_Catalyst Product_1_3 1,3-Disubstituted 1,2,4-Triazole Ag_Catalyst->Product_1_3 Product_1_5 1,5-Disubstituted 1,2,4-Triazole Cu_Catalyst->Product_1_5

Caption: Catalyst control in the synthesis of disubstituted 1,2,4-triazoles.[9][10]

References

  • Pellizzari, G. (1911). Gazz. Chim. Ital., 41, II, 20. (No URL available)
  • Tian, Q., et al. (2020). Synthesis of 1,2,4-triazole by decarboxylation and cyclization of 2-aryl-2-isocyanate with aryl diazonium salts. Frontiers in Chemistry. [Link]

  • Wikipedia. Pellizzari reaction. [Link]

  • Grokipedia. Pellizzari reaction. [Link]

  • ISRES. (2022). synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]

  • SciSpace. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]

  • Gulea, M., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 481-503. [Link]

  • Kulyk, O., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(22), 6985. [Link]

  • Warrier, T., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 64(15), 11655-11671. [Link]

  • Wikipedia. Einhorn–Brunner reaction. [Link]

  • Chemical Communications. (2025). Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine. Royal Society of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Vilsmeier-Haack Reaction for 1,2,4-Triazoles

[1] The Reactivity Paradox: Read This First Before troubleshooting, you must understand the fundamental chemical conflict in your flask. The Vilsmeier-Haack reaction relies on an electrophilic aromatic substitution (EAS)...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

The Reactivity Paradox: Read This First

Before troubleshooting, you must understand the fundamental chemical conflict in your flask. The Vilsmeier-Haack reaction relies on an electrophilic aromatic substitution (EAS) mechanism.

  • The Problem: 1,2,4-Triazoles are

    
    -deficient heterocycles. The three nitrogen atoms withdraw electron density from the ring carbons, making the substrate significantly less reactive toward electrophiles (like the Vilsmeier chloroiminium salt) compared to pyrroles, indoles, or even benzene.
    
  • The Consequence: Standard conditions used for indoles (

    
     to RT) will fail. You almost always require thermal activation  (
    
    
    
    ) and electron-donating substituents (e.g.,
    
    
    -alkyl,
    
    
    -aryl, or amines) to facilitate the reaction.

Diagnostic Workflow (Logic Map)

Use this decision tree to identify your failure mode before altering conditions.

TroubleshootingFlow Start Start: Reaction Analysis CheckTLC Check TLC/LCMS (Starting Material Consumed?) Start->CheckTLC NoConversion No/Low Conversion CheckTLC->NoConversion SM Remains WrongProduct Wrong Product/Byproduct CheckTLC->WrongProduct New Spot (Wrong Mass) GoodConversion Good Conversion CheckTLC->GoodConversion New Spot (Correct Mass) TempCheck Reaction Temp < 70°C? NoConversion->TempCheck Chlorination Product is Chlorinated (M+18/20 pattern)? WrongProduct->Chlorination Hydrolysis Workup Issue: Stable Iminium Salt? GoodConversion->Hydrolysis ReagentCheck Reagent Quality? (POCl3/DMF wet?) TempCheck->ReagentCheck No Activation Action: Increase Temp to 80-100°C TempCheck->Activation Yes FreshReagent Action: Distill POCl3 Dry DMF ReagentCheck->FreshReagent Suspect N_Formyl N-Formylation? (Reversible) Chlorination->N_Formyl No Decomp Black Tar/Decomposition? Chlorination->Decomp No Buffer Action: Use NaOAc buffer Longer stir time Hydrolysis->Buffer Aldehyde not forming

Figure 1: Decision logic for troubleshooting Vilsmeier-Haack failures in deactivated heterocycles.

Critical Troubleshooting FAQs

Q1: I see no reaction even after refluxing. Is my substrate "dead"?

Diagnosis: Likely insufficient electron density. Explanation: If your triazole has electron-withdrawing groups (EWG) like


, 

, or

, the ring is too deactivated for Vilsmeier formylation. Solution:
  • Switch Solvent: Replace standard DMF with

    
    -methylformanilide . It forms a more reactive Vilsmeier complex than DMF.
    
  • Microwave Irradiation: Running the reaction in a microwave reactor at 100--120°C for 10-30 minutes can overcome the activation energy barrier where conventional heating fails.

  • Alternative Route: If direct formylation fails, you must synthesize the aldehyde de novo using a hydrazone cyclization strategy (reacting a hydrazide with Vilsmeier reagent to build the ring and aldehyde simultaneously) [1].

Q2: LCMS shows a mass corresponding to a chloride substitution ( shift). Why?

Diagnosis: Competitive chlorination by


.
Mechanism: 

is a chlorinating agent. If your triazole has a tautomerizable proton (e.g.,

-1,2,4-triazole) or an

group,

will convert it to a chloro-triazole before or instead of formylating it. Solution:
  • Ensure the

    
     position is substituted (protected) with an alkyl or aryl group before starting.
    
  • Reduce

    
     equivalents. Use exactly 1.1–1.2 eq. Excess 
    
    
    
    promotes chlorination.
  • Swap

    
     for Oxalyl Chloride  ($ (COCl)_2 $). This generates the Vilsmeier reagent more mildly and reduces phosphorylation/chlorination side reactions [2].
    
Q3: My product decomposes/tars during workup.

Diagnosis: Uncontrolled exotherm or pH shock. Explanation: The Vilsmeier intermediate is an iminium salt.[1][2][3][4] Quenching


 with water generates massive heat and 

, which can degrade the triazole ring or hydrolyze sensitive substituents. Solution:
  • Reverse Quench: Never add water to the reaction. Cannulate the reaction mixture dropwise into a vigorously stirred slurry of crushed ice and Sodium Acetate (3.0 eq) .

  • Buffer immediately: The Sodium Acetate buffers the

    
     generation, keeping the pH closer to 4–5, which is gentle enough to hydrolyze the iminium salt to the aldehyde without destroying the heterocycle.
    

Optimized Protocol: C-Formylation of 1-Substituted-1,2,4-Triazoles

This protocol is designed to minimize chlorination and maximize thermal activation.

Reagents:

  • Substrate: 1-Methyl-1,2,4-triazole (or similar

    
    -substituted derivative)
    
  • Reagent:

    
     (freshly distilled), Anhydrous DMF
    
  • Solvent: Anhydrous DMF (acts as solvent and reagent)[1]

Step-by-Step Methodology:

  • Reagent Formation (The "Cold" Step):

    • In a flame-dried flask under Argon, charge anhydrous DMF (5.0 eq relative to substrate).

    • Cool to

      
       (ice bath).
      
    • Add

      
       (1.2 eq) dropwise over 20 minutes.
      
    • Critical: Stir at

      
       for 30 minutes. You should see a white/yellow precipitate or suspension (the Vilsmeier salt).
      
  • Substrate Addition:

    • Dissolve the triazole substrate (1.0 eq) in a minimum volume of anhydrous DMF.[1]

    • Add this solution dropwise to the Vilsmeier salt at

      
      .[1]
      
  • Thermal Activation (The "Hot" Step):

    • Allow the mixture to warm to Room Temperature (RT).

    • Heat to 80–90°C and monitor by TLC/LCMS.

    • Time: Typically 3–6 hours.

    • Checkpoint: Look for the disappearance of SM. The intermediate iminium salt may not be visible on TLC (it stays at the baseline).

  • Hydrolysis (The "Quench"):

    • Cool reaction to RT.

    • Prepare a beaker with crushed ice and Sodium Acetate (3.0 eq).

    • Pour the reaction mixture slowly onto the ice/buffer slurry with vigorous stirring.

    • Stir for 1 hour at RT. This ensures the iminium salt (

      
      ) hydrolyzes to the aldehyde (
      
      
      
      ).
  • Isolation:

    • Adjust pH to ~7-8 with sat.[5]

      
      .
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[5]
      
Quantitative Data: Solvent & Reagent Effects[1][3]
Reagent SystemTemperatureTypical YieldPrimary Issue
DMF / POCl3 25°C< 10%No reaction (Activation barrier too high)
DMF / POCl3 90°C65-75%Optimal for 1-substituted triazoles
DMF / SOCl2 80°C40-50%Lower yields; SO2 off-gassing issues
N-Methylformanilide / POCl3 80°C70-85%Higher reactivity; harder to remove byproduct

Mechanistic Pathway[5]

Understanding the intermediate states helps in visualizing where the "stalling" occurs.

Mechanism DMF DMF + POCl3 VilsmeierSalt Chloroiminium Ion (Electrophile) DMF->VilsmeierSalt 0°C Intermediate Iminium Salt (Stable Intermediate) VilsmeierSalt->Intermediate + Triazole 80-90°C Triazole 1,2,4-Triazole (Nucleophile) Triazole->Intermediate Aldehyde Triazole-3-carbaldehyde (Final Product) Intermediate->Aldehyde Hydrolysis (Critical Step) Hydrolysis H2O / NaOAc (Hydrolysis)

Figure 2: The Vilsmeier-Haack mechanistic pathway for triazoles. Note the high temperature required for the electrophilic attack.

References

  • BenchChem Technical Support. (2025).[1][2][5] Common side reactions in the synthesis of 1,2,4-triazole-5-carbaldehydes. Retrieved from

  • Mikhaleva, A. I., et al. (2009).[6] An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590. Retrieved from

  • Organic Chemistry Portal. (2025). Vilsmeier-Haack Reaction: Mechanism and Recent Literature. Retrieved from

  • Royal Society of Chemistry. (2023). Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives via Vilsmeier–Haack. RSC Advances. Retrieved from

Sources

Troubleshooting

stability issues of ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate in solution

An authoritative guide by a Senior Application Scientist. Technical Support Center: Ethyl 1,5-Dimethyl-1H-1,2,4-Triazole-3-Carboxylate A Guide to Understanding and Managing Solution Stability Welcome to the technical sup...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide by a Senior Application Scientist.

Technical Support Center: Ethyl 1,5-Dimethyl-1H-1,2,4-Triazole-3-Carboxylate

A Guide to Understanding and Managing Solution Stability

Welcome to the technical support center for ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are actively using this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot issues and ensure the integrity of your results.

The stability of a compound in solution is a critical parameter that can significantly impact experimental outcomes, from screening assays to pharmacokinetic studies. This document provides a comprehensive overview of potential stability issues for ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate and offers practical guidance for its handling, storage, and analysis.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate in solution.

Q1: What are the primary chemical liabilities of this compound that could lead to degradation in solution?

A1: Based on its structure, there are two primary chemical liabilities:

  • Ester Hydrolysis: The ethyl ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions. This reaction would yield the corresponding carboxylic acid (1,5-dimethyl-1H-1,2,4-triazole-3-carboxylic acid) and ethanol. This is a common degradation pathway for many pharmaceutical compounds containing ester moieties.

  • Triazole Ring Stability: While generally stable, the 1,2,4-triazole ring can be susceptible to degradation under harsh conditions such as high heat, strong oxidative stress, or intense UV light exposure. Studies on other triazole derivatives have shown that degradation can involve ring opening or other complex transformations.[1][2][3]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: For optimal stability, solutions should be stored under conditions that minimize the risk of hydrolysis and photodegradation. While specific data for this molecule is not extensively published, based on standard laboratory practice and supplier recommendations for the solid form ("Sealed in dry, 2-8℃"), the following is advised:[4]

  • Temperature: Store solutions at 2-8°C. For long-term storage (>1 week), consider storage at -20°C or -80°C.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation is a known issue for many heterocyclic compounds.[5][6]

  • Atmosphere: For sensitive applications or long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent potential oxidative degradation.

Q3: Which analytical technique is most suitable for monitoring the stability of ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard. This technique allows for the separation and quantification of the parent compound from its potential degradation products.[7][8] A well-developed HPLC method will allow you to accurately measure the decrease in the parent compound's concentration over time and monitor the formation of any new species.

Q4: In what common laboratory solvents is this compound likely to be most stable?

A4: Generally, aprotic organic solvents such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are preferred for long-term storage of stock solutions, as they are less likely to participate in degradation reactions.[9] When preparing aqueous working solutions, it is best to use freshly prepared buffers and to make the dilutions just prior to the experiment to minimize the risk of hydrolysis.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section is designed to help you identify and resolve common experimental problems that may be related to the stability of your compound.

Issue 1: I am observing a progressive decrease in my compound's activity or measured concentration in an aqueous buffer.

  • Potential Cause: Ester Hydrolysis. This is the most probable cause in aqueous solutions, particularly if the buffer is not neutral (pH < 6 or pH > 8).

  • Troubleshooting Workflow:

    • pH Check: Verify the pH of your buffer. The rate of hydrolysis is often pH-dependent.

    • Time-Course Analysis: Perform a simple time-course experiment. Prepare your solution and analyze its concentration via HPLC at T=0, 2, 4, 8, and 24 hours.

    • Identify Degradant: Look for a new, more polar peak in your chromatogram that increases in area as the parent peak decreases. This is likely the carboxylic acid degradant.

    • Corrective Action: If hydrolysis is confirmed, prepare fresh solutions immediately before use. If the experimental design requires longer incubation times, consider if a less reactive buffer system or a lower temperature could be used.

Issue 2: After leaving my solution on the lab bench, I see several new peaks in my HPLC analysis.

  • Potential Cause: Photodegradation or Oxidation. Exposure to ambient light, especially UV light from windows or fluorescent bulbs, can induce photochemical reactions in heterocyclic compounds.[5][6] Additionally, dissolved oxygen in the solvent can lead to oxidative degradation.[3]

  • Troubleshooting Workflow:

    • Light Exclusion Experiment: Prepare two aliquots of your solution. Wrap one in aluminum foil and leave the other exposed to ambient light. Analyze both after several hours. A significant difference in the purity profile indicates photosensitivity.

    • Inert Atmosphere: If photodegradation is ruled out, consider oxidation. Prepare your solution using degassed solvents and store it under an inert atmosphere (e.g., argon). If this solution is more stable, oxidation is a likely cause.

    • Corrective Action: Always store solutions protected from light. For highly sensitive experiments, use degassed solvents.

Issue 3: My experimental results are inconsistent, and I suspect my stock solution in DMSO is degrading.

  • Potential Cause: Improper Storage or Water Contamination. While more stable in aprotic solvents, degradation can still occur over long periods, especially if the solvent has absorbed atmospheric moisture, which can facilitate slow hydrolysis.

  • Troubleshooting Workflow:

    • Stock Purity Check: Re-analyze your stock solution using a validated HPLC method to confirm its purity and concentration. Compare this to the analysis of a freshly prepared stock solution.

    • Solvent Quality: Ensure you are using high-purity, anhydrous grade DMSO.

    • Storage Protocol: Review your storage conditions. Are the vials tightly sealed? Are they stored at an appropriate temperature (e.g., -20°C)?

    • Corrective Action: Aliquot your stock solution into smaller, single-use volumes upon preparation. This prevents repeated freeze-thaw cycles and minimizes exposure to atmospheric moisture.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.[7][10]

Objective: To determine the degradation profile of the compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate

  • HPLC-grade acetonitrile and water

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter, photostability chamber, oven

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a 10 mL volumetric flask.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Dilute with a 50:50 mixture of acetonitrile:water. Heat at 80°C for 48 hours.

    • Photolytic Degradation: Dilute with a 50:50 mixture of acetonitrile:water. Expose to light in a photostability chamber (ICH Q1B guidelines).

    • Control: Dilute with a 50:50 mixture of acetonitrile:water. Store at 4°C, protected from light.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

    • Analyze by HPLC.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the number and relative abundance of degradation products.

    • Establish a preliminary stability profile.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating the parent compound from all potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm (or λmax of the compound)

  • Injection Volume: 10 µL

Method Development Workflow:

  • Analyze Control Sample: Inject the unstressed control sample to determine the retention time of the parent compound.

  • Analyze Stressed Samples: Inject the samples from the forced degradation study.

  • Evaluate Separation: Check for co-elution. The parent peak should be spectrally pure (if using a PDA detector) and well-resolved from all degradation peaks.

  • Optimize Gradient: Adjust the gradient slope and starting/ending percentages of Mobile Phase B to improve the resolution between peaks.

  • Validate Method: Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.

Data Presentation & Visualization

Table 1: Predicted Stability Profile and Key Degradation Pathways
Stress ConditionExpected StabilityPrimary Degradation MechanismPotential Degradant(s)
Acidic (pH < 4) LowEster Hydrolysis1,5-dimethyl-1H-1,2,4-triazole-3-carboxylic acid
Neutral (pH 6-8) Moderate to HighSlow Ester Hydrolysis1,5-dimethyl-1H-1,2,4-triazole-3-carboxylic acid
Alkaline (pH > 8) Very LowBase-Catalyzed Ester Hydrolysis1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate salt
Oxidative (H₂O₂) ModerateRing Oxidation/CleavageVarious oxidized species
Thermal (>60°C) ModerateGeneral decompositionMultiple minor products
Photolytic (UV/Vis) Low to ModeratePhotochemical rearrangement/cleavageVarious photoproducts
Diagrams

Below are Graphviz diagrams illustrating key workflows and concepts discussed in this guide.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 1. Prepare Stock Solution (1 mg/mL in ACN) Dilute 2. Dilute into Stressor Solutions Stock->Dilute Acid Acid (HCl) Dilute->Acid Base Base (NaOH) Dilute->Base Oxidative Oxidative (H2O2) Dilute->Oxidative Thermal Thermal (Heat) Dilute->Thermal Photo Photolytic (Light) Dilute->Photo Neutralize 3. Neutralize/Quench Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC 4. Analyze by Stability-Indicating HPLC Neutralize->HPLC Data 5. Evaluate Degradation & Mass Balance HPLC->Data

Caption: Workflow for a forced degradation study.

Hydrolysis_Pathway Parent Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (Parent Compound) Product 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylic acid (Degradant) Parent->Product Ester Hydrolysis Condition H+ or OH- (Aqueous Buffer) Condition->Parent catalyzes Byproduct + Ethanol

Caption: Hypothetical pathway for ester hydrolysis.

References

  • Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation. (2021). Water Research.
  • Guillard, C., et al. (2002). Photocatalytic degradation mechanism for the heterocyclic derivatives of triazolidine and triazole. Journal of Photochemistry and Photobiology A: Chemistry.
  • Degradation of 1,2,4-Triazole fungicides in the environment. (n.d.). ResearchGate.
  • Synthesis, characterization and photostability study of triazole derivatives. (2021). GSC Biological and Pharmaceutical Sciences.
  • Patel, N. N., et al. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Synthesis, characterization and photostability study of triazole derivatives. (n.d.). ResearchGate.
  • Photodegradation of three benzotriazoles induced by four FeIII–carboxylate complexes in water under ultraviolet irradiation. (2013). ResearchGate.
  • Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. (n.d.). ResearchGate.
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).
  • Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate. (n.d.). ChemScene.
  • Ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate. (n.d.). PubChem.
  • Ueyama, E., et al. (2013). Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Synthesis and thermal study of 1,2,4-triazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (n.d.). PMC.
  • Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. (2019). Semantic Scholar.
  • Solubility Profile of Methyl 1H-1,2,4-Triazole-3-Carboxylate: A Technical Guide. (n.d.). Benchchem.
  • ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate. (n.d.).
  • Technical Support Center: Methyl-1H-1,2,4-triazole-3-carboxylate Purific
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Wiadomości Lekarskie.
  • Synthesis of 1,2,4-Triazole Derivatives and Determination of Protonation Constant. (n.d.).

Sources

Optimization

analytical method development for purity assessment of triazole esters

Welcome to the Technical Support Center for the purity assessment of triazole esters. Triazole esters are critical structural motifs found in pharmaceutical prodrugs, antifungals, and agrochemical fungicides (such as pac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purity assessment of triazole esters. Triazole esters are critical structural motifs found in pharmaceutical prodrugs, antifungals, and agrochemical fungicides (such as paclobutrazol and uniconazole)[1].

Developing robust High-Performance Liquid Chromatography (HPLC) methods for these compounds requires navigating two competing physicochemical challenges: the basic nitrogen atoms of the triazole ring, which induce severe peak tailing, and the hydrolytic lability of the ester linkage, which risks degradation during analysis. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure analytical integrity.

Method Development Logic & Workflow

Workflow N1 Assess Triazole Ester (pKa, LogP, Hydrolytic Stability) N2 Select Stationary Phase (Type B Silica, Fully End-capped) N1->N2 Prevent Silanol Tailing N4 Sample Preparation (Aprotic Solvents, Cold Storage) N1->N4 Prevent Ester Hydrolysis N3 Optimize Mobile Phase (pH < 3.0 or Non-aqueous) N2->N3 Suppress Ionization N5 Purity Assessment (Assay & Impurity Profiling) N3->N5 Method Validation N4->N5 Inject Sample

Logical workflow for triazole ester HPLC method development mitigating tailing and hydrolysis.

Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing for my triazole ester analytes, and how can I resolve it? Causality: Peak tailing in triazole compounds primarily arises from secondary retention mechanisms. The basic nitrogen atoms in the triazole ring interact strongly with unreacted, acidic silanol groups (Si–OH) on the silica stationary phase[2]. Because free silanols are highly acidic, they act as cation exchangers, trapping the polarized triazole molecules and disrupting the ideal Gaussian peak shape[3]. Solution:

  • Column Chemistry: Switch to a modern 3 that is highly pure (metal-free) and fully end-capped to sterically shield residual silanols[3].

  • Mobile Phase pH: Adjust the mobile phase pH to ≤ 3.0 (e.g., using 0.1% Formic Acid). At this low pH, the acidic silanol groups are fully protonated and non-ionized, neutralizing their cation-exchange capacity and drastically improving peak symmetry[4].

Q2: My assay results show high variability and unexpected degradation peaks (e.g., free triazole and corresponding carboxylic acid). What is causing this? Causality: The ester bond is highly prone to hydrolysis or transesterification, especially in protic solvents (like methanol or water) at extreme pH levels or elevated temperatures[5]. This degradation can occur either in the sample vial (pre-injection) or on-column during the chromatographic run[6]. Solution:

  • Sample Diluent: Avoid protic solvents like methanol. Utilize non-aqueous, aprotic diluents such as 100% acetonitrile or heptane/ethyl acetate mixtures[7].

  • On-Column Hydrolysis: If hydrolysis occurs during the run, lower the column temperature (e.g., to 20–25°C) and utilize a rapid UHPLC gradient to minimize the residence time of the ester in the aqueous mobile phase[5].

Q3: How do I separate chiral triazole ester enantiomers for stereochemical purity assessment? Causality: Triazole esters often contain chiral centers. Enantiomers have identical physicochemical properties in achiral environments, making standard Reverse Phase (RP) HPLC ineffective for their resolution. Solution: Employ Normal Phase Chiral HPLC. For instance, cellulose-based chiral stationary phases (e.g., OD-H columns) using an optimized mobile phase of n-hexane and ethanol (95:5, v/v) have proven highly effective for resolving triazole stereoisomers.

Step-by-Step Methodologies
Protocol 1: Self-Validating Sample Preparation to Prevent Ester Hydrolysis

Objective: Extract and prepare triazole esters without inducing transesterification or aqueous hydrolysis.

  • Solvent Selection: Prepare a sample diluent of 100% Acetonitrile (HPLC-grade, anhydrous). Do not use methanol, as it can induce transesterification[7].

  • Extraction: Accurately weigh 10.0 mg of the triazole ester sample into a 10 mL volumetric flask. Add 8 mL of the aprotic diluent.

  • Dissolution: Sonicate the flask in a cold water bath (≤ 15°C) for 5 minutes. Mechanistic note: Keeping the bath cold prevents thermal kinetic energy from driving ester cleavage.

  • Volume Make-up: Dilute to exactly 10.0 mL with the diluent and mix thoroughly.

  • Filtration: Filter the solution through a 0.2 μm PTFE syringe filter directly into an amber HPLC vial[8]. Avoid nylon filters, as they can bind active compounds or release extractables.

  • Self-Validation Step: Inject the sample immediately (

    
    ) and after 24 hours of storage in the autosampler at 4°C. Compare the area of the degradation peak (carboxylic acid). If the relative increase is < 0.1%, the preparation protocol is validated for your specific ester.
    
Protocol 2: RP-HPLC Method Optimization for Peak Symmetry

Objective: Achieve a USP Tailing Factor (


) ≤ 1.2 for the basic triazole ester peak.
  • Column Installation: Install a fully end-capped C18 column based on ultra-pure Type B silica (e.g., 50 mm x 2.1 mm, 1.8 μm particle size)[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (pH ~2.7). Mechanistic note: This low pH ensures surface silanols remain protonated and inactive[4].

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Program a rapid gradient from 10% B to 90% B over 5 minutes to minimize on-column aqueous exposure[5].

  • Flow & Temperature: Set the flow rate to 0.5 mL/min and the column oven to 25°C. Avoid higher temperatures (>40°C) to prevent on-column hydrolysis[6].

  • System Optimization: Minimize extra-column volume by using narrow internal diameter (0.005") PEEK tubing to prevent band broadening and dispersion[9].

  • Validation Step: Calculate the USP Tailing Factor at 5% peak height (

    
    ). If 
    
    
    
    , verify the mobile phase pH and consider switching to a polar-embedded stationary phase[9].
Quantitative Data: Impact of Chromatographic Conditions

The table below summarizes how specific method parameters mechanistically impact the purity assessment of triazole esters.

ParameterCondition A (Suboptimal)Condition B (Optimized)Mechanistic Impact
Stationary Phase Type A Silica (Uncapped)Type B Silica (End-capped)Reduces secondary interactions between the basic triazole nitrogen and acidic silanols[3].
Mobile Phase pH pH 6.5 (Ammonium Acetate)pH 2.7 (Formic Acid)Protonates acidic silanols, neutralizing their cation-exchange capacity and reducing peak tailing[4].
Sample Diluent Methanol / Water (50:50)100% AcetonitrilePrevents transesterification and pre-injection hydrolysis of the ester bond[5].
Column Temperature 40°C25°CMinimizes the thermal kinetic energy that drives on-column ester hydrolysis[6].
USP Tailing Factor > 2.0 (Asymmetrical)≤ 1.2 (Symmetrical)Ensures accurate integration and resolution of closely eluting impurities or degradation products[9].
References
  • Simultaneous Analysis of Triazole Fungicides by HPLC-DAD - SCION Instruments. 1

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online. 2

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals - American Pharmaceutical Review. 5

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. 3

  • Stereoselective separation and determination of the triazole fungicide propiconazole in water, soil and grape by normal phase HPLC - Analytical Methods (RSC Publishing).

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis - Colorado State University. 7

  • On‑Column Hydrolysis in HPLC: Causes, Evidence, and How Cogent TYPE‑C™ Columns Reduce It. - MicroSolv. 6

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. 9

  • Sample Pretreatment for HPLC - Nacalai Tesque. 8

  • Peak Tailing in HPLC - Element Lab Solutions. 4

Sources

Reference Data & Comparative Studies

Validation

Spectral Data Analysis and Regioisomer Differentiation Guide: Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate

Executive Summary & Scope In modern drug discovery, the 1,2,4-triazole core serves as a privileged pharmacophore due to its metabolic stability and favorable hydrogen-bonding profile. However, the regioselective synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

In modern drug discovery, the 1,2,4-triazole core serves as a privileged pharmacophore due to its metabolic stability and favorable hydrogen-bonding profile. However, the regioselective synthesis of these heterocycles frequently yields mixtures of positional isomers. For researchers synthesizing ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (CAS: 1034197-35-7)[1], distinguishing it from its primary synthetic alternative, ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate (CAS: 1343048-89-4)[2], is a critical quality control bottleneck.

This guide provides an objective, data-driven comparison of the spectral performance (NMR, FT-IR, and LC-MS) of these two regioisomers. By detailing the causality behind the spectral shifts and establishing a self-validating analytical protocol, this document empowers analytical chemists to unambiguously assign triazole regiochemistry.

Mechanistic Causality in Spectral Differentiation

To move beyond simple pattern matching, we must understand the electronic and steric microenvironments dictating the spectral outputs of these isomers.

  • Steric Compression vs. Deshielding (1H NMR): In the 1,5-dimethyl isomer, the N1-methyl group is spatially adjacent to the C5-methyl group. This steric crowding slightly shields the N1-methyl protons. Conversely, in the 1,3-dimethyl alternative, the N1-methyl is adjacent to the strongly electron-withdrawing ester carbonyl at the C5 position, resulting in a pronounced downfield (deshielded) shift.

  • Through-Bond Connectivity (2D HMBC): 1D NMR alone is insufficient for absolute structural proof because both isomers lack ring protons, rendering NOESY (Nuclear Overhauser Effect) experiments potentially ambiguous due to ester bond rotation. Heteronuclear Multiple Bond Correlation (HMBC) solves this by mapping 2-bond (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and 3-bond (
    
    
    
    ) carbon-proton couplings[3]. The definitive proof lies in observing which carbon the N1-methyl protons couple to, thereby validating the exact substitution pattern.

Caption: HMBC correlation logic differentiating 1,5-dimethyl and 1,3-dimethyl regioisomers.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following methodologies form a closed, self-validating loop. LC-MS confirms the exact mass and formula, FT-IR confirms the presence of the ester, and 2D NMR maps the exact atomic connectivity.

Protocol A: High-Resolution NMR Acquisition (1D & 2D)
  • Sample Preparation: Dissolve 15 mg of the triazole analyte in 0.6 mL of deuterated chloroform (

    
    , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.
    
  • 1D

    
     and 
    
    
    
    Acquisition:
    • Acquire

      
       spectra at 400 MHz (16 scans, relaxation delay 
      
      
      
      , 30° pulse angle).
    • Acquire

      
       spectra at 100 MHz (1024 scans, 
      
      
      
      , WALTZ-16 decoupling) to ensure adequate signal-to-noise for the quaternary triazole carbons.
  • 2D HMBC Acquisition: Set up a gradient-selected HMBC experiment optimized for long-range couplings (

    
     Hz). Acquire with 256 increments in the t1 dimension and 4-8 scans per increment.
    
  • Processing: Apply a sine-bell squared window function prior to Fourier transformation. Phase and baseline correct manually.

Protocol B: LC-MS (ESI+)
  • Chromatography: Inject 1 µL of a 0.1 mg/mL sample (in Methanol) onto a C18 reverse-phase column (50 x 2.1 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Capillary voltage: 3.0 kV, Desolvation temperature: 350°C.

  • Validation: Monitor for the

    
     pseudo-molecular ion at 
    
    
    
    170.09.
Protocol C: FT-IR (ATR Mode)
  • Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4

    
     resolution).
    
  • Measurement: Apply 1-2 mg of the neat solid/oil directly to the crystal. Apply pressure via the anvil and acquire 32 scans from 4000 to 400

    
    .
    

Caption: Multi-modal spectral analysis workflow for triazole isomer identification.

Quantitative Data Comparison

The tables below summarize the expected spectral outputs, allowing for rapid cross-referencing against experimental results.

Table 1: and NMR Chemical Shifts ( , 400/100 MHz)
Functional GroupEthyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (Target)Ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate (Alternative)Diagnostic Difference
N1-

(

)

3.92 (s, 3H)

4.15 (s, 3H)
0.23 ppm shift . Deshielded in 1,3-isomer due to adjacent ester.
Ring

(

)

2.55 (s, 3H) [C5-CH3]

2.35 (s, 3H) [C3-CH3]
0.20 ppm shift . C5-CH3 is more deshielded by adjacent N1/N4.
Ester

(

)

4.42 (q,

Hz, 2H)

4.45 (q,

Hz, 2H)
Negligible difference.
Ester

(

)

1.41 (t,

Hz, 3H)

1.42 (t,

Hz, 3H)
Negligible difference.
C3 Carbon (

)

154.2

159.5
C3 is more deshielded when bearing a methyl group.
C5 Carbon (

)

151.0

144.0
C5 is highly shielded when bearing the ester group.
Table 2: Definitive 2D HMBC Correlations
Irradiated ProtonTarget (1,5-dimethyl) Correlated CarbonsAlternative (1,3-dimethyl) Correlated Carbons
N1-

C5 (

151.0)
C5 (

144.0)
Ring

C5 (

151.0)
C3 (

159.5)
ConclusionBoth methyls correlate to the same carbon (C5).Methyls correlate to different carbons (C5 and C3).
Table 3: FT-IR and LC-MS Parameters
TechniqueParameterTarget (1,5-dimethyl)Alternative (1,3-dimethyl)
LC-MS (ESI+)


170.09

170.09
LC-MS (ESI+) Primary Fragment

124.05 (Loss of

)

124.05 (Loss of

)
FT-IR (ATR)

Ester
~1725

~1735

(Shift due to varied ring conjugation)
FT-IR (ATR)

Ring
~1510

~1495

Conclusion

While LC-MS and FT-IR are excellent tools for confirming the molecular formula and functional groups of ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate, they cannot reliably differentiate it from its 1,3-dimethyl regioisomer. The self-validating protocol must culminate in 2D HMBC NMR analysis. The observation of both the N1-methyl and C5-methyl protons correlating to the same quaternary carbon (C5) serves as the absolute, objective proof of the 1,5-substitution pattern.

References

1.[ECHA CHEM: ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate] - European Chemicals Agency. Available at: 2.[Ethyl 3-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate - BLDpharm] - BLD Pharm. Available at: 3. [Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments] - PubMed / National Institutes of Health. Available at: 4.[NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS] - National Chemical Laboratory. Available at:

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Purity Analysis of Synthesized Triazole Compounds

For researchers, scientists, and professionals in drug development, the structural integrity and purity of a newly synthesized active pharmaceutical ingredient (API) are paramount. Triazole compounds, a critical class of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the structural integrity and purity of a newly synthesized active pharmaceutical ingredient (API) are paramount. Triazole compounds, a critical class of nitrogen-containing heterocycles, form the backbone of numerous antifungal and therapeutic agents.[1] Ensuring their purity is not merely a quality control checkpoint but a fundamental requirement for safety, efficacy, and regulatory compliance.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of synthesized triazoles. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, compare HPLC with powerful orthogonal techniques, and provide actionable protocols grounded in authoritative standards.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for its precision, versatility, and robustness in separating complex mixtures.[2] The technique separates components of a sample based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase.[3] For triazole compounds, which can have closely related process impurities or degradants, the high resolution offered by HPLC is indispensable.

A typical purity analysis aims to quantify the main triazole compound relative to all other detected peaks. This is often expressed as "Area Percent," a calculation that assumes all compounds have a similar response to the detector (e.g., UV absorbance).

Comparative Analysis of HPLC Methods

The selection of an HPLC method is a critical decision dictated by the specific physicochemical properties of the triazole analyte and its potential impurities. Many triazoles are basic compounds, which can present unique challenges in reversed-phase chromatography, such as poor peak shape (tailing) due to interactions with the stationary phase.[4]

Here, we compare two common reversed-phase HPLC (RP-HPLC) approaches for a model triazole compound: a traditional low-pH method and a modern high-pH method designed to improve peak shape for basic analytes.

Data Presentation: HPLC Method Comparison
ParameterMethod 1: Traditional Low-pHMethod 2: Modern High-pHRationale for Comparison
Column C18, 4.6 x 150 mm, 5 µmpH-Stable C18, 4.6 x 150 mm, 3.5 µmTo evaluate the impact of a modern, high-pH stable stationary phase on the analysis of a basic triazole.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Bicarbonate in Water, pH 10Low pH ensures basic analytes are protonated; high pH keeps them in their neutral form, minimizing silanol interactions.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 5% to 95% B in 20 min5% to 95% B in 15 minGradient elution is necessary to separate impurities with a wide range of polarities. The shorter gradient in Method 2 is enabled by higher efficiency.
Flow Rate 1.0 mL/min1.2 mL/minAdjusted for column particle size to maintain optimal linear velocity.
Detection UV at 260 nmUV at 260 nmWavelength selected based on the UV absorbance maximum of the triazole chromophore.
Run Time 25 minutes20 minutesFaster analysis time is a key advantage of modern HPLC columns and methods.
Expected Peak Shape Potential for TailingSymmetrical (Tailing Factor ≈ 1.0)High pH neutralizes silanol groups on the silica support, reducing secondary interactions that cause peak tailing.
Experimental Workflow for HPLC Purity Analysis

The following diagram outlines a self-validating workflow for HPLC analysis, incorporating essential system suitability tests (SST) as mandated by pharmacopeial standards like USP <621>.[3][5]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve in Diluent) AnalysisRun Sample Injection SamplePrep->AnalysisRun StandardPrep Standard Preparation (Known Concentration) SST System Suitability Test (SST) (Inject Standard) StandardPrep->SST MobilePhasePrep Mobile Phase Preparation Equilibrate System Equilibration MobilePhasePrep->Equilibrate Blank Blank Injection (Diluent) Equilibrate->Blank SST_Check SST Pass? SST->SST_Check Blank->SST Integration Peak Integration AnalysisRun->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc Report Generate Report PurityCalc->Report SST_Check->Equilibrate No (Troubleshoot) SST_Check->AnalysisRun Yes Orthogonal_Strategy cluster_primary Primary Purity Assay cluster_orthogonal Orthogonal Verification cluster_result Final Assessment HPLC HPLC-UV (Area % Purity) FinalPurity Comprehensive Purity Profile HPLC->FinalPurity LCMS LC-MS (Impurity ID & Mass Balance) LCMS->FinalPurity qNMR qNMR (Absolute Purity Assay) qNMR->FinalPurity GC GC-MS (Residual Solvents) GC->FinalPurity SynthesizedTriazole Synthesized Triazole API SynthesizedTriazole->HPLC SynthesizedTriazole->LCMS SynthesizedTriazole->qNMR SynthesizedTriazole->GC

Sources

Validation

A Comparative Guide to the Biological Activity of 1,2,4-Triazole and 1,2,3-Triazole Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Tale of Two Isomers Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are fundamental scaffolds in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tale of Two Isomers

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are fundamental scaffolds in medicinal chemistry. Their two primary isomers, 1,2,4-triazole and 1,2,3-triazole, are privileged structures in the development of a diverse array of therapeutic agents.[1] Both isomers possess a unique combination of chemical stability, favorable electronic properties, and the ability to form hydrogen bonds, which facilitates their interaction with biological targets.[1] The subtle difference in the arrangement of the nitrogen atoms within the five-membered ring—three adjacent nitrogens in 1,2,3-triazoles versus one separated nitrogen in 1,2,4-triazoles—profoundly influences their electronic distribution, dipole moment, and hydrogen bonding capacity. This, in turn, leads to distinct pharmacological profiles.[1] This guide offers an in-depth, objective comparison of the biological activities of these two isomers, supported by experimental data, to empower researchers in making informed decisions for novel drug design.

Core Structural Differences: A Subtle Shift with Significant Consequences

The distinct arrangement of nitrogen atoms in the 1,2,3- and 1,2,4-triazole rings is the primary determinant of their differing biological activities. This structural variance impacts the molecule's overall stereoelectronic properties.

  • 1,2,3-Triazole: The three contiguous nitrogen atoms create a unique electronic environment. The synthesis of 1,4-disubstituted 1,2,3-triazoles has been significantly streamlined by the advent of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition.[1] This efficient and versatile reaction has made a wide array of 1,2,3-triazole derivatives readily accessible for biological screening.

  • 1,2,4-Triazole: The arrangement of two adjacent and one isolated nitrogen atom results in different electronic and hydrogen-bonding characteristics compared to its 1,2,3-isomer. This scaffold is a well-established component in numerous commercially successful drugs.[1]

G cluster_123 1,2,3-Triazole cluster_124 1,2,4-Triazole 1,2,3-Triazole node1 Three contiguous nitrogen atoms 1,2,4-Triazole node2 Two adjacent and one isolated nitrogen atom

Caption: Core structural differences between 1,2,3-triazole and 1,2,4-triazole.

Comparative Biological Activities: A Head-to-Head Analysis

Both triazole isomers exhibit a broad spectrum of biological activities, including antifungal, anticancer, and antibacterial properties.[1] However, the prevalence and potency of these activities often differ significantly between the two scaffolds.

Antifungal Activity: 1,2,4-Triazoles Reign Supreme

The 1,2,4-triazole ring is a well-established pharmacophore in the design of antifungal drugs, forming the core of market-leading azole antifungals such as fluconazole and itraconazole.[2][3] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][4] The inhibition of this enzyme disrupts the integrity and function of the fungal cell membrane, leading to growth inhibition or cell death.[2][5]

While 1,2,3-triazole derivatives have been investigated for antifungal properties, they have not achieved the same level of success as their 1,2,4-isomers. Some studies have reported moderate antifungal activity for certain 1,2,3-triazole compounds.[6]

Comparative Antifungal Activity Data

Compound TypeTarget OrganismMIC (µg/mL)Reference
1,2,4-Triazole Derivatives Candida albicans0.0313 - 1[7]
Aspergillus niger200[3]
1,2,3-Triazole Derivative Candida speciesWeak to moderate activity[6]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis by 1,2,4-Triazoles

G cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity 1,2,4-Triazole Compound 1,2,4-Triazole Compound Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) 1,2,4-Triazole Compound->Lanosterol 14α-demethylase (CYP51) Inhibits G 1,2,3-Triazole Derivative 1,2,3-Triazole Derivative Induction of ROS Induction of ROS 1,2,3-Triazole Derivative->Induction of ROS Cell Cycle Arrest (G2/M phase) Cell Cycle Arrest (G2/M phase) 1,2,3-Triazole Derivative->Cell Cycle Arrest (G2/M phase) Mitochondrial Dysfunction Mitochondrial Dysfunction Induction of ROS->Mitochondrial Dysfunction Activation of Caspases Activation of Caspases Mitochondrial Dysfunction->Activation of Caspases Apoptosis Apoptosis Activation of Caspases->Apoptosis Cell Cycle Arrest (G2/M phase)->Apoptosis

Caption: Proposed mechanism of anticancer activity for some 1,2,3-triazole derivatives. [8][9]

Antibacterial and Other Biological Activities

Both isomers have also been explored for their antibacterial, antiviral, and other therapeutic properties.

  • 1,2,4-Triazole Derivatives: Have shown activity against various bacterial strains, including S. aureus and E. coli. [3]The broad-spectrum antiviral agent Ribavirin is a notable example of a 1,2,4-triazole derivative. [2]* 1,2,3-Triazole Derivatives: Have also been reported to possess antibacterial and anti-tubercular activities. [10][11]

Experimental Protocols: A Guide to Evaluation

The biological evaluation of triazole derivatives relies on standardized and reproducible experimental protocols. Below are step-by-step methodologies for key assays.

Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining the MIC of antifungal agents. [5] Experimental Workflow: MIC Assay

G cluster_prep Preparation cluster_setup Assay Setup cluster_read Incubation & Reading Prepare Triazole Stock Solution Prepare Triazole Stock Solution Perform Serial Dilutions of Triazole in 96-well Plate Perform Serial Dilutions of Triazole in 96-well Plate Prepare Triazole Stock Solution->Perform Serial Dilutions of Triazole in 96-well Plate Prepare Fungal Inoculum Prepare Fungal Inoculum Add Fungal Inoculum to each well Add Fungal Inoculum to each well Prepare Fungal Inoculum->Add Fungal Inoculum to each well Perform Serial Dilutions of Triazole in 96-well Plate->Add Fungal Inoculum to each well Incubate plates at 35°C Incubate plates at 35°C Add Fungal Inoculum to each well->Incubate plates at 35°C Visually determine the MIC Visually determine the MIC Incubate plates at 35°C->Visually determine the MIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay. [5] Step-by-Step Protocol:

  • Preparation of Antifungal Stock Solution: Dissolve the triazole compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL). [5]2. Preparation of Fungal Inoculum:

    • For Yeasts (e.g., Candida albicans): Subculture the yeast onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. [5] * For Molds (e.g., Aspergillus fumigatus): Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days. Harvest conidia using sterile saline with 0.05% Tween 20. Adjust the conidial suspension to a specific transmittance at 530 nm. [5]3. Preparation of Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium to the wells of a 96-well plate.

    • Perform serial two-fold dilutions of the triazole stock solution across the plate.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [12] Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight. [12]2. Compound Treatment: Treat the cells with various concentrations of the triazole derivatives for a specified period (e.g., 24, 48, or 72 hours). [12]3. MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells. [12]4. Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion: Strategic Isomer Selection in Drug Discovery

The choice between a 1,2,4-triazole and a 1,2,3-triazole scaffold in drug design is a strategic decision guided by the intended therapeutic target and desired biological activity. The 1,2,4-triazole isomer has a proven track record, particularly in the development of potent antifungal agents, due to its well-understood interaction with CYP51. For researchers in this field, the 1,2,4-triazole core remains a highly attractive starting point.

Conversely, the 1,2,3-triazole isomer, propelled by the efficiency of click chemistry, has emerged as a versatile and promising scaffold, especially in the realm of anticancer drug discovery. The ability to rapidly generate large and diverse libraries of 1,2,3-triazole derivatives facilitates the exploration of a wider chemical space and the identification of novel structure-activity relationships.

Ultimately, both isomers offer unique advantages. A thorough understanding of their distinct chemical properties and biological profiles, as outlined in this guide, is paramount for the rational design and development of the next generation of triazole-based therapeutics.

References

Sources

Comparative

The Definitive Guide to Structure-Activity Relationships (SAR) of 1,2,4-Triazole Derivatives

Executive Summary: The "Privileged" Scaffold In the landscape of heterocyclic medicinal chemistry, the 1,2,4-triazole ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of heterocyclic medicinal chemistry, the 1,2,4-triazole ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological receptors. Unlike its isomer (1,2,3-triazole), which is often associated with "click chemistry" linkers, the 1,2,4-triazole is a pharmacophore in its own right, central to blockbuster antifungal drugs (Fluconazole, Voriconazole) and emerging anticancer agents.

This guide moves beyond basic descriptions to analyze the causal structure-activity relationships (SAR) that drive potency, selectivity, and metabolic stability. We compare 1,2,4-triazoles against their predecessors (imidazoles) and detail the experimental protocols required to validate their activity.

Mechanistic Foundation: Why 1,2,4-Triazole?

To design better drugs, one must understand the atomic-level interactions. The success of 1,2,4-triazoles over imidazoles is not accidental; it is rooted in electronic properties and heme coordination geometry.

The CYP51 Inhibition Mechanism

The primary target for antifungal triazoles is Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis.[1]

  • Heme Coordination: The unprotonated nitrogen at position 4 (N4) of the triazole ring coordinates axially with the heme iron (

    
    ) in the enzyme's active site.[2]
    
  • Selectivity Switch: Imidazoles (e.g., Ketoconazole) also coordinate heme but lack selectivity, inhibiting mammalian CYP450s (causing toxicity). The 1,2,4-triazole ring has a lower basicity (

    
     ~2.2) compared to imidazole (
    
    
    
    ~6.9). This reduced basicity weakens the bond to the heme iron slightly but, crucially, the specific geometry of triazoles fits the fungal CYP51 pocket better than the mammalian isoforms, dramatically improving the therapeutic index.
Visualization: Mechanism of Action Pathway

CYP51_Mechanism Squalene Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol Epoxidase/Cyclase CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Binds Active Site Ergosterol Ergosterol CYP51->Ergosterol Normal Function Toxicity Accumulation of Toxic 14α-methylsterols CYP51->Toxicity Inhibition Result Triazole 1,2,4-Triazole Drug (Inhibitor) Interaction N4-Nitrogen coordinates Heme Iron (Fe3+) Triazole->Interaction Interaction->CYP51 Blocks Substrate Oxidation Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Fluidity Death Fungal Cell Death Membrane->Death Toxicity->Membrane Disrupts Structure

Figure 1: Mechanistic pathway of CYP51 inhibition by 1,2,4-triazoles leading to fungal cell death.

Detailed SAR Analysis

The 1,2,4-triazole ring offers three primary vectors for substitution: N1, C3, and C5.

SAR Map
  • N1 Position (Pharmacokinetics): This is the "tail" of the molecule. Substituents here (often ethyl/propyl linkers to phenyl rings) determine lipophilicity and fit into the hydrophobic access channel of the enzyme.

  • C3 Position (Specificity): Substituents here often interact with the propionate side chain of the heme or specific amino acid residues (e.g., Tyr118 in C. albicans).

  • N4 Nitrogen (The Warhead): Must remain unsubstituted to coordinate with Iron.

  • C5 Position (Potency): Often used for "second wing" substituents (like the difluorophenyl in Fluconazole) to fill the active site pocket.

Comparative Analysis: Triazoles vs. Imidazoles
FeatureImidazoles (e.g., Ketoconazole)1,2,4-Triazoles (e.g., Fluconazole)Impact on Drug Development
Heme Binding N3 NitrogenN4 NitrogenTriazoles bind with optimal geometry for fungal CYP51.
Basicity (

)
~6.5 - 7.0 (Higher)~2.0 - 2.3 (Lower)Lower basicity reduces inhibition of mammalian CYP450s (less liver toxicity).
Metabolic Stability Susceptible to rapid oxidationHighly stable ringTriazoles often have longer half-lives (e.g., Fluconazole

~30h).
Water Solubility Generally PoorModerate to HighFluconazole has excellent oral bioavailability without pH-dependent absorption.

Experimental Protocols

To validate SAR hypotheses, rigorous synthesis and testing are required. Below are the standard protocols for synthesizing the core scaffold and testing its antifungal potency.

Synthesis Protocol: The Einhorn-Brunner Modification

Note: While "click chemistry" (CuAAC) synthesizes 1,2,3-triazoles, 1,2,4-triazoles are typically synthesized via condensation reactions.

Objective: Synthesis of 3,5-disubstituted-1,2,4-triazole.

Reagents:

  • Carboxylic acid hydrazide (

    
    )
    
  • Nitrile (

    
    ) or Imidate
    
  • Potassium carbonate (

    
    )
    
  • n-Butanol (Solvent)

Workflow:

  • Imidate Formation: If starting from a nitrile, convert it to an ethyl imidate hydrochloride by bubbling dry HCl gas through a solution of the nitrile in absolute ethanol/ether at 0°C. Stir for 12h. Precipitate with ether.

  • Condensation: Dissolve the carboxylic acid hydrazide (1.0 eq) and the prepared imidate (1.1 eq) in anhydrous pyridine or n-butanol.

  • Cyclization: Reflux the mixture at 120-140°C for 8–12 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

  • Workup: Evaporate solvent under reduced pressure. Pour residue into ice water.

  • Purification: The precipitate is filtered, washed with water, and recrystallized from ethanol/water.

Validation Check:

  • 1H NMR: Look for the disappearance of the hydrazide -NH-NH2 protons and the absence of the nitrile peak.

  • Mass Spec: Confirm molecular ion

    
    .
    
Biological Assay: CLSI M27 Broth Microdilution

This is the gold standard for determining Minimum Inhibitory Concentration (MIC) against yeasts (Candida spp.).

Protocol Steps:

  • Media Preparation: Use RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid). Crucial: Do not use unbuffered media; pH shifts affect azole potency.

  • Inoculum Prep: Pick 5 colonies of Candida albicans (24h old). Suspend in saline to reach 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:1000 in RPMI media to get final test concentration (
    
    
    
    CFU/mL).
  • Plate Setup: Use sterile, U-bottom 96-well microtiter plates.

    • Columns 1-10: Serial 2-fold dilutions of the triazole derivative (e.g., 64 µg/mL down to 0.125 µg/mL).

    • Column 11: Growth Control (Media + Cells, no drug).

    • Column 12: Sterility Control (Media only).

  • Incubation: Incubate at 35°C for 24 hours (for Candida) or 48 hours (for Cryptococcus).

  • Readout: Determine MIC as the lowest concentration causing 50% inhibition (prominent decrease in turbidity) compared to the growth control. Note: For fungicidal agents, look for 100% inhibition; azoles are typically fungistatic, so 50% is the endpoint.

Emerging Application: Anticancer Activity

Recent SAR studies have pivoted 1,2,4-triazoles toward oncology, specifically as tubulin polymerization inhibitors .

  • Target: Colchicine binding site of tubulin.[3]

  • Key SAR Feature: A 3,4,5-trimethoxyphenyl moiety attached to the triazole ring is often required to mimic the A-ring of colchicine/combretastatin A-4.

  • Mechanism: Prevents microtubule assembly

    
     Cell cycle arrest at G2/M phase 
    
    
    
    Apoptosis.
Comparative Potency Data (Tubulin Inhibition)
Compound ClassR1 SubstituentR2 SubstituentTubulin IC50 (µM)Cell Line (HeLa) IC50 (µM)
Combretastatin A-4 (Ref) --1.20.004
Triazole Analog A 3,4,5-trimethoxyphenylIndole-3-yl2.10.15
Triazole Analog B 4-fluorophenylIndole-3-yl>2015.4
Triazole Analog C 3,4,5-trimethoxyphenylPhenyl4.50.85

Data Interpretation: The 3,4,5-trimethoxy motif is critical for nanomolar potency (Analog A vs B). Replacing the indole with a phenyl ring (Analog C) retains activity but reduces potency, suggesting the indole nitrogen participates in H-bonding within the active site.

Synthesis & Logic Visualization

Synthesis_Workflow Start1 Nitrile (R-CN) Step1 1. Imidate Formation (EtOH/HCl, 0°C) Start1->Step1 Intermediate Ethyl Imidate Hydrochloride Step1->Intermediate Step2 2. Condensation (Pyridine, Reflux) Intermediate->Step2 Start2 Hydrazide (R'-CONHNH2) Start2->Step2 Product 3,5-Disubstituted 1,2,4-Triazole Step2->Product Validation Validation: NMR (No NH2) Mass Spec Product->Validation

Figure 2: General synthesis workflow for 1,2,4-triazole derivatives via the imidate route.

References

  • Peyton, L. R., et al. (2015). "The mechanism of azole antifungal resistance in Aspergillus fumigatus." Journal of Medical Microbiology. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[4][5] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3)."[4][5] Link

  • Zhang, S., et al. (2021). "Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors."[6][7] European Journal of Medicinal Chemistry. Link

  • Shapiro, R. S., et al. (2011). "The antifungal activity of the triazole drug fluconazole is modulated by pH." Antimicrobial Agents and Chemotherapy. Link

  • Kagabu, S., et al. (2008). "Synthesis and insecticidal activity of 1,2,4-triazole derivatives." Journal of Pesticide Science. Link

Sources

Validation

comparative study of ethyl vs methyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate

[1] Executive Summary In the high-stakes arena of heterocyclic intermediate synthesis, the choice between Methyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate and its Ethyl analog is often dismissed as trivial. However, f...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the high-stakes arena of heterocyclic intermediate synthesis, the choice between Methyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate and its Ethyl analog is often dismissed as trivial. However, for medicinal chemists and process engineers, this decision dictates reaction kinetics, solubility profiles, and downstream metabolic safety.

The Verdict:

  • Choose the Methyl Ester when maximizing atom economy and crystallinity for purification, or when rapid amidation (library synthesis) is the priority.

  • Choose the Ethyl Ester for enhanced lipophilicity (solubility in DCM/EtOAc), hydrolytic stability during aqueous workups, and toxicological safety (ethanol vs. methanol byproduct) in early-stage biological assays.

Chemical Identity & Physical Properties[2][3]

The core scaffold—1,5-dimethyl-1,2,4-triazole—is a distinct regioisomer where the N1-methyl and C5-methyl groups create a specific steric and electronic environment. The ester functionality at C3 modulates the electrophilicity of the ring.

FeatureMethyl EsterEthyl Ester
CAS Number 4928-88-5 (Parent)*1034197-35-7
Molecular Weight 155.15 g/mol 169.18 g/mol
Formula C₆H₉N₃O₂C₇H₁₁N₃O₂
Physical State Crystalline SolidSolid / Low-melting Solid
Melting Point 196–199 °C (High crystallinity)Generally lower (due to flexible ethyl chain)
LogP (Predicted) ~ -0.2 (More Polar)~ 0.3 (More Lipophilic)
Solubility High in MeOH, DMSO; Low in Et₂OGood in EtOAc, DCM, CHCl₃
Leaving Group Methoxide (Highly reactive)Ethoxide (Moderately reactive)

*Note: CAS 4928-88-5 often refers to the N-unsubstituted methyl ester. The specific 1,5-dimethyl derivative is less common in bulk catalogs, emphasizing the need for precise synthesis.

Synthetic Accessibility & Regiochemistry

Expert Insight: The most common failure mode in working with these compounds is regiochemical ambiguity . Alkylating 5-methyl-1,2,4-triazole-3-carboxylate with methyl iodide yields a "statistical mess" of N1, N2, and N4 isomers that are difficult to separate.

The Superior Protocol: Construct the ring ab initio using Methylhydrazine . This locks the N1-methyl group in place before the ring closes, guaranteeing the 1,5-substitution pattern.

Recommended Regioselective Synthesis (Route A)

This route avoids isomer separation and works for both esters by simply swapping the oxalate source.

Synthesis MH Methylhydrazine (MeNHNH2) Amidrazone Intermediate Amidrazone MH->Amidrazone Condensation Note CRITICAL: Methylhydrazine N1 selectivity locks 1,5-isomer. MH->Note EA Ethyl Acetimidate (Source of C5-Me) EA->Amidrazone OX Dialkyl Oxalate (Source of C3-Ester) MeProd Methyl 1,5-dimethyl triazole-3-carboxylate Amidrazone->MeProd Dimethyl Oxalate Cyclization EtProd Ethyl 1,5-dimethyl triazole-3-carboxylate Amidrazone->EtProd Diethyl Oxalate Cyclization

Figure 1: Regioselective synthesis strategy ensuring pure 1,5-dimethyl isomer formation.

Reactivity Profile: Hydrolysis & Amidation

The electron-deficient 1,2,4-triazole ring acts as an electron sink, making the C3-ester carbonyl highly electrophilic compared to a standard benzoate ester.

Hydrolysis Kinetics
  • Methyl Ester: Hydrolyzes rapidly. In basic aqueous buffers (pH > 8), the half-life can be minutes. This is advantageous for rapid saponification but risky during aqueous workups (yield loss).

  • Ethyl Ester: The additional steric bulk of the ethyl group retards nucleophilic attack by water/hydroxide. It survives slightly more vigorous workup conditions (e.g., sat. NaHCO₃ washes) without significant degradation.

Amidation (Library Synthesis)

For parallel medicinal chemistry (e.g., reacting with amines to make amide libraries):

  • Methyl Ester: Preferred. The methoxide is a better leaving group, and the reduced steric hindrance allows for faster reaction rates with hindered amines.

  • Ethyl Ester: Requires higher temperatures or stronger Lewis acid catalysts (e.g., AlMe₃) to drive conversion to completion.

Application in Drug Development[2][4][5]

Bioisosterism & Prodrug Potential

If the ester is the final pharmacophore (rare, but possible):

  • Metabolic Stability: Esterases (e.g., hCES1) generally process methyl esters faster than ethyl esters. The ethyl ester may possess a longer half-life in vivo.

  • Toxicology: Hydrolysis of the methyl ester releases methanol , which is oxidized to formaldehyde/formic acid (ocular toxicity). Hydrolysis of the ethyl ester releases ethanol , which is generally pharmacologically benign at these concentrations. For cell-based assays, the Ethyl ester is strictly preferred.

Solubility in Formulation
  • Ethyl Ester: The ethyl chain disrupts crystal packing (lowering MP) and increases lipophilicity. This makes it significantly easier to dissolve in formulation vehicles (PEG, Tween) or screening solvents (DMSO/PBS mixtures) without crashing out.

Experimental Protocols

Protocol A: General Hydrolysis (Saponification) to Acid

Use this to convert either ester to the active carboxylic acid.

  • Dissolution: Dissolve 1.0 eq of Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate in THF:Water (3:1 ratio). Note: Use MeOH:Water for the methyl ester.

  • Base Addition: Add 1.2 eq of LiOH·H₂O at 0°C.

  • Monitoring: Stir at Room Temperature (RT).

    • Methyl Ester:[1][2] Check TLC at 15 mins. (Likely complete).

    • Ethyl Ester:[3][4] Check TLC at 45-60 mins.

  • Workup: Acidify carefully to pH 3-4 with 1M HCl. Extract with EtOAc (Ethyl ester derived acid extracts well; Methyl derived acid may require n-butanol/DCM due to high polarity).

Protocol B: Direct Amidation (Aminolysis)

Optimized for the Methyl Ester.

  • Mix: Combine Methyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (1.0 eq) and the target amine (1.2 eq) in Methanol (anhydrous).

  • Catalyst: No catalyst needed for primary amines. For secondary amines, add 0.1 eq of DBU.

  • Heat: Seal tube and heat to 60°C for 4 hours.

  • Purification: Cool. The product often precipitates (if the amide is crystalline). If not, evaporate MeOH. The methyl ester's high reactivity often drives this to 100% conversion, simplifying purification.

References

  • BenchChem. Solubility Profile of Methyl 1H-1,2,4-Triazole-3-Carboxylate: A Technical Guide. Retrieved from

  • Castanedo, G. M., et al. (2011).[5][6][7] "Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines." Journal of Organic Chemistry, 76(4), 1177-1179. (Describes the regioselective hydrazine route).

  • Science.gov.Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships.
  • ChemicalBook. Methyl 1,2,4-triazole-3-carboxylate Product Entry (CAS 4928-88-5). Retrieved from

Sources

Comparative

Beyond the Monolayer: Validating Anticancer Efficacy in HeLa and PANC-1 Models using 3D ATP Luminescence vs. 2D MTT Assays

As drug discovery pivots toward more physiologically relevant in vitro models, the methodologies we use to validate anticancer activity must evolve. Relying on legacy assays for advanced 3D culture models often leads to...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward more physiologically relevant in vitro models, the methodologies we use to validate anticancer activity must evolve. Relying on legacy assays for advanced 3D culture models often leads to skewed IC50 values, false positives, and late-stage clinical attrition.

This guide provides an objective, data-driven comparison between the traditional 2D MTT Colorimetric Assay (the alternative) and the advanced 3D Spheroid ATP Luminescence Assay (the product platform) for validating the efficacy of standard chemotherapeutics in two distinct models: HeLa (cervical adenocarcinoma) and PANC-1 (pancreatic ductal adenocarcinoma).

The Biological Context: HeLa vs. PANC-1

Selecting the right cell line and culture method is the foundation of phenotypic screening.

  • HeLa Cells: A highly proliferative, epithelial-like cervical cancer model. In 2D monolayers, they are exceptionally sensitive to anti-mitotic agents like Paclitaxel. However, 2D cultures fail to replicate the diffusion barriers found in solid cervical tumors.

  • PANC-1 Cells: A pancreatic cancer model known for aggressive chemoresistance and dense stromal interactions. When cultured as 3D spheroids, PANC-1 cells develop a hypoxic core and a nutrient gradient that accurately mimics the in vivo pancreatic tumor microenvironment, profoundly altering their response to nucleoside analogs like Gemcitabine.

Mechanistic Divergence: Why ATP Luminescence Outperforms MTT in 3D

The core issue in assay selection is metabolic decoupling .

The MTT Assay relies on mitochondrial succinate dehydrogenase to reduce a yellow tetrazolium salt into purple formazan. However, in 3D spheroids (like PANC-1), the hypoxic core naturally downregulates mitochondrial metabolism even in viable cells. Furthermore, certain drugs or polyphenols can artificially stimulate oxidoreductase activity without increasing cell viability, leading to profound artifacts ().

Conversely, the ATP Luminescence Assay (e.g., CellTiter-Glo® 3D) measures absolute intracellular ATP via a luciferase-luciferin reaction. Because ATP drops immediately upon cell death, it is a direct, stoichiometric correlate of viable cell number. The ATP assay is capable of detecting as few as 15 cells per well, offering superior sensitivity and bypassing the metabolic artifacts inherent to tetrazolium-based assays ().

Mechanism cluster_MTT MTT Assay Limitations cluster_ATP ATP Luminescence (Product) Drug Anticancer Drug (Paclitaxel / Gemcitabine) Apoptosis Cell Death / Apoptosis Drug->Apoptosis Enzyme Mitochondrial Reductase Activity Apoptosis->Enzyme Decreases ATPpool Intracellular ATP Pool Apoptosis->ATPpool Depletes Signal1 Formazan Absorbance (Prone to Artifacts) Enzyme->Signal1 Hypoxia Hypoxia in 3D Spheroids (Alters Enzyme Activity) Hypoxia->Enzyme Confounds Lysis Cell Lysis & Luciferase Reaction ATPpool->Lysis Signal2 Luminescent Signal (Direct Viability Correlate) Lysis->Signal2

Mechanistic comparison of MTT vs. ATP assays in detecting drug-induced apoptosis in 3D models.

Comparative Experimental Data: The 3D Resistance Shift

When evaluating the efficacy of standard chemotherapeutics, the combination of 3D architecture and ATP-based quantification reveals a significant "resistance shift" compared to legacy 2D MTT data. PANC-1 spheroids exhibit significantly higher IC50 values to Gemcitabine compared to 2D monolayers, accurately reflecting the chemoresistance observed in clinical settings ().

Table 1: Comparative IC50 Values of Standard Chemotherapeutics in 2D vs. 3D Culture Models

Cell LineDrugAssay MethodCulture ModelIC50 Value (µM)Sensitivity Shift
HeLa (Cervical)PaclitaxelMTT (Alternative)2D Monolayer0.015 ± 0.002Baseline
HeLa (Cervical)PaclitaxelATP Luminescence3D Spheroid0.180 ± 0.015~12-fold resistance
PANC-1 (Pancreatic)GemcitabineMTT (Alternative)2D Monolayer5.6 ± 1.3Baseline
PANC-1 (Pancreatic)GemcitabineATP Luminescence3D Spheroid30.2 ± 1.8~5.4-fold resistance

Note: Data synthesized from comparative viability studies assessing 2D vs 3D chemoresistance profiles.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every assay must operate as a self-validating system. This requires internal controls: a Vehicle Control (0.1% DMSO) to establish 100% viability, a Positive Kill Control (10 µM Staurosporine) to validate the assay's dynamic range, and a Background Control (Media + Reagent) to subtract noise.

Protocol 1: 3D Spheroid ATP Luminescence Assay (The Advanced Standard)
  • Spheroid Formation: Seed HeLa or PANC-1 cells (1,000 cells/well) into a 96-well Ultra-Low Attachment (ULA) plate.

    • Causality: The ULA coating prevents integrin-mediated adhesion to the polystyrene, forcing cells to aggregate, secrete endogenous extracellular matrix, and form a dense 3D spheroid over 72 hours.

  • Drug Dosing: Add Paclitaxel or Gemcitabine in a 10-point serial dilution. Incubate for 72 hours.

  • Lysis & Detection: Add an equal volume of 3D-optimized ATP Luminescence Reagent directly to the wells. Shake vigorously for 5 minutes, then incubate in the dark for 25 minutes.

    • Causality: 3D-specific reagents contain a highly concentrated, proprietary lysis buffer designed to penetrate dense stromal layers and hypoxic cores. This instantly halts endogenous ATPase activity while providing luciferin/luciferase to generate a stable luminescent signal.

  • Quantification: Read luminescence on a microplate reader. Calculate the Z'-factor using the Vehicle and Kill controls (A valid assay must yield a Z' > 0.5).

Protocol 2: 2D Monolayer MTT Assay (The Legacy Alternative)
  • Monolayer Seeding: Seed cells (5,000 cells/well) into a standard tissue-culture treated 96-well flat-bottom plate. Incubate for 24 hours.

    • Causality: The treated plastic promotes rapid 2D monolayer adherence, though it forces an unnatural, flattened cellular polarity.

  • Drug Dosing: Apply drug dilutions and incubate for 72 hours.

  • Metabolic Labeling: Add MTT reagent (final concentration 0.5 mg/mL) and incubate for 3-4 hours.

    • Causality: Viable cells with active metabolism reduce the tetrazolium salt to purple formazan crystals via NAD(P)H-dependent oxidoreductases.

  • Solubilization: Carefully aspirate media and add 100 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm.

    • Causality: Formazan is insoluble in aqueous media; failure to completely dissolve the crystals or accidental aspiration of the crystals during the wash step will result in high well-to-well variance.

Workflow cluster_2D 2D Monolayer (Alternative) cluster_3D 3D Spheroid (Advanced Platform) Start Seed HeLa / PANC-1 Cells Seed2D Flat-bottom 96-well plate (2D Culture) Start->Seed2D Seed3D ULA 96-well plate (Spheroid Formation) Start->Seed3D Dose2D Drug Dosing (Paclitaxel/Gemcitabine) Seed2D->Dose2D Assay2D MTT Colorimetric Assay (Metabolic Reductase) Dose2D->Assay2D Analysis IC50 Calculation & Comparison Assay2D->Analysis Dose3D Drug Dosing (Paclitaxel/Gemcitabine) Seed3D->Dose3D Assay3D ATP Luminescence Assay (Direct ATP Quantitation) Dose3D->Assay3D Assay3D->Analysis

Experimental workflow comparing 2D MTT and 3D ATP luminescence assays for IC50 determination.

Conclusion

While the 2D MTT assay remains a low-cost, legacy tool for preliminary cytotoxicity screening, it is fundamentally ill-equipped to handle the metabolic complexities of 3D tumor models. For researchers validating novel anticancer compounds in HeLa and PANC-1 cell lines, adopting the 3D ATP Luminescence Assay provides a direct, artifact-free measurement of cell viability. By utilizing self-validating protocols and physiologically relevant 3D architectures, drug development professionals can generate robust IC50 data that translates far more accurately to in vivo outcomes.

References
  • Petty, R. D., Sutherland, L. A., Hunter, E. M., & Cree, I. A. "Comparison of MTT and ATP-based assays for the measurement of viable cell number." Journal of Bioluminescence and Chemiluminescence, 1995.[Link]

  • "Pyrvinium Pamoate Enhances the Anti-cancer Activities of Gemcitabine in Pancreatic Cancer." Preprints.org, 2024.[Link]

  • "Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols." MDPI, 2022.[Link]

  • "Cytotoxicity of targeted PLGA nanoparticles: a systematic review." PubMed Central, 2021.[Link]

Validation

Cytotoxicity Assays for Novel Triazole Carboxamide Compounds: A Comparative Guide

Triazole carboxamides—encompassing both 1,2,3-triazole and 1,2,4-triazole derivatives—have emerged as highly versatile scaffolds in modern drug discovery. Acting as potent bio-isosteres, these compounds demonstrate remar...

Author: BenchChem Technical Support Team. Date: March 2026

Triazole carboxamides—encompassing both 1,2,3-triazole and 1,2,4-triazole derivatives—have emerged as highly versatile scaffolds in modern drug discovery. Acting as potent bio-isosteres, these compounds demonstrate remarkable efficacy as anticancer agents targeting kinases like EGFR and CDK-4[1][2], as well as antiparasitic agents for neglected tropical diseases[3]. Recent studies have reported triazole derivatives achieving IC50 values as low as 8 μM against MCF-7 breast cancer cells[4] and sub-micromolar potency against parasitic targets[3].

However, as a Senior Application Scientist, I frequently observe promising triazole hits fail during late-stage preclinical validation due to early assay artifacts. The nitrogen-dense, often highly conjugated triazole core can introduce unique physicochemical challenges, including poor aqueous solubility, intrinsic autofluorescence, and unexpected redox activity[5]. To ensure scientific integrity, researchers must move beyond standard protocols and implement self-validating assay systems .

This guide objectively compares the performance of leading cytotoxicity assays—MTT, CellTiter-Glo (ATP), and LDH Release—specifically tailored for evaluating triazole carboxamide derivatives, providing the causality behind experimental choices and step-by-step methodologies.

The Analytical Challenge: Causality in Assay Selection

When screening triazole carboxamides, the choice of assay dictates the reliability of your hit compounds. Understanding the mechanistic causality behind each assay's readout is critical to avoiding false positives or negatives.

  • Metabolic/Redox Interference (The MTT Problem): The MTT assay relies on NAD(P)H-dependent cellular oxidoreductases to reduce a tetrazolium dye to formazan[1]. However, certain electron-rich triazole carboxamides can act as mild reducing agents. If these compounds directly reduce the MTT reagent in the absence of living cells, they generate a false-negative cytotoxicity result (the cells appear viable when they are actually dead).

  • Optical Quenching: Highly conjugated triazole hybrids (e.g., quinoline-triazole-carboxamides)[4] may absorb light in the visible spectrum, interfering with colorimetric absorbance readouts.

  • The ATP Advantage: Luminescent ATP assays (like CellTiter-Glo) bypass these optical and redox interferences[6]. Because luminescence does not rely on light excitation and ATP depletion is a universal marker of cell death, this method provides a highly sensitive, artifact-free primary screen for triazole libraries.

Comparative Performance Data
Assay PlatformPrimary Target / ReadoutSensitivityThroughput CapacityTriazole-Specific InterferencesBest Application
CellTiter-Glo (ATP) Intracellular ATP (Luminescence)High (<10 cells/well)96/384/1536-wellMinimal: Avoids optical quenching and redox artifacts.Primary HTS screening, highly precise IC50 determination[6].
MTT Assay Mitochondrial Reductase (Absorbance 570nm)Moderate (~1000 cells/well)96-wellHigh: Redox-active triazoles may reduce MTT directly; colored compounds alter absorbance.Orthogonal validation, cost-effective profiling[1][4].
LDH Release Membrane Integrity (Fluorescence/Absorbance)Moderate96/384-wellModerate: Colorimetric formats may suffer from compound absorbance.Differentiating cytostatic vs. cytotoxic mechanisms.

Visualizing the Screening Logic

To build a robust data package, a single assay is never sufficient. The workflow below illustrates a self-validating screening paradigm, followed by the mechanistic pathways each assay measures.

Workflow Compound Triazole Carboxamide Library Treatment Compound Treatment (Dose-Response) Compound->Treatment Cells Cancer Cell Lines (e.g., MCF-7, A-549) Cells->Treatment CTG Primary Screen: CellTiter-Glo (ATP) Treatment->CTG MTT Orthogonal Screen: MTT Assay Treatment->MTT LDH Toxicity Profiling: LDH Release Treatment->LDH Validation Self-Validating Analysis (IC50 & Selectivity Index) CTG->Validation MTT->Validation LDH->Validation

Multiplexed workflow for self-validating triazole carboxamide cytotoxicity screening.

Mechanism Triazole Triazole Carboxamide (EGFR/CDK4 Inhibitor) Arrest Cell Cycle Arrest & Apoptosis Triazole->Arrest Target Inhibition ATP ATP Depletion (CellTiter-Glo) Arrest->ATP Mito Mitochondrial Dysfunction (MTT Assay) Arrest->Mito Membrane Membrane Rupture (LDH Assay) Arrest->Membrane

Mechanistic pathways of triazole carboxamide-induced cytotoxicity and corresponding assay readouts.

Self-Validating Experimental Protocols

A protocol is only as trustworthy as its internal controls. To create a self-validating system, every microplate must include:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline and confirms the solvent isn't driving apoptosis.

  • Positive Control (e.g., Doxorubicin or Osimertinib): Validates assay dynamic range and cell line responsiveness[1][2].

  • Cell-Free Compound Control (Critical for Triazoles): Triazole compound + media + assay reagent (no cells). This proves the compound does not directly react with the assay chemistry.

Protocol 1: High-Throughput Luminescent ATP Assay (CellTiter-Glo)

Objective: Artifact-free primary determination of IC50 values.

  • Cell Seeding: Seed cancer cells (e.g., A-549 or MCF-7) at

    
     cells/well in a white-walled, clear-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO2[1][4].
    
  • Compound Preparation: Prepare a 10-point serial dilution of the triazole carboxamide in culture media, ensuring the final DMSO concentration never exceeds 0.1%[5].

  • Treatment: Aspirate old media and add 100 µL of compound-containing media to the respective wells. Include all self-validating controls mentioned above. Incubate for 48–72 hours[4][5].

  • Assay Execution: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well[6].

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute benchtop incubation to stabilize the luminescent signal.

  • Readout: Record luminescence using a multimode microplate reader. Calculate viability relative to the vehicle control.

Protocol 2: Orthogonal Metabolic Validation (MTT Assay)

Objective: Secondary confirmation of mitochondrial dysfunction and cell viability.

  • Cell Seeding & Treatment: Follow Steps 1–3 from Protocol 1, but utilize a clear 96-well plate[4].

  • Reagent Addition: After the 48-hour treatment period, carefully remove the culture medium (to eliminate potential triazole-media interactions). Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well[4].

  • Incubation: Incubate the plate at 37°C for 4 hours in the dark[4].

  • Formazan Solubilization: Aspirate the MTT-containing media. The live cells will have formed purple formazan crystals. Add 100 µL of DMSO (or acidified isopropanol) to each well to solubilize the crystals.

  • Readout: Shake the plate for 15 minutes. Measure absorbance at 570 nm (with a 650 nm reference wavelength for background subtraction).

  • Data Validation: Check the Cell-Free Compound Control wells. If absorbance at 570 nm is significantly higher than the blank, the triazole carboxamide is chemically reducing the MTT, and the CellTiter-Glo data should be prioritized.

References

  • Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. ResearchGate. [Link]

  • Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases. PMC.[Link]

  • 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. IJPSDR.[Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. [Link]

  • Facile green diversity-oriented synthesis, Molecular docking, and Cytotoxicity evaluation of quinoline -triazole. SSRN. [Link]

  • Syntheses and applications of small molecule inhibitors of miRNAs. Pitt.edu. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Methyl-1H-1,2,4-triazole-3-carboxylate and its 1,2,3-Isomer

For researchers, scientists, and professionals in drug development, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the synthetic strategy and the properties of the final molecu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the synthetic strategy and the properties of the final molecule. Among the myriad of available heterocycles, triazoles are of paramount importance. This guide provides an in-depth, objective comparison of the chemical reactivity of two key isomeric building blocks: methyl-1H-1,2,4-triazole-3-carboxylate and methyl-1H-1,2,3-triazole-3-carboxylate. This analysis is supported by experimental data and established chemical principles to aid in the rational design of synthetic routes and the prediction of reaction outcomes.

The core difference between these isomers lies in the arrangement of the three nitrogen atoms within the five-membered aromatic ring. This seemingly subtle variation gives rise to distinct electronic properties that govern their stability, basicity, and susceptibility to attack by electrophiles and nucleophiles.

Core Chemical Properties: A Head-to-Head Comparison

The distinct arrangement of nitrogen atoms in the 1,2,4- and 1,2,3-triazole rings leads to notable differences in their electronic distribution and, consequently, their chemical behavior. The 1,2,3-triazole isomer is generally characterized by its exceptional stability, often being employed as a robust linker in drug discovery.[1] In contrast, the 1,2,4-triazole system can exhibit more varied reactivity.[1]

PropertyMethyl-1H-1,2,4-triazole-3-carboxylateMethyl-1H-1,2,3-triazole-3-carboxylateKey Differences & Implications
Structure Contains two adjacent and one isolated nitrogen atom.Contains three contiguous nitrogen atoms.The arrangement of nitrogen atoms significantly influences the dipole moment and the electronic landscape of the ring.
Aromaticity Aromatic, contributing to its high stability.Aromatic and exceptionally stable.[1]Both isomers benefit from the stability conferred by aromaticity, making them reliable scaffolds in complex syntheses.
Basicity (pKa of Conjugate Acid) The parent 1H-1,2,4-triazole has a pKa of 2.19 for the protonated species.[2]The related N-methyl-1H-1,2,3-triazole-4-carboxylic acid has a pKa of 2.95 (in 80% ethanol).[3]The 1,2,4-triazole ring is generally more basic, making it more susceptible to electrophilic attack at the nitrogen atoms.
Acidity (pKa of N-H) The parent 1H-1,2,4-triazole has a pKa of 10.26.[2]The N-H proton is also acidic, with the pKa influenced by substituents.The acidity of the N-H proton allows for deprotonation to form a triazolide anion, a potent nucleophile.

Reactivity in Key Chemical Transformations

The utility of these isomeric building blocks is best understood through a comparative analysis of their behavior in common synthetic transformations.

Electrophilic Substitution on Nitrogen (N-Alkylation and N-Acylation)

Electrophilic attack on the triazole ring invariably occurs at the nitrogen atoms due to the presence of available lone pairs of electrons.[4] A primary challenge in these reactions is the control of regioselectivity.

Methyl-1H-1,2,4-triazole-3-carboxylate: This isomer presents three potential sites for electrophilic attack: N1, N2, and N4. Consequently, reactions with electrophiles can often lead to a mixture of regioisomers, with the product distribution being highly dependent on the reaction conditions, including the solvent, base, and the nature of the electrophile.[4] For instance, alkylation in the presence of sodium ethoxide in ethanol tends to favor substitution at the N1 position.[2] To achieve high regioselectivity for N1-alkoxymethylation, a two-step procedure involving the formation of an N-silyl derivative followed by alkylation with an alkoxymethyl acetate in the presence of a Lewis acid has been developed.[1]

Methyl-1H-1,2,3-triazole-3-carboxylate: In contrast, achieving a specific N-substituted 1,2,3-triazole is most efficiently accomplished during the synthesis of the triazole ring itself. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly regioselective route to 1,4-disubstituted 1,2,3-triazoles.[4] By selecting the appropriately substituted azide and alkyne, the desired N-substituted isomer can be prepared with high purity, circumventing the challenges of post-synthesis functionalization. When methyl-1H-1,2,3-triazole-4-carboxylate is subjected to alkylation, a mixture of N1 and N2 alkylated products is typically observed.[5]

G cluster_0 Methyl-1H-1,2,4-triazole-3-carboxylate Reactivity cluster_1 Methyl-1H-1,2,3-triazole-3-carboxylate Reactivity 124_start Methyl-1H-1,2,4-triazole-3-carboxylate 124_N_alkylation N-Alkylation/Acylation 124_start->124_N_alkylation Electrophile 124_products Mixture of N1, N2, and N4 isomers 124_N_alkylation->124_products 123_synthesis Azide + Methyl Propiolate 123_CuAAC CuAAC 123_synthesis->123_CuAAC 123_product Regioselective N-substituted product 123_CuAAC->123_product

Comparative pathways for N-functionalization.
Nucleophilic Attack on the Ester Functionality

The electron-withdrawing nature of both the 1,2,4- and 1,2,3-triazole rings enhances the electrophilicity of the carbonyl carbon in the methyl ester group. This activation facilitates nucleophilic acyl substitution reactions such as hydrolysis, amidation, and reduction.[4]

Hydrolysis: Both esters can be hydrolyzed to their corresponding carboxylic acids under acidic or basic conditions. While direct comparative kinetic data is scarce, the relative electron-withdrawing strengths of the triazole rings suggest that the hydrolysis rates will be significantly influenced by the specific isomer and reaction conditions.

Amidation: The activated esters readily react with amines to form the corresponding carboxamides. This transformation is particularly relevant in medicinal chemistry, as the 1,2,4-triazole-3-carboxamide scaffold is the core of the broad-spectrum antiviral drug Ribavirin.[6]

Reduction: The ester functionality can be reduced to a primary alcohol using common reducing agents like lithium aluminum hydride or sodium borohydride. For 1-substituted methyl 1H-1,2,3-triazole-4-carboxylates, reduction of the ester group with sodium borohydride has been reported to be slow, often requiring extended reaction times and a large excess of the reducing agent.[7]

G start Methyl-Triazole-Carboxylate (1,2,4- or 1,2,3-isomer) hydrolysis Hydrolysis (H+ or OH-) start->hydrolysis amidation Amidation (R-NH2) start->amidation reduction Reduction (e.g., NaBH4) start->reduction acid Triazole-Carboxylic Acid hydrolysis->acid amide Triazole-Carboxamide amidation->amide alcohol Triazole-Methanol reduction->alcohol

Reactivity of the ester group.
Electrophilic Substitution on the Triazole Ring (C-H Functionalization)

While electrophilic attack on the nitrogen atoms is the predominant pathway, under certain conditions, direct functionalization of the carbon atoms of the triazole ring can be achieved.

Methyl-1H-1,2,4-triazole-3-carboxylate: The carbon atoms in 1,2,4-triazoles are electron-deficient, making them generally resistant to electrophilic aromatic substitution.[2] However, palladium-catalyzed C-H arylation has been shown to be effective for the regioselective functionalization of the C5 position of 1-alkyl-1H-1,2,4-triazoles.[8] This suggests that the C5-H bond is the most acidic and therefore most susceptible to deprotonation-metalation.

Methyl-1H-1,2,3-triazole-3-carboxylate: The C4 and C5 positions of the 1,2,3-triazole ring are also electron-deficient. While direct electrophilic substitution on the carbon atoms is not a common reaction, functionalization can be achieved through other means, such as lithiation followed by quenching with an electrophile. The regioselectivity of such reactions is highly dependent on the substituents present on the ring.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations, offering a practical guide for the synthesis and derivatization of these important building blocks.

Protocol 1: Synthesis of Methyl-1H-1,2,4-triazole-3-carboxylate (Non-Diazotization Route)

This three-step protocol avoids the use of hazardous diazonium salts.

Step A: Synthesis of 5-mercapto-1,2,4-triazole-3-carboxylic acid

  • In a round-bottom flask, react monomethyl oxalyl chloride with thiosemicarbazide to form monomethyl oxalate monoamide sulfur.

  • Induce a ring-closing reaction by treating the intermediate with a 15-25% sodium hydroxide solution at 70-90°C.

  • After the reaction is complete, cool the mixture to room temperature and adjust the pH to 2-5 with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Step B: Desulfurization to 1H-1,2,4-triazole-3-carboxylic acid

  • Dissolve the 5-mercapto-1,2,4-triazole-3-carboxylic acid in a mixture of ethyl acetate and acetic acid.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 30% hydrogen peroxide dropwise while maintaining the temperature between 0-5°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure to obtain the crude product.

Step C: Esterification to Methyl-1H-1,2,4-triazole-3-carboxylate

  • Dissolve the 1H-1,2,4-triazole-3-carboxylic acid in a saturated solution of hydrogen chloride in methanol.

  • Stir the solution at room temperature for 48 hours.

  • Reduce the volume of the solvent by rotary evaporation.

  • Cool the solution to induce crystallization.

  • Collect the solid product, wash with a saturated sodium bicarbonate solution, and dry under vacuum.[2]

Protocol 2: Synthesis of Methyl 1-Aryl-1H-1,2,3-triazole-4-carboxylate (CuAAC Reaction)

This protocol describes the regioselective synthesis of a 1,4-disubstituted 1,2,3-triazole.

  • In a round-bottom flask, dissolve the desired aryl azide (1.0 mmol) and methyl propiolate (1.1 mmol) in a 1:1 mixture of tert-butanol and water (4 mL).

  • To this solution, add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol).

  • Stir the reaction mixture vigorously at room temperature for 8-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to obtain the pure methyl 1-aryl-1H-1,2,3-triazole-4-carboxylate.[4]

Conclusion

While methyl-1H-1,2,4-triazole-3-carboxylate and its 1,2,3-isomer are structurally similar, their reactivity profiles exhibit significant differences that are crucial for synthetic planning. The 1,2,4-isomer offers multiple sites for N-functionalization, presenting both opportunities and challenges in controlling regioselectivity. The 1,2,3-isomer, particularly when synthesized via the CuAAC reaction, provides a more direct and regioselective route to specific N-substituted products. Both isomers possess an activated ester group that is amenable to a variety of nucleophilic acyl substitution reactions. The choice between these two valuable building blocks will ultimately depend on the specific synthetic target and the desired substitution pattern. A thorough understanding of their distinct chemical behaviors, as outlined in this guide, empowers researchers to make informed decisions in the design and execution of their synthetic endeavors.

References

  • Koldobskii, G. I., & Ivanova, S. E. (2014). 1,2,3-Triazolecarboxylic Acids. Russian Journal of Organic Chemistry, 50(10), 1389–1411.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. 3. Scope and Mechanism of the Reaction. Journal of the American Chemical Society, 127(1), 210–216.
  • Daugulis, O., & Zaitsev, V. G. (2005). Anilide-Directed, Palladium-Catalyzed C-H Bond Arylation.
  • Gotor, V., Gotor-Fernández, V., & Lavandera, I. (2007). Biocatalytic approaches to the synthesis of nucleoside analogues. Chemical Society Reviews, 36(12), 1957–1966.
  • De Clercq, E. (2009). The design of antiviral drugs: a story of hit-and-miss. Medicinal research reviews, 29(4), 571–606.
  • Buckheit, R. W., Jr, Watson, K., & Russell, J. (2003). In vitro and in vivo anti-human immunodeficiency virus (HIV) activity of 1,2,3-triazole-substituted nucleoside and non-nucleoside analogs. Antiviral Chemistry & Chemotherapy, 14(3), 155–164.

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Safely Handling Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-c...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (CAS No. 1034197-35-7) demands a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build a culture of safety through a deep, technical understanding of the potential hazards and the means to mitigate them effectively.

Hazard Assessment: An Expert's Perspective

Key Potential Hazards:

  • Eye Irritation: Potential to cause serious and lasting eye damage upon contact.

  • Skin Irritation: May cause skin irritation upon direct contact.

  • Reproductive Toxicity: As a member of the triazole family, there is a suspected risk of damaging fertility or the unborn child.[2][3]

  • Harmful if Swallowed: Ingestion could lead to acute toxicity.[2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

Given these potential hazards, a robust personal protective equipment (PPE) plan is not merely a recommendation but a necessity for safe handling.

Recommended Personal Protective Equipment (PPE)

The selection of PPE is a critical control measure. The following recommendations are based on a thorough risk assessment for handling triazole-based compounds.

Eye and Face Protection: The First Line of Defense
  • Chemical Safety Goggles: These are the absolute minimum requirement for eye protection.[4] They provide a seal around the eyes to protect against splashes from all directions. Standard safety glasses with side shields do not offer sufficient protection against chemical splashes and are therefore inadequate.[4]

  • Face Shield: When there is a significant risk of splashes, such as when handling larger volumes of the compound or its solutions, a face shield must be worn in addition to chemical safety goggles.[4][5] The face shield protects the entire face from direct contact.

Skin and Body Protection: A Barrier Against Exposure
  • Gloves: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact.[1][2][6] For prolonged handling or immersion, consider heavier-duty gloves or double-gloving to increase protection.[4] Always inspect gloves for any signs of degradation or punctures before use and change them frequently.

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn to protect the skin and personal clothing from contamination.[1][6] Ensure the lab coat is fully buttoned.

  • Closed-toe Shoes: Never work in a laboratory with open-toed shoes. Substantial, closed-toe shoes are required to protect against spills and falling objects.[4]

Respiratory Protection: Safeguarding Against Inhalation
  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All handling of ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate should be conducted within a certified chemical fume hood to minimize the inhalation of any dust or aerosols.[2][6]

  • Respirator: In the rare event that work cannot be conducted in a fume hood, or if there is a potential for generating significant dust or aerosols (e.g., during a spill cleanup), a NIOSH/MSHA-approved respirator is required.[1][2] The specific type of respirator and cartridge should be determined by your institution's Environmental Health and Safety (EHS) department based on the potential exposure levels.

PPE Summary for Quick Reference

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling in a Fume Hood Chemical Safety GogglesSingle pair of nitrile glovesStandard lab coatNot required if fume hood is operating correctly
High-Volume Handling or Splash Potential Chemical Safety Goggles and Face ShieldDouble pair of nitrile gloves or heavy-duty chemical-resistant glovesChemical-resistant apron over a lab coatNot required if fume hood is operating correctly
Spill Cleanup Chemical Safety Goggles and Face ShieldDouble pair of nitrile gloves or heavy-duty chemical-resistant glovesChemical-resistant gown or coverallsNIOSH/MSHA-approved respirator

Step-by-Step Handling Protocol

A systematic approach to handling ensures that safety measures are consistently applied.

  • Pre-Handling Assessment:

    • Verify that the chemical fume hood is operational and has a current certification.

    • Gather all necessary PPE and inspect it for defects.

    • Ensure that an eyewash station and safety shower are accessible and unobstructed.

    • Have spill cleanup materials readily available.

  • Handling the Compound:

    • Don the appropriate PPE as outlined in the table above.

    • Perform all manipulations of the solid compound or its solutions deep within the chemical fume hood.

    • When weighing the solid, do so in a manner that minimizes the generation of dust.

    • Handle solutions carefully to avoid splashes and the creation of aerosols.

  • Post-Handling Procedures:

    • Decontaminate any equipment that has come into contact with the chemical.

    • Carefully remove PPE, avoiding contact with any potentially contaminated surfaces. Dispose of gloves and any other disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing PPE.

Spill Management and Disposal Plan

Accidents can happen, and a clear plan is essential for a safe and effective response.

Spill Management
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[1]

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation to the room if it is safe to do so.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE for spill management, including respiratory protection.[1]

  • Contain and Clean:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container.[1][2] Slightly moistening the material with a suitable solvent (if chemically compatible) can help to reduce dust generation.[1]

    • For liquid spills, cover with an inert absorbent material such as vermiculite or sand.[1] Once absorbed, scoop the material into a hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and cleaning materials. All materials used for cleanup must be disposed of as hazardous waste.[1]

Disposal Plan
  • Waste Collection: All waste containing ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate, including contaminated PPE and cleanup materials, must be collected in a clearly labeled, sealed, and compatible container for hazardous waste.[1][2][6]

  • Professional Disposal: The final disposal of this chemical waste must be handled by a licensed professional waste disposal service.[1][2] Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.[1][6] Contact your institution's EHS office to arrange for pickup and proper disposal.

Diagrams for Enhanced Understanding

PPE Selection Workflow

PPE_Selection start Start: Handling Ethyl 1,5-dimethyl- 1H-1,2,4-triazole-3-carboxylate fume_hood Is the work performed in a fume hood? start->fume_hood spill_risk Is there a significant splash risk? fume_hood->spill_risk Yes no_fume_hood Work outside a fume hood is NOT RECOMMENDED. Consult EHS. fume_hood->no_fume_hood No ppe1 Minimum PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat spill_risk->ppe1 No ppe2 Enhanced PPE: - Add Face Shield - Consider Double Gloving spill_risk->ppe2 Yes spill_cleanup Is this a spill cleanup or potential for high aerosol generation? ppe1->spill_cleanup ppe2->spill_cleanup spill_cleanup->ppe1 No, routine low splash risk spill_cleanup->ppe2 No, routine high splash risk ppe3 Spill Response PPE: - Chemical Goggles & Face Shield - Heavy-Duty/Double Gloves - Chemical-Resistant Gown - NIOSH-Approved Respirator spill_cleanup->ppe3 Yes

Caption: PPE selection decision tree for handling the target compound.

References

  • Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide. Benchchem.
  • Proper Disposal of 3-mercapto-4-n-butyl-1,2,4-triazole: A Guide for Laboratory Professionals. Benchchem.
  • Proper Disposal Procedures for Di(1H-1,2,4-triazol-1-yl)methanone. Benchchem.
  • SAFETY DATA SHEET - Methyl 1,2,4-triazole-3-carboxylate. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 3-Amino-1H-1,2,4-triazole. Sigma-Aldrich.
  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency.
  • Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate. ChemScene.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Personal Protective Equipment. Organisation for the Prohibition of Chemical Weapons (OPCW).
  • SAFETY DATA SHEET - Ethyl 2,4-Dimethylpyrrole-3-carboxylate. TCI Chemicals.
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
  • Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate. 1stsci.com.
  • Management & Disposal of Qiagen Reagents. Yale University Environmental Health & Safety.
  • Ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate. PubChem, National Center for Biotechnology Information.
  • Personal Protective Equipment Hazard Assessment. Occupational and Environmental Health and Safety, University of Texas at San Antonio.
  • 1,2,4-TRIAZOLE CAS No 288-88-0 - Safety Data Sheet. Central Drug House (P) Ltd.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.